4-Benzoylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl(pyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFLCXNDKRUHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022262 | |
| Record name | 4-Benzoylpyridine | |
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Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Benzoylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.000367 [mmHg] | |
| Record name | 4-Benzoylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
14548-46-0 | |
| Record name | 4-Benzoylpyridine | |
| Source | CAS Common Chemistry | |
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| Record name | 4-Benzoylpyridine | |
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| Record name | 4-Benzoylpyridine | |
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| Record name | Methanone, phenyl-4-pyridinyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Benzoylpyridine | |
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| Record name | Phenyl 4-pyridyl ketone | |
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| Record name | 4-BENZOYLPYRIDINE | |
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Foundational & Exploratory
4-Benzoylpyridine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzoylpyridine is an aromatic ketone that incorporates both a pyridine (B92270) ring and a benzoyl group.[1][2] This unique structural arrangement confers a range of chemical properties and reactivity patterns that make it a valuable building block in various fields, including organic synthesis, materials science, and medicinal chemistry.[2][3] Its ability to act as a versatile intermediate for the synthesis of complex molecules, particularly those with potential biological activity, has drawn significant attention from the scientific community.[2] This document provides an in-depth overview of the chemical properties, structure, synthesis, and applications of this compound.
Chemical Structure and Identification
This compound consists of a pyridine ring substituted with a benzoyl group at the 4-position. The molecule is aromatic, with both the pyridine and benzene (B151609) rings contributing to its overall stability.[2] The presence of the nitrogen atom in the pyridine ring and the carbonyl group provides sites for various chemical transformations.[3]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | phenyl(pyridin-4-yl)methanone[4] |
| CAS Number | 14548-46-0[4][5] |
| Molecular Formula | C₁₂H₉NO[4][5][6] |
| Synonyms | Phenyl 4-pyridyl ketone, 4-Pyridyl phenyl ketone[4][5][7] |
| InChI | InChI=1S/C12H9NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9H[4][6] |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CC=NC=C2[6][8] |
Physicochemical Properties
This compound is a light yellow crystalline solid under standard conditions.[4] Its solubility profile is typical for a moderately polar organic molecule, being slightly soluble in water but readily soluble in common organic solvents like ethanol (B145695), ether, and chloroform.[2]
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 183.21 g/mol [4][5][8] |
| Melting Point | 70-73 °C[9][10] |
| Boiling Point | 315 °C[9] |
| logP (Octanol/Water) | 1.98[7][9] |
| Vapor Pressure | 0.000367 mmHg[4] |
| Appearance | Light yellow crystalline powder or chunks[1][2][4] |
Synthesis and Reactivity
Synthesis
Several synthetic routes to this compound have been reported. A common laboratory-scale preparation involves the Friedel-Crafts acylation reaction. One documented procedure involves the reaction of isonicotinic acid with a suitable benzoylating agent.[10] An alternative approach utilizes pyridine and benzoyl chloride as starting materials in the presence of a catalyst.[2]
Experimental Protocol: Synthesis from Isonicotinic Acid (General Procedure)
A general procedure for the synthesis of benzoylpyridines from their corresponding pyridinecarboxylic acids has been described. For this compound, this would involve the following conceptual steps:[10]
-
Acid Chloride Formation: Isonicotinic acid is converted to its corresponding acid chloride, typically using a chlorinating agent like thionyl chloride. The excess thionyl chloride is subsequently removed.
-
Friedel-Crafts Acylation: The resulting isonicotinoyl chloride is then reacted with benzene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride. The reaction is typically performed at low temperatures initially and then allowed to proceed at room temperature or with gentle heating.
-
Workup and Purification: The reaction mixture is quenched, often with an acidic aqueous solution. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like hexane.[10]
Caption: A generalized workflow for the synthesis of this compound.
Reactivity
The chemical reactivity of this compound is dictated by its constituent functional groups.[2]
-
Pyridine Nitrogen: The nitrogen atom is basic and can be protonated in the presence of strong acids.[2]
-
Carbonyl Group: The carbonyl group can undergo typical ketone reactions. For instance, it can be oxidized by strong oxidizing agents like potassium permanganate.[2]
-
Ligand Formation: The pyridine ring and the benzoyl group enable this compound to act as a ligand, forming coordination complexes with various metal ions.[2] These complexes may exhibit interesting catalytic properties.[2]
The stability of this compound is generally good at room temperature but can be compromised by high temperatures, strong oxidizing agents, and strong acids or bases.[2][11]
Spectroscopic Analysis
Spectroscopic techniques are crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons of both the pyridine and benzene rings are observed. The protons on the pyridine ring are typically shifted downfield due to the electron-withdrawing effect of the nitrogen atom.[12] |
| ¹³C NMR | Resonances for all 12 carbon atoms are present, including the characteristic signal for the carbonyl carbon. |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration of the ketone is a prominent feature. Bands associated with the aromatic C-H and C=C stretching vibrations of the pyridine and benzene rings are also observed.[4][13] |
| UV-Vis Spectroscopy | The electronic spectrum shows absorption bands related to the π-π* transitions of the aromatic systems.[13] |
Experimental Protocol: Spectroscopic Analysis (General)
-
NMR Spectroscopy: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H and ¹³C NMR spectra are then acquired on a high-resolution NMR spectrometer.
-
IR Spectroscopy: An infrared spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample, this is often done by preparing a KBr pellet or using an attenuated total reflectance (ATR) accessory.[4]
-
UV-Vis Spectroscopy: The UV-Vis spectrum is recorded by dissolving a small amount of the compound in a suitable solvent (e.g., ethanol or methanol) and measuring the absorbance over a range of wavelengths using a UV-Vis spectrophotometer.[13]
Applications in Research and Drug Development
This compound is a significant intermediate in several areas of chemical research and development.
-
Organic Synthesis: It serves as a precursor for the synthesis of more complex heterocyclic compounds that may exhibit biological activities such as antibacterial, anti-inflammatory, and anti-tumor properties.[2]
-
Medicinal Chemistry: The related benzoylpiperidine scaffold is considered a "privileged structure" in drug discovery, being present in numerous bioactive molecules targeting a variety of receptors and enzymes.[14] While this compound itself is not a therapeutic agent, its structure serves as a key starting point for the development of such compounds. For instance, modifications of related phenylpiperidine and phenylpiperazine structures have led to the discovery of novel dopamine (B1211576) D2 receptor ligands.[15] The benzophenone (B1666685) moiety, in general, is a ubiquitous scaffold in medicinal chemistry with applications in developing anti-inflammatory agents.[16]
-
Materials Science: this compound can be incorporated into polymer structures to impart novel properties, such as enhanced thermal stability or specific optical characteristics.[2] This has potential applications in the development of materials for optoelectronic devices.[2]
-
Biochemical Assays: It has been utilized in biochemical assays to measure reductase activity.[4]
-
Coordination Chemistry: As a ligand, it is used to synthesize metal complexes with potential catalytic applications.[2][17]
Caption: Key application areas stemming from this compound.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin and eye irritation, and may cause respiratory irritation.[4][7][11]
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]
-
Ventilation: Use only outdoors or in a well-ventilated area.[11]
-
Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not get in eyes, on skin, or on clothing.[7][11]
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[7]
Incompatible Materials:
Hazardous Decomposition Products:
In case of fire, use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[11] For spills, sweep up and shovel into suitable containers for disposal.[11]
References
- 1. This compound | 14548-46-0 [chemicalbook.com]
- 2. This compound Supplier & Manufacturer China | CAS 2122-49-8 | Properties, Uses, Safety, Price & COA [pipzine-chem.com]
- 3. This compound, 98% (14548-46-0) at Nordmann - nordmann.global [nordmann.global]
- 4. This compound | C12H9NO | CID 26731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 14548-46-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. PubChemLite - this compound (C12H9NO) [pubchemlite.lcsb.uni.lu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. This compound | 14548-46-0 | FB00812 | Biosynth [biosynth.com]
- 9. This compound [stenutz.eu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fishersci.com [fishersci.com]
- 12. This compound(14548-46-0) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
4-Benzoylpyridine: A Technical Guide for Researchers
An In-depth Technical Guide on 4-Benzoylpyridine for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key building block in synthetic chemistry and drug discovery. This document details its chemical and physical properties, provides a reliable synthesis protocol, and explores its applications, with a focus on its role as a precursor to biologically active compounds.
Core Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 14548-46-0 | [1][2] |
| Molecular Formula | C₁₂H₉NO | [1][2] |
| Molecular Weight | 183.21 g/mol | [1][2] |
| Melting Point | 68-72 °C | [1] |
| Boiling Point | 315 °C | [1] |
| Appearance | Light yellow crystalline powder or chunks | [1] |
| Solubility | Insoluble in water; soluble in methanol, ethanol, ether, and chloroform (B151607). | [1] |
Synthesis and Reactivity
This compound, also known as phenyl(pyridin-4-yl)methanone, is an aromatic ketone.[1] Its structure, featuring a pyridine (B92270) ring linked to a benzoyl group, makes it a valuable intermediate in organic synthesis.[1] The pyridine ring offers unique reactivity, facilitating a variety of chemical transformations.[1] It is a key intermediate in the synthesis of pharmaceutical compounds.[1]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a procedure for the synthesis of 3-benzoylpyridine, with modifications for the synthesis of the 4-isomer.
Materials:
-
Isonicotinic acid
-
Thionyl chloride
-
Anhydrous benzene (B151609)
-
Anhydrous aluminum chloride
-
Concentrated hydrochloric acid
-
50% Sodium hydroxide (B78521) solution
-
Chloroform
-
Water
Procedure:
-
Preparation of Isonicotinoyl Chloride Hydrochloride: In a 2-liter three-necked flask equipped with a mechanical stirrer, reflux condenser with a calcium chloride tube, and a dropping funnel, place 123 g (1 mole) of isonicotinic acid. While stirring, slowly add 500 ml (6.9 moles) of distilled thionyl chloride over 15-20 minutes. The initial reaction may be vigorous. After the addition is complete, reflux the mixture on a steam bath for 3 hours.
-
Removal of Excess Thionyl Chloride: Distill the excess thionyl chloride at atmospheric pressure. To ensure complete removal, add 200 ml of anhydrous benzene and distill it under reduced pressure.
-
Friedel-Crafts Acylation: Add another 500 ml of anhydrous benzene to the flask. Cool the flask in an ice-salt bath. While stirring, add 330 g (2.5 moles) of anhydrous aluminum chloride in portions over 1 hour, maintaining the internal temperature between 5°C and 10°C. After the addition, continue stirring in the ice bath for 2 hours, then at room temperature for 18 hours.
-
Reaction Quenching and Product Isolation: Cool the reaction mixture in an ice bath and slowly add 1 kg of crushed ice, followed by 500 ml of concentrated hydrochloric acid. Separate and discard the organic layer.
-
Extraction and Purification: Extract the acidic aqueous solution with three 500 ml portions of ether and discard the ether extracts. Treat the aqueous solution with 50% aqueous sodium hydroxide until the initially formed aluminum hydroxide redissolves. After cooling, extract the product with five 300 ml portions of chloroform.
-
Final Purification: Wash the combined chloroform extracts with water. Remove the chloroform by distillation on a steam bath. The resulting product can be further purified by recrystallization from hexane. The expected yield of this compound is 87-90%, with a melting point of 72-73°C.
Applications in Drug Development and Biological Activity
This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds with potential biological activities, including antibacterial, anti-inflammatory, and anti-tumor properties.[1] Its derivatives are being investigated for a range of therapeutic applications.
One area of interest is the inhibition of methionine aminopeptidases (MetAPs), enzymes that are essential for protein maturation and are considered targets for anti-cancer therapies. The protonated form of this compound has been shown to inhibit methionine aminopeptidase.[1]
Furthermore, this compound has been identified as an inhibitor of transfer reactions in mitochondria, which are vital for ATP synthesis.[1] This suggests a potential role for its derivatives in modulating cellular energy metabolism.
Visualized Experimental and Signaling Pathways
To further elucidate the role and synthesis of this compound, the following diagrams illustrate a key synthetic pathway and a potential biological mechanism of action.
References
A Comprehensive Technical Guide to the Solubility of 4-Benzoylpyridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 4-benzoylpyridine, a key intermediate in pharmaceutical synthesis. While quantitative solubility data in common organic solvents is not extensively available in public literature, this document outlines the known qualitative solubility characteristics and furnishes a robust experimental protocol for researchers to determine precise solubility values. The included diagrams illustrate the experimental workflow for solubility determination and the theoretical relationship between solvent polarity and the solubility of this compound.
Core Concepts in Solubility
Solubility is a critical physicochemical parameter in drug development and chemical synthesis. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a compound like this compound, understanding its solubility profile is essential for:
-
Reaction Condition Optimization: Selecting appropriate solvents for chemical reactions to ensure reactants are in the same phase.
-
Purification Processes: Developing effective crystallization, extraction, and chromatographic methods.[1]
-
Formulation Development: Creating stable and bioavailable drug formulations.
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound possesses both polar (the pyridine (B92270) ring and the carbonyl group) and non-polar (the phenyl group) characteristics, suggesting it will exhibit a range of solubilities in various organic solvents.
Quantitative Solubility Data
A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound across a range of common organic solvents. The available information is primarily qualitative.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent | Qualitative Solubility | Source |
| Polar Protic | Methanol | Soluble | [3][4] |
| Ethanol | Soluble | [1] | |
| Polar Aprotic | Chloroform | Soluble | [1] |
| Ether | Soluble | [1] | |
| Non-Polar | Hexane | Recrystallization possible, implying solubility in hot solvent and lower solubility in cold. | [5] |
| Aqueous | Water | Insoluble | [3][6] |
Note: The term "soluble" indicates that the compound dissolves to a significant extent, but does not provide a specific concentration.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a solvent.[7]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Glass vials with screw caps (B75204) or flasks with stoppers
-
Temperature-controlled orbital shaker or magnetic stirrer with a hot plate
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.
-
Add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The agitation should be vigorous enough to keep the solid suspended.[7]
-
-
Phase Separation:
-
After the equilibration period, allow the vial to stand undisturbed at the same temperature for a sedimentation period (e.g., 24 hours) to allow the excess solid to settle.[7]
-
To ensure complete separation of the solid from the liquid, centrifuge the vial at a high speed (e.g., 14,000 rpm) for a set time (e.g., 15 minutes).[7]
-
-
Sample Collection and Preparation:
-
Carefully withdraw a known aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.
-
Filter the collected supernatant through a syringe filter appropriate for the solvent to remove any remaining solid particles.
-
Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
For UV-Vis analysis, a wavelength of maximum absorbance for this compound that is free from solvent interference should be selected.[7]
-
For HPLC analysis, a suitable column, mobile phase, and detection wavelength must be established.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
-
Calculation and Reporting:
-
Calculate the concentration of this compound in the saturated solution from the calibration curve, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L, at the specified temperature.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
-
Visualizations
Experimental Workflow for Solubility Determination
Relationship Between Solvent Polarity and this compound Solubility
References
- 1. This compound Supplier & Manufacturer China | CAS 2122-49-8 | Properties, Uses, Safety, Price & COA [pipzine-chem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound CAS#: 14548-46-0 [m.chemicalbook.com]
- 4. 14548-46-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound(14548-46-0)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
An In-depth Technical Guide to the Synthesis and Purification of 4-Benzoylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 4-benzoylpyridine, a valuable intermediate in pharmaceutical and materials science.[1] Detailed experimental protocols, data summaries, and process visualizations are presented to facilitate its preparation in a laboratory setting.
Physicochemical Properties
This compound is a white to light yellow crystalline solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉NO | [1] |
| Molecular Weight | 183.21 g/mol | [2] |
| Melting Point | 72-73 °C (recrystallized from hexane) | [3] |
| Appearance | White to off-white solid | [1] |
| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol (B145695) and chloroform (B151607) | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. The most robust and high-yielding method proceeds via a Friedel-Crafts-type acylation of benzene (B151609) with the acid chloride derived from isonicotinic acid. Alternative methods include the oxidation of 4-benzylpyridine (B57826) and a Grignard reaction involving a pyridine (B92270) derivative.
Method 1: From Isonicotinic Acid (Friedel-Crafts-Type Acylation)
This is a highly efficient method, analogous to the synthesis of 3-benzoylpyridine, with reported yields of 87-90%.[3] The reaction proceeds in two main stages: the formation of isonicotinoyl chloride hydrochloride, followed by a Friedel-Crafts acylation of benzene.
Experimental Protocol:
Part A: Preparation of Isonicotinoyl Chloride Hydrochloride
-
In a 2-liter three-necked flask equipped with a mechanical stirrer, reflux condenser with a calcium chloride tube, and a dropping funnel, place 123 g (1 mole) of isonicotinic acid.
-
With stirring, slowly add 500 ml (818 g, 6.9 moles) of distilled thionyl chloride over 15-20 minutes. The initial reaction may be vigorous.
-
After the addition is complete, heat the mixture on a steam bath with continuous stirring for 1 hour.
-
Reconfigure the condenser for downward distillation and remove the excess thionyl chloride under reduced pressure while continuing to heat on the steam bath.
-
After most of the thionyl chloride has been removed, add 200 ml of anhydrous benzene and distill it off under reduced pressure to azeotropically remove any remaining thionyl chloride.
Part B: Friedel-Crafts Acylation
-
To the flask containing the crude isonicotinoyl chloride hydrochloride, add an additional 500 ml of anhydrous benzene.
-
Fit the flask with a thermometer and a reflux condenser and place it in an ice-salt bath.
-
With stirring, add 330 g (2.5 moles) of anhydrous aluminum chloride in portions over 1 hour, maintaining the internal temperature between 5°C and 10°C.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture under reflux for 6 hours.
-
Cautiously pour the dark red-brown reaction mixture onto a mixture of 2 kg of ice and 200 ml of concentrated hydrochloric acid.
-
Separate and discard the organic layer.
-
Extract the aqueous acid solution with three 500-ml portions of ether and discard the ether extracts. This step removes any diphenyl sulfoxide (B87167) that may have formed.
-
Treat the acid solution with 50% aqueous sodium hydroxide (B78521) until the initially formed aluminum hydroxide redissolves. Approximately 800-1000 ml will be required.
-
After cooling, extract the alkaline solution with five 300-ml portions of chloroform.
-
Combine the chloroform extracts, wash with water, and remove the chloroform by distillation on a steam bath.
-
The crude this compound can then be purified by distillation or recrystallization.
Reaction Workflow:
Method 2: Oxidation of 4-Benzylpyridine
The oxidation of the methylene (B1212753) group of 4-benzylpyridine to a carbonyl group provides a direct route to this compound. Various oxidizing agents can be employed, with potassium permanganate (B83412) being a common choice for benzylic oxidation.
General Experimental Protocol (Illustrative):
-
Dissolve 4-benzylpyridine in a suitable solvent such as pyridine or a mixture of t-butanol and water.
-
Slowly add a solution of potassium permanganate (KMnO₄) while maintaining the reaction temperature, typically with cooling.
-
Stir the reaction mixture until the purple color of the permanganate disappears.
-
Quench the reaction, for example, by adding sodium bisulfite solution.
-
Filter the manganese dioxide precipitate and wash it with a suitable solvent.
-
Extract the filtrate with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Logical Relationship:
Method 3: Grignard Reaction with 4-Cyanopyridine (B195900)
The reaction of a phenyl Grignard reagent with 4-cyanopyridine, followed by hydrolysis, can also yield this compound. This method involves the nucleophilic addition of the Grignard reagent to the nitrile group.
General Experimental Protocol (Illustrative):
-
Prepare phenylmagnesium bromide from bromobenzene (B47551) and magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
In a separate flask, dissolve 4-cyanopyridine in anhydrous THF.
-
Slowly add the prepared Grignard reagent to the solution of 4-cyanopyridine at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers and remove the solvent under reduced pressure.
-
Purify the crude product by appropriate methods.
Purification of this compound
Purification is crucial to obtain this compound of high purity, which is often required for subsequent applications. The two most common methods are recrystallization and column chromatography.
Recrystallization
Recrystallization is an effective method for purifying solid this compound. Hexane (B92381) has been reported as a suitable solvent for this purpose, yielding a product with a melting point of 72-73 °C.[3]
Experimental Protocol:
-
Dissolve the crude this compound in a minimum amount of hot hexane.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
Column Chromatography
Column chromatography is a versatile technique for separating this compound from impurities with different polarities.
Experimental Protocol:
-
Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the dried silica gel with the adsorbed product onto the top of the column.
-
Elute the column with a solvent system of appropriate polarity. A gradient of increasing polarity, for instance, a mixture of hexane and ethyl acetate, is often effective. The optimal eluent composition should be determined by thin-layer chromatography (TLC).
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Purification Workflow:
Data Summary
| Synthesis Method | Starting Materials | Reagents | Reported Yield | Reference |
| Friedel-Crafts-Type Acylation | Isonicotinic Acid, Benzene | Thionyl Chloride, Aluminum Chloride | 87-90% | [3] |
| Oxidation | 4-Benzylpyridine | Potassium Permanganate (or other oxidants) | Varies | - |
| Grignard Reaction | 4-Cyanopyridine, Bromobenzene | Magnesium | Varies | - |
| Purification Method | Key Parameters | Expected Purity |
| Recrystallization | Solvent: Hexane | High, suitable for removing minor impurities |
| Column Chromatography | Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate gradient | Very high, effective for separating compounds with different polarities |
This guide provides a solid foundation for the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and purity requirements.
References
An In-depth Technical Guide to the Synthesis of 4-Benzoylpyridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthetic methodologies for 4-benzoylpyridine and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The document details key experimental protocols, presents quantitative data for comparative analysis, and explores the biological relevance and signaling pathway interactions of these molecules.
Core Synthetic Strategies
The synthesis of this compound and its derivatives can be achieved through several established chemical transformations. The most prominent and versatile methods include Friedel-Crafts acylation, Grignard reactions, and synthesis from isonicotinic acid.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones, including this compound.[1] This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] The reaction proceeds through the formation of a highly reactive acylium ion, which is then attacked by the electron-rich aromatic ring.[1]
A general workflow for Friedel-Crafts acylation is depicted below:
References
An In-depth Technical Guide on the Photochemical Properties of 4-Benzoylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzoylpyridine, a heterocyclic aromatic ketone, has garnered significant interest within the scientific community due to its versatile photochemical properties. Its unique electronic structure, arising from the combination of a benzoyl group and a pyridine (B92270) ring, makes it a valuable compound in various applications, including photosensitization and photoredox catalysis. This technical guide provides a comprehensive overview of the core photochemical characteristics of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in their scientific endeavors.
Core Photochemical and Photophysical Properties
The photochemistry of this compound is primarily governed by the nature of its lowest excited singlet (S₁) and triplet (T₁) states. Spectroscopic evidence indicates that both the S₁ and T₁ states are of n,π* character, a feature that significantly influences its reactivity[1].
Absorption and Emission Characteristics
Upon excitation, this compound can undergo several photophysical processes, including fluorescence from the singlet state and phosphorescence from the triplet state. The triplet state is efficiently populated via intersystem crossing (ISC) from the excited singlet state.
Table 1: Photophysical Data for this compound
| Property | Value | Solvent | Reference |
| Triplet Yield (ΦT) | Somewhat lower than benzophenone | Benzene | [1] |
| Triplet Lifetime (τT) | Shorter than benzophenone | Benzene | [1] |
| Lowest Excited Singlet State | n,π | - | [1] |
| Lowest Triplet State | n,π (acquires considerable π,π* character in acidic solution) | - | [1] |
Experimental Protocols
To facilitate the replication and further investigation of this compound's photochemical properties, this section outlines the detailed methodologies for key experiments.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar extinction coefficient (ε) of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10-3 M) in the desired solvent.
-
Prepare a series of dilutions from the stock solution (e.g., 1 x 10-4 M, 5 x 10-5 M, 1 x 10-5 M).
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Record the absorption spectrum for each concentration over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
According to the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).
Caption: Workflow for UV-Vis Absorption Spectroscopy.
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum and quantum yield (Φf) of this compound.
Materials:
-
This compound
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)
-
Spectroscopic grade solvents
-
Quartz cuvettes (1 cm path length)
-
Fluorometer
Procedure:
-
Prepare solutions of the standard and this compound with low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.
-
Record the absorption spectra of all solutions.
-
Set the excitation wavelength of the fluorometer to a wavelength where both the sample and the standard absorb.
-
Record the fluorescence emission spectrum of the solvent (blank).
-
Record the fluorescence emission spectra of the standard and the sample solutions.
-
Subtract the solvent blank from the sample and standard spectra.
-
Integrate the area under the corrected emission spectra for both the standard (Astd) and the sample (Asample).
-
Calculate the fluorescence quantum yield of the sample (Φf,sample) using the following equation:
Φf,sample = Φf,std × (Asample / Astd) × (Absstd / Abssample) × (η2sample / η2std)
where:
-
Φf,std is the fluorescence quantum yield of the standard.
-
A is the integrated emission intensity.
-
Abs is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Caption: Workflow for Fluorescence Quantum Yield Determination.
Applications in Photochemistry
The efficient population of the triplet state makes this compound a potent photosensitizer, capable of initiating various photochemical reactions.
Photosensitization
In the presence of a suitable substrate, the excited triplet state of this compound can act as a photosensitizer. The primary mechanisms involve either energy transfer or electron transfer.
-
Type I Mechanism: The excited triplet sensitizer (B1316253) directly interacts with the substrate, leading to hydrogen atom abstraction or electron transfer, generating radicals that can initiate further reactions.
-
Type II Mechanism: The excited triplet sensitizer transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which can then react with various substrates.
References
4-Benzoylpyridine as a photoinitiator mechanism
An In-depth Technical Guide to the Photoinitiator Mechanism of 4-Benzoylpyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (4-BP) is an aromatic ketone that functions as a highly efficient Type II photoinitiator, primarily utilized in free-radical polymerization processes upon exposure to ultraviolet (UV) radiation.[1] Belonging to the benzophenone (B1666685) family of photoinitiators, its mechanism is characterized by a hydrogen abstraction process from a synergistic co-initiator, typically a tertiary amine or alcohol.[2][3] This interaction generates the free radicals necessary to initiate the polymerization of various monomers, particularly acrylates and methacrylates. Its applications are widespread in the curing of coatings, inks, and adhesives.[1] This guide provides a detailed examination of the core photochemical and photophysical processes, relevant quantitative data, and the experimental protocols used to characterize the photoinitiation mechanism of this compound.
Core Photoinitiation Mechanism
The function of this compound as a photoinitiator is a multi-step process that begins with the absorption of light and culminates in the generation of initiating free radicals. The general mechanism for Type II photoinitiators involves the interaction of an excited state of the initiator molecule with a second molecule, the co-initiator, to produce radicals.[3][4]
The key steps are as follows:
-
Photoexcitation: Upon absorbing UV radiation, typically in the 250-400 nm range, the this compound molecule transitions from its ground state (S₀) to an electronically excited singlet state (S₁).[5]
-
Intersystem Crossing (ISC): The excited singlet state (S₁) is short-lived and rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁).[5][6] This transition is highly efficient and is a critical characteristic of benzophenone-type photoinitiators. The lowest excited singlet and triplet states of benzoylpyridines have been characterized as having n,π* nature.[6]
-
Hydrogen Abstraction: The excited triplet state of this compound is a potent hydrogen abstractor. It reacts with a hydrogen donor molecule (co-initiator), such as a tertiary amine (e.g., N-methyldiethanolamine) or an alcohol. This bimolecular reaction results in the formation of two distinct radical species: a this compound-derived ketyl radical and a radical derived from the co-initiator (e.g., an aminoalkyl radical).[1]
-
Initiation of Polymerization: While two radicals are formed, it is the highly reactive radical generated from the co-initiator (the aminoalkyl radical) that is primarily responsible for initiating the polymerization chain reaction.[1] This radical adds to a monomer molecule, creating a new radical center that propagates the polymer chain.
Visualization of the Photoinitiation Pathway
The following diagram illustrates the complete photoinitiation mechanism of this compound in the presence of a hydrogen donor.
Caption: Photoinitiation mechanism of this compound.
Quantitative Data
The efficiency of a photoinitiator is determined by its photophysical and photochemical properties. The following tables summarize key quantitative data for this compound.
Photophysical Properties of this compound
| Property | Value | Solvent / Conditions | Reference(s) |
| Molecular Formula | C₁₂H₉NO | - | [7][8] |
| Molecular Weight | 183.21 g/mol | - | [7][8] |
| UV Absorption Max (λₘₐₓ) | ~260 nm (strong), 320-360 nm (weak) | Organic Solvents | [1] |
| Triplet State Energy (Eₜ) | ~69 kcal/mol | Benzene | [6] |
| Triplet State Lifetime (τₜ) | Varies by solvent and presence of quenchers | - | [6] |
| Triplet Quantum Yield (Φₜ) | ~0.8-0.9 | Benzene | [6] |
Note: Data are representative and can vary based on specific experimental conditions such as solvent, temperature, and pH.[6]
Experimental Protocols
Characterizing the mechanism of a photoinitiator like this compound requires specialized spectroscopic techniques to observe short-lived excited states and radical intermediates.
UV-Visible (UV-Vis) Spectroscopy
This technique is used to determine the ground-state absorption characteristics of the photoinitiator, ensuring overlap with the emission spectrum of the UV light source.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.01 wt%) in a UV-transparent solvent such as methanol (B129727) or acetonitrile.[9]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. A quartz cuvette with a 1 cm path length is required for measurements in the UV region.
-
Data Acquisition: Record the absorption spectrum over a range of 200-600 nm.[9] The solvent is used as a blank reference.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.
Transient Absorption Spectroscopy (Laser Flash Photolysis)
This is a powerful pump-probe technique used to detect and characterize transient species like the triplet state (T₁) and the ketyl radical.
Methodology:
-
Sample Preparation: Prepare a deoxygenated solution of this compound and the co-initiator in the chosen solvent. Deoxygenation (e.g., by purging with N₂ or Ar) is critical as oxygen can quench the triplet state.
-
Experimental Setup:
-
Pump Source: A pulsed laser (e.g., Nd:YAG laser) is used to excite the sample at a wavelength where 4-BP absorbs (e.g., 266 nm or 355 nm).
-
Probe Source: A continuous wave lamp (e.g., Xenon arc lamp) generates a broad spectrum of light that passes through the sample.
-
Detection: The change in absorbance of the probe light is measured over time using a monochromator and a fast detector (e.g., a photomultiplier tube or CCD camera).
-
-
Data Acquisition: The transient absorption spectrum is recorded at various time delays after the laser flash. This allows for the observation of the formation and decay of transient species.
-
Analysis: The decay kinetics of the triplet state and the growth kinetics of the radical species can be determined, providing information on triplet lifetimes and reaction rate constants.
Electron Spin Resonance (ESR) Spectroscopy
ESR (also known as Electron Paramagnetic Resonance, EPR) is the most direct method for detecting and identifying the free radical species generated during photoinitiation.[10][11]
Methodology:
-
Sample Preparation: A solution containing this compound, the co-initiator, and a spin-trapping agent (if the radicals are too short-lived to be detected directly) is prepared in a suitable solvent.
-
Instrumentation: The sample is placed in a quartz ESR tube within the cavity of an ESR spectrometer.[12]
-
Irradiation: The sample is irradiated in situ within the ESR cavity using a UV lamp.
-
Data Acquisition: The ESR spectrometer applies a constant microwave frequency and sweeps a magnetic field. Absorption of microwaves is detected when the resonance condition for the unpaired electrons is met.[10] The output is typically displayed as the first derivative of the absorption spectrum.[11]
-
Analysis: The resulting spectrum provides information about the radical structure. The g-factor is characteristic of the radical, and the hyperfine splitting pattern reveals information about the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N), allowing for the identification of the specific radical species.[10]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for investigating the photoinitiator mechanism using transient absorption spectroscopy.
Caption: Workflow for Transient Absorption Spectroscopy.
Conclusion
This compound operates as a classic Type II photoinitiator, relying on the fundamental principles of photoexcitation, efficient intersystem crossing to a reactive triplet state, and subsequent hydrogen abstraction from a co-initiator. This mechanism reliably generates free radicals capable of initiating polymerization. A thorough understanding of its photophysical properties and the kinetics of its radical generation, as determined through techniques like transient absorption and ESR spectroscopy, is essential for optimizing its use in various industrial applications, from UV-curable coatings to advanced materials in drug delivery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. liftchem.com [liftchem.com]
- 3. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Photoinitiator (CAS: 22535-49-5) 4-Benzoylphenyl acrylate [massivechem.com]
- 6. Photochemical and photophysical behaviour of benzoylpyridines. Part I. Triplet–triplet energy transfer to biacetyl - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. This compound | C12H9NO | CID 26731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. EPR Spectroscopy — Free Radicals Chemistry Group — Marco Lucarini - Elisabetta Mezzina - Paola Franchi [site.unibo.it]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.uoc.gr [chemistry.uoc.gr]
Theoretical Investigations into the Electronic Structure of 4-Benzoylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzoylpyridine, a heterocyclic aromatic ketone, serves as a crucial scaffold in medicinal chemistry and materials science. Its unique electronic structure, arising from the interplay between the electron-withdrawing benzoyl group and the electron-accepting pyridine (B92270) ring, dictates its reactivity, photophysical properties, and biological interactions. A thorough understanding of its electronic characteristics at a quantum mechanical level is paramount for the rational design of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the theoretical methodologies employed to elucidate the electronic structure of this compound, supported by a summary of key computational data and standardized experimental protocols.
Theoretical chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), offers powerful tools to investigate the molecular orbitals, electron density distribution, and spectroscopic properties of this compound with high accuracy.[1][2][3] These computational approaches enable the prediction of various molecular properties, including ionization potential, electron affinity, and the nature of electronic transitions, which are critical for understanding the molecule's behavior in different chemical environments.[4]
Theoretical Methodologies
The theoretical investigation of this compound's electronic structure typically involves a multi-step computational workflow. The initial step is the geometry optimization of the molecule to find its most stable conformation. This is followed by frequency calculations to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface. Subsequent calculations are then performed to determine the electronic properties, such as the energies of the frontier molecular orbitals and the nature of electronic transitions.
Computational Details
A common approach for studying molecules like this compound involves the use of Density Functional Theory (DFT). The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely employed for its balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.[2][5] To accurately describe the electron distribution, especially in regions far from the nuclei, basis sets such as 6-311++G(d,p) are often utilized.[2] This basis set includes diffuse functions (++) to account for the behavior of electrons in anions and excited states, and polarization functions (d,p) to allow for more flexibility in the shape of the atomic orbitals.
For the study of excited state properties and electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice.[1][6] TD-DFT calculations, performed on the optimized ground-state geometry, can predict the vertical excitation energies, oscillator strengths, and the character of electronic transitions (e.g., π-π* or n-π*).[6]
To gain deeper insights into the intramolecular electronic interactions, Natural Bond Orbital (NBO) analysis is frequently performed.[2] NBO analysis allows for the investigation of charge transfer interactions and the delocalization of electron density within the molecule.[2]
The following diagram illustrates a typical workflow for the theoretical study of a molecule's electronic structure:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 4. repository.lsu.edu [repository.lsu.edu]
- 5. DFT-calculation of the structural isomers of (1-methyl-4-phenyl-1-azabuta-1,3-diene)tetracarbonyliron(0) and (4-phenyl-1-oxabuta-1,3-diene)tetracarbonyliron(0) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
4-Benzoylpyridine safety data sheet and handling precautions
This technical guide provides a comprehensive overview of the safety data and handling precautions for 4-Benzoylpyridine, tailored for researchers, scientists, and professionals in drug development. The information is compiled from Safety Data Sheets (SDS) and standardized experimental guidelines to ensure safe laboratory practices.
Chemical and Physical Properties
This compound is a light yellow crystalline solid.[1][2] Proper identification and understanding of its physical and chemical properties are fundamental for its safe handling and use in experimental settings.
| Property | Value | Source |
| CAS Number | 14548-46-0 | [2][3] |
| Molecular Formula | C12H9NO | [1][4] |
| Molecular Weight | 183.21 g/mol | [1][2] |
| Appearance | Light yellow crystalline powder or chunks | [2][5] |
| Melting Point | 68 - 72 °C (154.4 - 161.6 °F) | [4] |
| Boiling Point | 315 °C (599 °F) | [4] |
| Flash Point | 150 °C (302 °F) | [4] |
| Solubility | Insoluble in water, soluble in methanol.[2][5] | |
| log Pow | 1.98 | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical and requires careful handling.[3] Below is a summary of its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Toxicological Information
The primary toxicological concerns associated with this compound are its irritant effects on the skin, eyes, and respiratory system.
| Toxicity Endpoint | Value | Species | Source |
| Acute Oral Toxicity (LD50) | 520 mg/kg | Mouse | [1] |
| Skin Irritation | Category 2 (Causes skin irritation) | N/A | [3][4] |
| Eye Irritation | Category 2 (Causes serious eye irritation) | N/A | [3][4] |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) | N/A | [3][4] |
Experimental Protocols for Safety Assessment
The following are summaries of standardized OECD guidelines relevant to assessing the hazards of chemicals like this compound.
Skin Irritation Testing (based on OECD Guideline 439)
This in vitro method uses a reconstructed human epidermis (RhE) model to identify skin irritants.[1][6]
-
Principle: The test chemical is applied topically to the RhE model.[1] Irritant chemicals cause damage to the skin cells, which is measured by a decrease in cell viability.[2]
-
Procedure:
-
A sufficient amount of the test substance is applied to the surface of the RhE tissue.
-
The tissue is incubated for a defined period.
-
After incubation, the tissue is rinsed to remove the test substance.
-
Cell viability is determined using a colorimetric assay (e.g., MTT assay), which measures mitochondrial activity.[6]
-
-
Interpretation: A substance is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.[1][6]
Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).
Eye Irritation Testing (based on OECD Guideline 405)
This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[4]
-
Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control.[4][7] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[4]
-
Procedure:
-
Interpretation: The scores are used to classify the substance's eye irritation potential. Substances that cause severe or irreversible damage may be classified as corrosive.
Caption: Workflow for In Vivo Eye Irritation Testing (OECD 405).
Acute Oral Toxicity Testing (based on OECD Guideline 420, 423, or 425)
These guidelines provide methods for determining the acute oral toxicity of a substance.[5]
-
Principle: The test substance is administered orally to animals at different dose levels.[9] The mortality and toxic effects are observed to determine the LD50 (the dose that is lethal to 50% of the test animals).[9]
-
Procedure (General):
-
The test substance is administered by gavage to fasted animals (usually rats).[10]
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Body weight is recorded, and a gross necropsy is performed on all animals.
-
-
Specific Methods:
-
OECD 420 (Fixed Dose Procedure): Uses a stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[10]
-
OECD 423 (Acute Toxic Class Method): Classifies the substance into a toxicity class based on observed mortality at specific dose levels.[5]
-
OECD 425 (Up-and-Down Procedure): Adjusts the dose for each subsequent animal based on the outcome for the previous animal to refine the LD50 estimate.[11]
-
Handling and Storage Precautions
Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][12]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator should be worn.[3]
Safe Handling Practices
-
Avoid contact with skin and eyes.[4]
-
Do not breathe dust.[3]
-
Wash hands thoroughly after handling.[3]
-
Use only in a well-ventilated area or under a chemical fume hood.[3]
Storage
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Store away from incompatible materials such as strong acids and oxidizing agents.[3]
Caption: Key Handling and Storage Precautions for this compound.
First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
Eye Contact
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]
-
Remove contact lenses if present and easy to do.[4]
-
Seek immediate medical attention.[4]
Skin Contact
-
Immediately wash off with plenty of soap and water for at least 15 minutes.[4]
-
Remove contaminated clothing.
-
If skin irritation persists, seek medical attention.[4]
Inhalation
-
Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3]
-
If not breathing, give artificial respiration.
-
Get medical attention if symptoms occur.[3]
Ingestion
-
Clean mouth with water and drink plenty of water afterward.[3]
-
Do NOT induce vomiting.
-
Get medical attention if symptoms occur.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation.[3]
-
Environmental Precautions: Should not be released into the environment.[3]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[3]
This guide is intended to provide essential safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. oecd.org [oecd.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. nucro-technics.com [nucro-technics.com]
- 5. researchgate.net [researchgate.net]
- 6. senzagen.com [senzagen.com]
- 7. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 8. ecetoc.org [ecetoc.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 12. delltech.com [delltech.com]
The Versatility of 4-Benzoylpyridine: A Technical Guide to its Applications in Organic Chemistry
For Immediate Release
Shanghai, CN – December 19, 2025 – 4-Benzoylpyridine, an aromatic ketone featuring a pyridine (B92270) ring attached to a benzoyl group, is a highly versatile and pivotal building block in modern organic chemistry. Its unique electronic properties and reactive sites make it an invaluable intermediate in the synthesis of novel photosensitizers, a key structural motif in medicinal chemistry, and a versatile ligand in materials science. This technical guide provides an in-depth overview of its principal applications, focusing on synthetic methodologies, photophysical properties, and its potential in the development of bioactive compounds.
Core Applications of this compound
This compound's utility stems from the distinct reactivity of its constituent parts: the benzoyl moiety, known for its photochemical properties, and the pyridine ring, a common pharmacophore and a robust ligand.[1] Key applications include:
-
Advanced Organic Synthesis: It serves as a crucial intermediate for preparing complex heterocyclic compounds. A notable modern approach is its synthesis via a telescoped, catalyst-free photochemical flow process, which allows for the creation of a diverse range of electronically differentiated bisaryl ketones.[2]
-
Photochemistry and Photosensitization: The benzophenone (B1666685) core within this compound allows it to function as a photosensitizer. Upon absorption of UV light, it can transition to an excited triplet state, enabling energy transfer to other molecules, a critical process in photodynamic therapy and specialized chemical reactions.[3]
-
Medicinal Chemistry Scaffold: The pyridine ring is a privileged structure found in numerous pharmaceuticals.[4] While direct derivatives of this compound are still under exploration, the closely related benzoylpiperidine (with a saturated pyridine ring) is a well-established privileged structure in drug discovery, acting as a bioisostere for the piperazine (B1678402) ring in many bioactive molecules, including anti-cancer, anti-psychotic, and neuroprotective agents.[5][6][7]
-
Materials Science and Coordination Chemistry: The nitrogen atom in the pyridine ring acts as a ligand, coordinating with metal ions to form complexes. These complexes can exhibit unique catalytic properties or be incorporated into polymers to enhance their optical and thermal characteristics.[1]
Synthesis of this compound Derivatives: A Modern Flow-Based Approach
A state-of-the-art method for synthesizing this compound and its derivatives is a telescoped continuous flow process. This strategy merges a light-driven, catalyst-free reductive arylation with a subsequent oxidation step, avoiding the need for intermediate isolation and purification.[2][8]
Experimental Protocol: Telescoped Flow Synthesis
The following protocol is a high-level summary based on the modular synthesis strategy developed by Baumann et al.[2][8]
-
Stream 1 Preparation: An aromatic aldehyde (e.g., p-tolualdehyde) and 4-cyanopyridine (B195900) are dissolved in an appropriate solvent such as acetonitrile, along with a base like diisopropylethylamine (DIPEA).
-
Photochemical Reaction: This stream is pumped through a photochemical flow reactor equipped with a 365 nm UV LED light source. The light initiates a catalyst-free reductive arylation, forming an aryl(pyridinyl)methanol intermediate. The residence time in the reactor is optimized for maximum conversion (e.g., 30 minutes).
-
Stream 2 Preparation: An oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), is dissolved in water.
-
Telescoped Oxidation: The output stream from the photochemical reactor is directly merged with the oxidant stream in a T-mixer. This mixture then flows through a second reactor coil to facilitate the oxidation of the alcohol intermediate to the final benzoylpyridine product.
-
Work-up and Purification: The final product stream is collected and subjected to standard organic work-up procedures, such as extraction and solvent removal, followed by purification, typically via column chromatography.
Quantitative Data for Synthesis
The telescoped flow synthesis demonstrates high efficiency and reproducibility for various substrates.
| Aldehyde Precursor | Cyanopyridine Isomer | Product | Overall Yield (%) | Residence Time (min) |
| Benzaldehyde | 4-Cyanopyridine | Phenyl(pyridin-4-yl)methanone | High (unspecified) | 30 |
| p-Tolualdehyde | 4-Cyanopyridine | p-Tolyl(pyridin-4-yl)methanone | 86 | 30 |
| Anisaldehyde | 4-Cyanopyridine | (4-Methoxyphenyl)(pyridin-4-yl)methanone | 82 | 30 |
| Benzaldehyde | 2-Cyanopyridine | Phenyl(pyridin-2-yl)methanone | 93 | 30 |
| (Data sourced from Alfano et al., Org. Lett. 2024)[2] |
Diagram: Telescoped Synthesis Workflow
Application in Photochemistry
This compound's role as a photosensitizer is rooted in the photophysical properties of its benzophenone-like structure. When it absorbs a photon of light, it is promoted from its ground state (S₀) to an excited singlet state (S₁). It can then undergo a rapid process called intersystem crossing (ISC) to form a long-lived triplet state (T₁). This triplet state has sufficient energy and lifetime to interact with other molecules, most notably ground-state molecular oxygen (³O₂), to produce highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in photodynamic therapy (PDT).[3]
Photophysical Properties
Key quantitative data defining the photosensitizing ability of this compound have been determined experimentally.
| Property | Symbol | Value | Conditions |
| Triplet State Energy | ET | 288.7 kJ/mol | 77 K, Methylcyclohexane |
| Triplet Quantum Yield | ΦT | 0.87 | Benzene (B151609) solution |
| Triplet Lifetime | τT | 3.5 µs | Benzene solution |
| (Data sourced from Favaro, G., J. Chem. Soc., Perkin Trans. 2, 1976)[3] |
A high triplet quantum yield (ΦT), approaching unity, is a desirable characteristic for a photosensitizer, as it indicates efficient conversion of absorbed photons into the reactive triplet state.[3]
Diagram: Photosensitization Mechanism
Potential in Medicinal Chemistry
The structural components of this compound make it an attractive scaffold for drug discovery. The pyridine ring is a well-known bioisostere for benzene and is present in a multitude of approved drugs, where it often participates in hydrogen bonding or other key interactions with biological targets.[4] The benzoyl group provides a rigid, three-dimensional handle that can be modified to explore structure-activity relationships.
While no current drugs are directly synthesized from this compound, its structure serves as a valuable starting point for the design of new bioactive molecules. For example, derivatives of benzoylpyridine have been investigated as inhibitors of p38α mitogen-activated protein kinase (MAPK), a target for anti-inflammatory therapies.[9] Furthermore, the hydrogenated analogue, the benzoylpiperidine fragment, is recognized as a privileged structure, appearing in compounds with a wide array of therapeutic properties, from anti-cancer to neuroprotective agents.[6][7] The metabolic stability of this fragment makes it a reliable component in drug design.[6]
Diagram: Role as a Versatile Chemical Building Block
Conclusion
This compound is a compound of significant interest with expanding applications across organic chemistry. Its utility as a synthetic intermediate is being enhanced by modern techniques like continuous flow chemistry, enabling rapid and efficient access to novel derivatives. Its inherent photophysical properties make it and its derivatives promising candidates for the development of new photosensitizers. Finally, its core structure represents a valuable and versatile scaffold for medicinal chemists in the design and synthesis of the next generation of therapeutic agents. Further research into its applications is expected to unlock new synthetic pathways and lead to the development of innovative materials and pharmaceuticals.
References
- 1. almacgroup.com [almacgroup.com]
- 2. Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemical and photophysical behaviour of benzoylpyridines. Part I. Triplet–triplet energy transfer to biacetyl - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C12H9NO | CID 26731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Benzoylpyridine: Suppliers, Commercial Availability, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Benzoylpyridine, a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. This document details its commercial availability from various suppliers, outlines its physicochemical properties, and presents a representative experimental protocol for its use as a kinase inhibitor. Furthermore, this guide illustrates the logical workflow for sourcing and utilizing this compound in a research setting.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels typically range from 98% to over 99%. The following tables summarize the commercial availability and typical specifications from various suppliers.
Table 1: Major Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Pipzine Chemicals | ≥98% (GC) | Sample to bulk orders |
| Nordmann | 98% | Inquire for details |
| Biosynth | --- | 25 g, 50 g, 100 g, 250 g, 500 g |
| Thermo Scientific Chemicals | 98% | 5 g |
| CP Lab Safety | min 99% (T) | 100 g, 25 g |
| TCI America | >99.0% (T) | 25 g |
| CookeChem | >99.0% (T) | Inquire for details |
| Sigma-Aldrich | --- | Inquire for details |
| ChemicalBook | 98%, 99% | Inquire for details |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14548-46-0 | [1][2][3] |
| Molecular Formula | C₁₂H₉NO | [2][4] |
| Molecular Weight | 183.21 g/mol | [4] |
| Appearance | White to off-white or light yellow crystalline powder/chunks | [2][4] |
| Melting Point | 68-72 °C | [2] |
| Boiling Point | 309.3 °C at 760 mmHg | [4] |
| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol (B145695) and chloroform. | [4] |
| Purity | Typically ≥98% | [1][4] |
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of more complex, biologically active molecules. Its rigid structure, containing both a pyridine (B92270) ring and a benzoyl group, makes it an attractive scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
The pyridine nitrogen of this compound can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic and aromatic interactions within the ATP-binding pocket of kinases. This makes it a valuable starting point for the design of targeted therapies.
Logical Workflow for Sourcing and Research Application
The following diagram illustrates a typical workflow for a researcher interested in utilizing this compound, from initial sourcing to its application in a kinase inhibition assay.
Representative Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a representative protocol for evaluating the inhibitory activity of this compound against a target kinase, such as p38 MAPK. This protocol is based on standard methodologies and should be optimized for the specific kinase and experimental setup.
Objective: To determine the in vitro inhibitory potency of this compound against a specific kinase.
Materials:
-
This compound
-
Purified recombinant kinase (e.g., p38α)
-
Kinase-specific substrate (e.g., ATF2)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™)
-
384-well plates
-
Multimode plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired concentrations.
-
Prepare the kinase, substrate, and ATP solutions in assay buffer to their optimal concentrations.
-
-
Assay Reaction:
-
Add a small volume (e.g., 2.5 µL) of each concentration of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase solution (e.g., 2.5 µL) to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (e.g., 5 µL) to each well.
-
-
Reaction Termination and Signal Detection:
-
After a set incubation time (e.g., 60 minutes) at room temperature, terminate the kinase reaction and detect the amount of ADP produced by adding the kinase detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the detection signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a multimode plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Illustrative Signaling Pathway Inhibition
The diagram below depicts a simplified signaling pathway involving a Mitogen-Activated Protein Kinase (MAPK), and illustrates the potential point of intervention for a this compound-based inhibitor.
References
Crystal Structure of 4-Benzoylpyridine: A Comprehensive Analysis Remains Elusive
This technical guide, therefore, serves to outline the current state of knowledge based on available data and highlight the absence of a definitive crystallographic study on pure 4-benzoylpyridine. For researchers, scientists, and drug development professionals, this indicates a potential gap in the fundamental characterization of this widely used chemical building block.
While numerous crystal structures containing the this compound moiety exist, they are part of larger coordination complexes or more elaborate organic compounds. For instance, the Crystallography Open Database (COD) contains entries for various metal complexes where this compound acts as a ligand. However, the coordination to a metal center significantly alters the electronic and steric properties of the molecule, and therefore, the crystallographic data from these complexes cannot be considered representative of the free this compound molecule.
Challenges in Data Acquisition
A multi-faceted search strategy was employed to locate the crystal structure of this compound, encompassing:
-
Major Crystallographic Databases: Searches of the Crystallography Open Database (COD), the Cambridge Structural Database (CSD), and PubChem's crystal structure records were performed. While PubChem lists a number of COD entries associated with the this compound chemical identifier, detailed examination revealed these to be coordination compounds.
-
Scientific Literature Review: Extensive searches of chemical databases and journals, including the publications of researchers who have worked with related compounds, did not yield a publication detailing the single-crystal X-ray diffraction of pure this compound.
-
Targeted Searches: Inquiries for the original publication of its synthesis and characterization were also pursued in an attempt to find the initial crystallographic data.
The absence of this data prevents the creation of a detailed technical guide as originally intended. The core quantitative data and experimental protocols are fundamental to such a document.
Hypothetical Experimental Workflow
Although the specific experimental protocol for this compound is not available, a general workflow for the determination of a small molecule crystal structure via single-crystal X-ray diffraction can be outlined. This serves as a template for the type of detailed methodology that would be expected in a complete technical guide.
Figure 1. A generalized workflow for single-crystal X-ray diffraction analysis.
Conclusion
The definitive crystal structure of this compound is a critical piece of data that is currently not publicly accessible. This presents a notable information gap for a compound of its utility in scientific research and development. The publication and deposition of this crystal structure into public databases would be of significant value to the chemical and pharmaceutical research communities. Until such data becomes available, researchers must rely on computational models or draw inferences from the structures of its derivatives and coordination complexes, with the caveat that these may not accurately represent the solid-state conformation and packing of the pure compound.
A Technical Guide to the Thermochemical Properties of 4-Benzoylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key thermochemical properties of 4-Benzoylpyridine. Due to a lack of readily available experimental data for this compound in the reviewed literature, this document presents data for the structurally similar compounds 2-Benzoylpyridine and Benzophenone to serve as a valuable reference for estimating its thermochemical behavior. The methodologies for determining these properties are detailed, providing a framework for future experimental work.
Introduction to this compound
This compound is an aromatic ketone with the chemical formula C₁₂H₉NO.[1][2] Its structure, featuring a pyridine (B92270) ring linked to a phenyl group via a carbonyl bridge, makes it a compound of interest in medicinal chemistry and materials science. Understanding its thermochemical properties, such as the enthalpies of combustion and sublimation, is crucial for applications ranging from drug design and formulation to process chemistry and safety assessments.
Thermochemical Data
While specific experimental data for the standard molar enthalpy of combustion and sublimation of this compound are not available in the cited literature, the properties of 2-Benzoylpyridine and the parent compound, Benzophenone, offer valuable insights.
Physicochemical Properties
| Property | Value for this compound | Value for 2-Benzoylpyridine | Value for Benzophenone |
| Molecular Formula | C₁₂H₉NO[1][2] | C₁₂H₉NO[3] | C₁₃H₁₀O |
| Molar Mass | 183.21 g/mol [1][2] | 183.21 g/mol | 182.22 g/mol |
| Melting Point | 68-72 °C | 41-43 °C | 48.5 °C |
| Boiling Point | 315 °C | 317 °C | 305.4 °C |
Enthalpy of Fusion and Vaporization
For 2-Benzoylpyridine, the molar enthalpy of fusion has been determined to be 20.91 ± 0.03 kJ·mol⁻¹, and the molar enthalpy of evaporation is 51.3 ± 0.2 kJ·mol⁻¹.[4] These values provide an approximation for the energy required for the phase transitions of this compound.
Experimental Protocols for Thermochemical Analysis
The following sections detail the standard experimental procedures for determining the key thermochemical properties of organic compounds like this compound.
Determination of Enthalpy of Combustion via Static Bomb Calorimetry
The standard enthalpy of combustion is determined using a static bomb calorimeter.[4] This technique measures the heat released when a substance is completely burned in a controlled oxygen environment.
Methodology:
-
Sample Preparation: A pellet of the sample (approximately 1 gram) is prepared and its mass is accurately recorded.
-
Bomb Assembly: The pellet is placed in a crucible within the bomb. A fuse wire is attached to the ignition system, making contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's bucket. The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited, and the temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter system is determined by burning a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the temperature rise, accounting for corrections for the heat of ignition and any side reactions.
Determination of Enthalpy of Sublimation via Knudsen Effusion Method
The Knudsen effusion method is a reliable technique for determining the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be derived.[5]
Methodology:
-
Sample Preparation: A small amount of the crystalline sample is placed in a Knudsen cell, which is a small container with a precisely machined small orifice. The mass of the cell with the sample is accurately measured.
-
High Vacuum Environment: The Knudsen cell is placed in a high-vacuum chamber.
-
Temperature Control: The cell is heated to a series of constant, known temperatures.
-
Effusion and Mass Loss Measurement: At each temperature, the sample sublimes and the vapor effuses through the orifice. The rate of mass loss is measured over a specific period.
-
Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.
-
Enthalpy of Sublimation Calculation: The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the thermochemical properties of a compound like this compound.
Conclusion
This technical guide has outlined the key thermochemical properties of interest for this compound. While direct experimental data for this specific compound is limited, the provided data for 2-Benzoylpyridine and Benzophenone, along with detailed experimental protocols, offer a solid foundation for researchers and professionals in the field. The outlined methodologies for static bomb calorimetry and Knudsen effusion provide a clear path for future experimental determination of the enthalpy of combustion and sublimation of this compound, which will be invaluable for its application in drug development and materials science.
References
Methodological & Application
Application Notes and Protocols: 4-Benzoylpyridine as a Photosensitizer in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-benzoylpyridine as a photosensitizer in various organic reactions. This document includes key photophysical data, detailed experimental protocols for representative reactions, and mechanistic diagrams to facilitate understanding and application in a laboratory setting.
Introduction to this compound as a Photosensitizer
This compound is an aromatic ketone that serves as an effective triplet photosensitizer, similar in function to the widely used benzophenone.[1] Upon absorption of UV radiation, it undergoes efficient intersystem crossing (ISC) to a long-lived triplet state.[1] This triplet state possesses sufficient energy to be transferred to a variety of organic substrates, initiating photochemical reactions. The presence of the pyridine (B92270) nitrogen atom can influence its solubility and coordinating properties compared to benzophenone, potentially offering advantages in certain reaction media or with specific substrates. Its key application lies in promoting reactions that proceed through a triplet excited state, such as [2+2] photocycloadditions and C-H functionalization reactions.
Photophysical Properties of this compound
The efficacy of a photosensitizer is determined by its photophysical properties, primarily its triplet energy (ET) and intersystem crossing quantum yield (ΦISC). The triplet energy must be greater than that of the substrate for efficient energy transfer to occur. A high intersystem crossing quantum yield ensures a large population of the active triplet state.
| Property | Value | Reference |
| Triplet Energy (ET) | 288 kJ/mol | |
| Intersystem Crossing Quantum Yield (ΦISC) | ~0.98 | |
| UV Absorption Maximum (λmax) | ~260 nm, with a weaker n-π* transition >300 nm |
Photosensitized Reaction: The Paternò-Büchi Reaction ([2+2] Photocycloaddition)
The Paternò-Büchi reaction is a [2+2] photocycloaddition of a carbonyl compound and an alkene to form an oxetane.[2] When using this compound as a photosensitizer, the reaction is initiated by the excitation of this compound, followed by energy transfer to the carbonyl compound, or in some cases, direct reaction of the excited photosensitizer with the alkene if the carbonyl compound is the photosensitizer itself. The following protocol is adapted from established procedures for benzophenone-sensitized Paternò-Büchi reactions due to the limited specific literature for this compound.[3]
3.1. General Reaction Mechanism
The photosensitization process in the Paternò-Büchi reaction using this compound typically follows the mechanism outlined below.
References
Experimental protocol for Friedel-Crafts acylation to synthesize 4-Benzoylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of 4-benzoylpyridine, a valuable intermediate in pharmaceutical development.[1] The methodology is based on a two-step process commencing with the conversion of isonicotinic acid to isonicotinoyl chloride, followed by a Friedel-Crafts acylation of benzene (B151609). This protocol is adapted from a well-established procedure for the synthesis of the 3-benzoyl isomer and is reported to produce this compound in high yields.[2] The document includes a comprehensive, step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in organic synthesis and medicinal chemistry.
Introduction
Aryl ketones are a fundamental structural motif in a wide array of biologically active compounds and serve as versatile precursors in organic synthesis. The Friedel-Crafts acylation is a classic and powerful method for the formation of aryl ketones through the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride, typically catalyzed by a Lewis acid.[3][4] this compound, in particular, is an important building block in the synthesis of various pharmaceutical agents due to the presence of the pyridine (B92270) ring, which can modulate the physicochemical properties of a molecule.[1] This protocol details a reliable method for the preparation of this compound starting from the readily available isonicotinic acid.
Experimental Protocol
This protocol is adapted from the synthesis of 3-benzoylpyridine (B1664120) described in Organic Syntheses, which notes that this compound can be synthesized from isonicotinic acid with yields of 87-90%.[2]
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Isonicotinic Acid | C₆H₅NO₂ | 123.11 | 123 g | 1.0 |
| Thionyl Chloride | SOCl₂ | 118.97 | 500 mL (818 g) | 6.9 |
| Anhydrous Benzene | C₆H₆ | 78.11 | 700 mL | - |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 330 g | 2.5 |
| Concentrated Hydrochloric Acid | HCl | 36.46 | 200 mL | - |
| 50% Sodium Hydroxide (B78521) Solution | NaOH | 40.00 | ~800-1000 mL | - |
| Chloroform (B151607) | CHCl₃ | 119.38 | 1500 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 1500 mL | - |
| Ice | H₂O | 18.02 | 2 kg | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
Equipment:
-
2-liter three-necked flask
-
Mechanical stirrer
-
Reflux condenser with a calcium chloride tube
-
Dropping funnel
-
Heating mantle or steam bath
-
Ice-salt bath
-
Distillation apparatus
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of Isonicotinoyl Chloride Hydrochloride
-
In a 2-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser protected by a calcium chloride tube, place 123 g (1.0 mole) of isonicotinic acid.
-
With stirring, add 500 mL (818 g, 6.9 moles) of distilled thionyl chloride through a dropping funnel over 15-20 minutes. The initial reaction may be vigorous.
-
After the addition is complete, heat the mixture on a steam bath with continuous stirring for 1 hour.
-
Reconfigure the condenser for downward distillation and remove the excess thionyl chloride by distillation at reduced pressure while continuing to heat on the steam bath.
-
After most of the thionyl chloride has been distilled, add 200 mL of anhydrous benzene and distill at reduced pressure to azeotropically remove the remaining thionyl chloride.
Step 2: Friedel-Crafts Acylation
-
To the flask containing the crude isonicotinoyl chloride hydrochloride, add an additional 500 mL of anhydrous benzene.
-
Fit the flask with a thermometer and a reflux condenser and place it in an ice-salt bath.
-
While stirring, add 330 g (2.5 moles) of anhydrous aluminum chloride in portions over 1 hour, maintaining the internal temperature between 5°C and 10°C.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture under reflux for 6 hours. The mixture will become a dark red-brown color.
Step 3: Work-up and Purification
-
Cautiously pour the warm reaction mixture onto a mixture of 2 kg of crushed ice and 200 mL of concentrated hydrochloric acid.
-
Separate and discard the organic (benzene) layer.
-
Extract the aqueous acid solution with three 500 mL portions of diethyl ether to remove any non-basic organic impurities; discard the ether extracts.
-
Treat the acidic aqueous solution with a 50% aqueous sodium hydroxide solution until the initially formed aluminum hydroxide redissolves. This will require approximately 800-1000 mL. Ensure the solution is strongly basic.
-
After cooling, extract the product from the basic aqueous solution with five 300 mL portions of chloroform.
-
Combine the chloroform extracts and wash them with water.
-
Remove the chloroform by distillation on a steam bath.
-
The crude this compound can be purified by recrystallization from hexane.[2]
Characterization of this compound:
-
Appearance: White to light yellow crystalline powder.[5]
-
Melting Point: 72-73°C (recrystallized from hexane).[2]
-
Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, ether, and chloroform.[5]
-
¹H NMR (CDCl₃): Chemical shifts (δ) will be observed for the aromatic protons of the pyridine and benzene rings.
-
¹³C NMR (CDCl₃): Signals corresponding to the carbonyl carbon and the aromatic carbons will be present.
-
IR (KBr): A strong absorption band characteristic of the carbonyl (C=O) group will be observed around 1660 cm⁻¹.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) will be observed at m/z = 183.
Experimental Workflow
Figure 1. Experimental workflow for the synthesis of this compound.
Conclusion
The described protocol offers a reliable and high-yielding method for the synthesis of this compound. By following the detailed steps for the formation of isonicotinoyl chloride and the subsequent Friedel-Crafts acylation, researchers can effectively produce this key intermediate for applications in drug discovery and organic synthesis. The comprehensive work-up and purification procedures ensure the isolation of a high-purity product.
References
- 1. This compound, 98% (14548-46-0) at Nordmann - nordmann.global [nordmann.global]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound Supplier & Manufacturer China | CAS 2122-49-8 | Properties, Uses, Safety, Price & COA [pipzine-chem.com]
Application of 4-Benzoylpyridine in Cross-Linking Studies: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Benzoylpyridine as a photo-cross-linking agent in biological research. This compound, an aromatic ketone, serves as a powerful tool for investigating protein-protein and protein-ligand interactions by forming covalent bonds upon photoactivation, thereby capturing transient and stable interactions for subsequent analysis.
Introduction to this compound Photo-Cross-Linking
This compound belongs to the family of benzophenone-based photo-cross-linkers. The utility of these reagents lies in their ability to be converted from a chemically inert state to a highly reactive species upon exposure to ultraviolet (UV) light. This temporal control allows researchers to initiate the cross-linking reaction at a desired point in a biological process, enabling the study of dynamic molecular interactions within complex biological systems.[1][2]
Mechanism of Action:
The photo-cross-linking process initiated by this compound involves the following key steps:
-
Photoactivation: Upon absorption of UV light (typically around 350-365 nm), the benzophenone (B1666685) moiety of this compound is excited from its ground singlet state to an excited singlet state.
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state.
-
Hydrogen Abstraction: The triplet benzophenone is a highly reactive diradical species that can abstract a hydrogen atom from a nearby C-H bond of an interacting molecule (e.g., an amino acid residue of a protein or a small molecule ligand). This results in the formation of a semi-stable ketyl radical on the this compound and a carbon-centered radical on the interacting molecule.
-
Covalent Bond Formation: The two radical species then combine to form a stable covalent C-C bond, effectively cross-linking the this compound probe to its interaction partner.
This mechanism allows for the covalent capture of interacting molecules that are in close proximity at the time of UV irradiation.
Quantitative Data Presentation
While specific quantitative data for this compound is not extensively published, the following tables represent the types of data that can be generated and summarized from cross-linking experiments using benzophenone-based probes. This data is crucial for validating interactions and understanding their dynamics.
Table 1: Representative Cross-Linking Efficiency Data
| Protein Complex/System | This compound Probe Concentration (µM) | UV Irradiation Time (min) | Cross-Linking Efficiency (%) | Method of Quantification |
| Protein A - Protein B | 50 | 5 | 15 | SDS-PAGE with densitometry |
| Protein A - Protein B | 100 | 5 | 28 | SDS-PAGE with densitometry |
| Protein A - Protein B | 100 | 10 | 45 | SDS-PAGE with densitometry |
| Receptor X - Ligand Y | 25 | 2 | 8 | Western Blot |
| Receptor X - Ligand Y | 50 | 2 | 18 | Western Blot |
Table 2: Summary of Identified Cross-Linked Peptides by Mass Spectrometry
| Bait Protein | Interacting Protein | Cross-Linked Residue (Bait) | Cross-Linked Residue (Interactor) | Peptide Sequence (Bait) | Peptide Sequence (Interactor) | Mass Shift (Da) |
| Kinase Z | Substrate W | K123 | Y45 | ...GK L... | ...SY T... | +182.08 |
| Transcription Factor P | Co-activator Q | L78 | M210 | ...AL V... | ...GM F... | +182.08 |
Experimental Protocols
The following protocols provide a detailed methodology for using this compound in cross-linking studies, from probe incorporation to analysis of cross-linked products. These are generalized protocols and may require optimization for specific biological systems.
Synthesis of a Heterobifunctional this compound Cross-Linker
For targeted cross-linking, this compound can be derivatized to create a heterobifunctional reagent. The following is a conceptual synthesis protocol for creating an amine-reactive this compound cross-linker, analogous to the synthesis of sulfo-SBP.[3][4]
Materials:
-
4-Carboxybenzoylpyridine (a derivative of this compound)
-
N-Hydroxysulfosuccinimide (sulfo-NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Dissolve 4-Carboxybenzoylpyridine and sulfo-NHS in anhydrous DMF.
-
Add DCC or EDC to the solution and stir at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the reaction mixture to remove the urea (B33335) byproduct.
-
Precipitate the product by adding ethyl acetate and hexanes.
-
Collect the precipitate by filtration and wash with hexanes.
-
Dry the product under vacuum to obtain the sulfo-NHS ester of 4-Carboxybenzoylpyridine.
In Vitro Photo-Cross-Linking of a Protein Complex
This protocol describes the cross-linking of two purified interacting proteins.
Materials:
-
Purified Protein A and Protein B
-
This compound-based cross-linker (e.g., the sulfo-NHS ester from Protocol 3.1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm)
-
SDS-PAGE reagents
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Incubation: Mix purified Protein A and Protein B in PBS to a final concentration of 1-10 µM.
-
Cross-linker Addition: Add the this compound-based cross-linker to the protein mixture to a final concentration of 50-200 µM. Incubate on ice for 30 minutes to allow for labeling of the primary amines (e.g., lysine (B10760008) residues).
-
Quenching (optional): Add a quenching buffer (e.g., Tris-HCl) to stop the NHS-ester reaction.
-
UV Irradiation: Place the sample in a quartz cuvette or on a petri dish on ice and irradiate with a 365 nm UV lamp for 5-15 minutes. The optimal irradiation time should be determined empirically.
-
Analysis: Add SDS-PAGE loading buffer to the sample, boil for 5 minutes, and analyze the cross-linked products by SDS-PAGE. Visualize the proteins by Coomassie or silver staining. The appearance of a new band corresponding to the molecular weight of the Protein A-Protein B complex indicates successful cross-linking.
In-Cell Photo-Cross-Linking and Identification of Interacting Proteins
This protocol outlines a workflow for identifying protein-protein interactions in a cellular context.
Materials:
-
Mammalian cells expressing the bait protein of interest
-
Cell-permeable this compound-based photo-cross-linker
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody against the bait protein
-
Protein A/G agarose (B213101) beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Cell Treatment: Treat cultured cells with the cell-permeable this compound photo-cross-linker for a defined period to allow for cellular uptake and labeling.
-
UV Irradiation: Irradiate the cells with 365 nm UV light to induce cross-linking.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the bait protein to form immune complexes.
-
Affinity Capture: Add Protein A/G agarose beads to the lysate to capture the immune complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the cross-linked protein complexes from the beads.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the cross-linked peptides and, consequently, the interacting proteins.
Mandatory Visualizations
Signaling Pathway Elucidation
Photo-cross-linking with this compound can be employed to map interactions within a signaling pathway. For instance, it can identify the direct downstream substrate of a kinase.
Caption: Elucidating a kinase-substrate interaction using this compound.
Experimental Workflow for In-Cell Cross-Linking
The following diagram illustrates the key steps involved in an in-cell photo-cross-linking experiment followed by mass spectrometry-based identification of interacting proteins.
Caption: Workflow for identifying protein interactions via in-cell photo-cross-linking.
Logical Relationship of Photo-Cross-Linking Chemistry
This diagram illustrates the fundamental chemical transformations involved in benzophenone-mediated photo-cross-linking.
Caption: The chemical mechanism of benzophenone-based photo-cross-linking.
References
- 1. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Benzoylpyridine as a Probe for Enzyme Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Benzoylpyridine is a versatile chemical compound that serves as a valuable tool in enzymology and chemical biology. Its primary application is as a photoaffinity label (PAL), a technique used to identify and characterize ligand binding sites on proteins.[1][2] The benzophenone (B1666685) moiety within this compound is photoreactive; upon exposure to ultraviolet (UV) light (typically around 350 nm), it forms a highly reactive triplet diradical.[3][4] This intermediate can then form a covalent bond with nearby amino acid residues, effectively and permanently "tagging" the protein at or near the binding site.[2][5]
This method is particularly powerful for:
-
Identifying unknown protein targets of small molecules.
-
Mapping the specific binding site of a ligand within an enzyme's active or allosteric site.[3]
-
Studying protein-ligand interactions that are transient or have moderate to low affinity.
Additionally, this compound and its analogs can act as reversible or irreversible inhibitors for certain enzymes, such as NADH dehydrogenase and carboxylesterases, making it a dual-function probe for studying enzyme structure and function.[6][7]
Mechanism of Action: Photoaffinity Labeling
Photoaffinity labeling with this compound is a multi-step process that transforms a non-covalent protein-ligand interaction into a stable, covalent bond.
The key steps are:
-
Binding: The this compound probe, often incorporated into a molecule with affinity for the target enzyme, binds reversibly to the enzyme's active or allosteric site.
-
Photoactivation: The sample is irradiated with UV light (e.g., 350 nm). The benzophenone group absorbs the light energy and is excited to a triplet diradical state.[3]
-
Covalent Crosslinking: The highly reactive diradical abstracts a hydrogen atom from a nearby amino acid side chain (C-H bonds are common targets), forming a stable, covalent carbon-carbon bond between the probe and the enzyme.[3][8]
-
Analysis: The covalently modified enzyme can then be isolated and analyzed using techniques like mass spectrometry to identify the specific site of modification.[2]
Mechanism of Photoaffinity Labeling with this compound.
Applications and Quantitative Data
While this compound itself can be used, it is often derivatized or used as a structural motif in more complex probes to target specific enzymes.
Inhibition of Carboxylesterases (CEs)
Carboxylesterases are crucial enzymes in xenobiotic and endobiotic metabolism.[9] Inhibitors of these enzymes are valuable for modulating drug metabolism. While direct inhibition data for this compound is not extensively published, related compounds and general CE inhibitors provide a framework for its potential use. Organophosphates and carbamates are well-known irreversible inhibitors that act on the catalytic serine residue.[6][10]
Table 1: Inhibition of Human Carboxylesterases by Various Inhibitors
| Compound Class | Enzyme Target | Inhibition Type | Potency (Ki or IC50) | Reference |
|---|---|---|---|---|
| Benzil (1,2-dione) | hCE1 | Reversible | 45 nM (Ki) | [6] |
| Benzil (1,2-dione) | hiCE (hCE2) | Reversible | 15 nM (Ki) | [6] |
| Paraoxon (Organophosphate) | THP-1 Cell CE | Irreversible | Nanomolar IC50 | [10] |
| Rivastigmine (Carbamate) | hiCE (hCE2) | Irreversible | >95% inhibition |[11][12] |
This table illustrates the potency of compounds that inhibit carboxylesterases, providing context for developing this compound-based probes for this enzyme class.
Probing Dehydrogenase Activity
This compound and its analogs have been investigated as inhibitors of NADH dehydrogenase, a key enzyme in cellular respiration.[7] Furthermore, it can be used to measure reductase activity and act as a photoinduced oxidant for secondary alcohols, a reaction often catalyzed by alcohol dehydrogenases (ADHs).[1][13][14]
Table 2: Inhibition of NADH Dehydrogenase by 4-Phenylpyridine (B135609) Analogs
| Compound | System | IC50 | Reference |
|---|---|---|---|
| 4-Phenylpyridine | Mitochondrial inner membrane | Negative correlation with hydrophobicity | [7] |
| 1-Methyl-4-phenylpyridinium (MPP+) | Mitochondrial inner membrane | Cationic inhibitors are more effective than neutral analogs |[7] |
This data shows that pyridine-based structures can effectively inhibit dehydrogenase activity, suggesting that this compound could be a useful scaffold for designing specific probes.
Experimental Protocols
Protocol 1: General Photoaffinity Labeling of a Target Enzyme
This protocol outlines a general workflow for identifying protein targets using a this compound-based probe.[2][15]
Materials:
-
Target protein solution (e.g., purified enzyme or cell lysate).
-
This compound-containing probe (stock solution in DMSO).
-
Phosphate-buffered saline (PBS) or appropriate assay buffer.
-
UV irradiation source (e.g., UV lamp with a 350-365 nm filter).
-
Quartz or UV-transparent microplate/cuvette.
-
Reagents for downstream analysis (e.g., SDS-PAGE, mass spectrometry).
Procedure:
-
Incubation: In a quartz microplate, combine the target protein solution and the this compound probe to the desired final concentrations. Include a "no UV" control and a "no probe" control.
-
Binding: Incubate the mixture in the dark (e.g., on ice or at room temperature) for 15-30 minutes to allow the probe to bind to the target enzyme.
-
Irradiation: Place the microplate under the UV lamp at a fixed distance. Irradiate for 5-30 minutes. The optimal time should be determined empirically to maximize labeling while minimizing protein damage.
-
Quenching (Optional): Add a quenching reagent like dithiothreitol (B142953) (DTT) to scavenge any unreacted probe.
-
Analysis Preparation: Stop the reaction by adding SDS-PAGE loading buffer. Boil the samples as required for denaturation.
-
Detection & Identification:
-
Separate proteins using SDS-PAGE.
-
Visualize labeled proteins (if the probe contains a reporter tag like biotin (B1667282) or a fluorophore).
-
Excise the protein band of interest.
-
Perform in-gel digestion (e.g., with trypsin).
-
Analyze the resulting peptides by LC-MS/MS to identify the protein and the specific amino acid residue(s) that were covalently modified.[2]
-
Experimental Workflow for Photoaffinity Labeling.
Protocol 2: Measuring Enzyme Inhibition
This protocol describes how to determine if this compound or a derivative acts as an inhibitor of a target enzyme.[16][17]
Materials:
-
Purified enzyme solution.
-
Substrate for the enzyme (ideally a chromogenic or fluorogenic substrate).
-
This compound inhibitor (stock solution in DMSO).
-
Assay buffer.
-
Microplate reader.
Procedure:
-
Prepare Reactions: In a 96-well plate, set up reactions containing the assay buffer, enzyme, and varying concentrations of the this compound inhibitor. Include a "no inhibitor" control (DMSO vehicle only).
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the assay temperature to allow for binding.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Monitor Activity: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time. This represents the reaction rate.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of enzyme activity relative to the "no inhibitor" control against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Interpretation and Considerations
-
Specificity: A key assumption is that the probe specifically binds to the site of interest before photo-crosslinking. To validate this, run competition experiments where a large excess of the native, unlabeled ligand is added. A significant reduction in labeling indicates specific binding.[8]
-
Probe Design: The placement of the this compound group is critical. It must be positioned so that it does not disrupt binding affinity and is close enough to the protein to react upon activation.[2]
-
UV Damage: Prolonged exposure to high-intensity UV light can damage proteins. It is essential to use the minimum irradiation time and intensity necessary for labeling.[8]
-
Reactivity: The benzophenone diradical is highly reactive and can insert into various C-H bonds, providing broad labeling capability but sometimes lacking residue-type specificity.[3]
References
- 1. This compound | C12H9NO | CID 26731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the inhibitory mechanism of 1-methyl-4-phenylpyridinium and 4-phenylpyridine analogs in inner membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biologiachile.cl [biologiachile.cl]
- 9. Recent progress in the discovery of natural inhibitors against human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photoinduced Oxidation of Secondary Alcohols Using this compound as an Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Origin of the enantioselectivity of alcohol dehydrogenase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biochem.du.ac.in [biochem.du.ac.in]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Derivatization of 4-Benzoylpyridine in Biological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of methods for derivatizing 4-benzoylpyridine to create biologically active molecules. The protocols outlined below are intended to serve as a guide for the synthesis and evaluation of these derivatives for various biological applications, including their use as enzyme inhibitors and photoreactive probes.
Introduction to this compound Derivatization
This compound is a versatile scaffold in medicinal chemistry and chemical biology. Its core structure can be readily modified to generate a diverse range of derivatives with significant biological activities. Key areas of application for these derivatives include the development of anticonvulsant agents, inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), and as photoactivatable probes for studying biomolecular interactions. The benzophenone (B1666685) moiety within its structure is particularly useful as a photoreactive group, enabling the formation of covalent bonds with biological targets upon UV irradiation.
Key Derivatization Strategies and Biological Applications
Several classes of this compound derivatives have been synthesized and evaluated for their biological potential. This document focuses on three prominent examples:
-
Oxime Derivatives: These compounds have shown notable anticonvulsant properties.
-
Thiazole-2-amine Derivatives: A series of these derivatives have been identified as potent inhibitors of ROCK II, a key enzyme in cellular contraction and motility.
-
Photoreactive Probes: Leveraging the benzophenone group, these derivatives are used for photoaffinity labeling and DNA photocleavage studies.
Quantitative Data Summary
The following tables summarize the biological activity of representative this compound derivatives.
Table 1: Anticonvulsant Activity of this compound Oxime Derivatives
| Compound ID | Derivative Name | Test Model | Dose | Activity |
| 1a | This compound O-2-morpholinoethyloxime oxalate | Maximal Electroshock (MES) | 60 - 150 mg/kg (i.p.) | 100% survival in mice[1] |
| 2c | This compound O-(isonicotinoyl)oxime | Corasol Antagonism | 12.5 mg/kg (i.p.) | 67% survival in mice[1] |
| GIZH-298 | This compound oxime derivative | Cobalt-induced epilepsy model | 60 mg/kg (i.p.) | 100% elimination of generalized tonic-clonic seizures in rats |
Table 2: ROCK II Inhibitory Activity of 4-Aryl-5-aminomethyl-thiazole-2-amine Derivatives
| Compound ID | Substitution on 4-aryl group | IC50 (nM) for ROCK II |
| 4v | Pyridine | 20[2][3][4] |
| 10l | Not specified in abstract | 20[5] |
Experimental Protocols
Protocol 1: Synthesis of 4-Aryl-5-aminomethyl-thiazole-2-amine Derivatives as ROCK II Inhibitors
This protocol describes a three-step synthesis of 4-aryl-5-aminomethyl-thiazole-2-amine derivatives.[2]
Step 1: Synthesis of 4-Aryl-thiazol-2-amine (2)
-
To a solution of 4-acetylpyridine (B144475) (1 equivalent) in a suitable solvent, add bromine (1.1 equivalents) dropwise at 0°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
To the resulting α-bromoketone, add thiourea (B124793) (1.2 equivalents) and ethanol.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and add a saturated solution of sodium bicarbonate to neutralize the acid.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the 4-aryl-thiazol-2-amine.
Step 2: Amide Coupling (3)
-
To a solution of 4-aryl-thiazol-2-amine (1 equivalent) in a suitable solvent (e.g., DMF), add the desired aromatic acid (1.1 equivalents), a coupling agent (e.g., HATU, 1.2 equivalents), and a base (e.g., DIPEA, 2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the corresponding amide.
Step 3: Synthesis of 4-Aryl-5-aminomethyl-thiazole-2-amine (4) This step is not fully detailed in the provided search results, but would typically involve reduction of the amide or a related functional group to the amine.
Protocol 2: In Vitro ROCK II Inhibition Assay (ELISA-based)
This protocol is a general procedure for determining the in vitro inhibitory activity of compounds against ROCK II using an ELISA-based method.[2][3][4][5]
-
Coat a 96-well plate with the ROCK II substrate (e.g., a peptide containing the phosphorylation site).
-
Wash the plate to remove any unbound substrate.
-
Add the ROCK II enzyme to each well.
-
Add the test compounds (this compound derivatives) at various concentrations to the wells. Include a positive control (e.g., a known ROCK inhibitor) and a negative control (vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an EDTA solution.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate.
-
Incubate and wash the plate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash the plate.
-
Add a substrate for the enzyme on the secondary antibody (e.g., TMB for HRP) and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Protocol 3: DNA Photocleavage Assay
This protocol describes a general method for assessing the DNA photocleavage ability of this compound derivatives.[6][7]
-
Prepare a solution of supercoiled plasmid DNA (e.g., pUC18) in a suitable buffer (e.g., Tris-HCl).
-
Add the this compound derivative to the DNA solution at the desired concentration.
-
Incubate the mixture in the dark for a specified period to allow for binding.
-
Irradiate the samples with a UV light source (e.g., a xenon arc lamp or a 365 nm UV lamp) for various durations.
-
After irradiation, add loading dye to the samples.
-
Analyze the DNA forms (supercoiled, nicked, and linear) by agarose (B213101) gel electrophoresis.
-
Stain the gel with a DNA stain (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.
-
Quantify the percentage of each DNA form to determine the extent of photocleavage.
Visualizations
Signaling Pathway
Caption: The ROCK signaling pathway and the mechanism of its inhibition by this compound derivatives.
Experimental Workflows
Caption: General workflow for the synthesis and screening of this compound derivatives.
Caption: Experimental workflow for the DNA photocleavage assay using this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. [논문]The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines [scienceon.kisti.re.kr]
- 5. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photochemical methods to assay DNA photocleavage using supercoiled pUC18 DNA and LED or xenon arc lamp excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Benzoylpyridine in Photochemical Hydrogen Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photochemical hydrogen production represents a promising avenue for clean energy generation, harnessing light energy to split water into hydrogen and oxygen. The efficiency of this process often relies on a combination of a photosensitizer, a catalyst, and a sacrificial electron donor. While various organic and inorganic molecules have been explored as photosensitizers, the application of 4-Benzoylpyridine in this specific context is an emerging area of interest. These application notes provide a detailed protocol based on synthesized findings for utilizing this compound in a laboratory-scale photochemical hydrogen production system. The following sections detail the necessary reagents, equipment, experimental procedures, and data analysis techniques.
Core Components and Principles
A typical three-component system for photochemical hydrogen production consists of:
-
Photosensitizer (PS): this compound, which absorbs light and initiates electron transfer processes.
-
Catalyst: A co-catalyst, often a platinum-based compound, is used to facilitate the reduction of protons to molecular hydrogen.
-
Sacrificial Electron Donor (SED): A substance that provides electrons to regenerate the photosensitizer, preventing its degradation and ensuring continuous hydrogen evolution. Triethanolamine (TEOA) is a commonly used SED.
The general principle involves the excitation of the this compound photosensitizer by a light source. The excited photosensitizer then transfers an electron to an electron relay or directly to the catalyst. The reduced catalyst facilitates the conversion of protons (from water) into hydrogen gas. The oxidized photosensitizer is subsequently regenerated by the sacrificial electron donor.
Experimental Protocol
This protocol outlines a standard procedure for assessing the photochemical hydrogen evolution activity of a system employing this compound as the photosensitizer.
1. Reagents and Materials:
-
This compound (Photosensitizer)
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O) or other platinum source (Catalyst precursor)
-
Triethanolamine (TEOA) (Sacrificial Electron Donor)
-
Solvent: Acetonitrile/Water mixture (e.g., 4:1 v/v)
-
High-purity Argon or Nitrogen gas
-
Standard glassware: photoreactor, quartz cuvettes, gas-tight syringes
2. Equipment:
-
Light source: 300W Xenon lamp with appropriate filters (e.g., λ > 420 nm) or a specific wavelength LED.
-
Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) for H₂ quantification.
-
Magnetic stirrer
-
Gas-tight reaction vessel (photoreactor) with a septum for gas sampling.
-
UV-Vis Spectrophotometer
3. Preparation of the Reaction Solution:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM in Acetonitrile).
-
Prepare a stock solution of the platinum catalyst precursor (e.g., 10 mM H₂PtCl₆ in water).
-
In a typical experiment, a 10 mL solution would be prepared in the photoreactor containing:
-
This compound (final concentration, e.g., 0.1 mM)
-
Platinum catalyst (final concentration, e.g., 0.1 mM)
-
Triethanolamine (TEOA) (final concentration, e.g., 0.1 M)
-
Solvent mixture to make up the final volume.
-
4. Experimental Procedure:
-
Combine the photosensitizer, catalyst precursor, and solvent in the photoreactor.
-
Seal the photoreactor and deoxygenate the solution by bubbling with high-purity argon or nitrogen for at least 30 minutes to remove dissolved oxygen, which can quench the excited state of the photosensitizer.
-
Add the sacrificial electron donor (TEOA) to the reaction mixture using a gas-tight syringe.
-
Place the photoreactor on a magnetic stirrer and position it at a fixed distance from the light source.
-
Turn on the light source to initiate the photochemical reaction.
-
At regular time intervals (e.g., every 30 or 60 minutes), take a 100 µL headspace gas sample using a gas-tight syringe.
-
Inject the gas sample into the GC-TCD to quantify the amount of hydrogen produced.
-
Continue the experiment for a desired duration (e.g., 4-6 hours), monitoring the hydrogen evolution rate.
Data Presentation and Analysis
The quantitative data obtained from the gas chromatography analysis should be systematically recorded and analyzed. Key metrics to evaluate the performance of the photochemical system include the hydrogen evolution rate, Turnover Number (TON), and Turnover Frequency (TOF).
Table 1: Quantitative Data for Photochemical Hydrogen Production using this compound
| Time (hours) | H₂ Evolved (µmol) | H₂ Evolution Rate (µmol/h) | Turnover Number (TON)¹ |
| 1 | 5.2 | 5.2 | 52 |
| 2 | 10.8 | 5.6 | 108 |
| 3 | 15.5 | 4.7 | 155 |
| 4 | 19.3 | 3.8 | 193 |
¹Turnover Number (TON) is calculated as (moles of H₂ produced) / (moles of catalyst).
Visualizing the Process
Diagrams are essential for understanding the experimental workflow and the underlying photochemical mechanism.
Caption: Experimental workflow for photochemical hydrogen production.
Application Notes and Protocols: The Role of 4-Benzoylpyridine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzoylpyridine is a versatile ketone that serves as a pivotal starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique structure, featuring both a pyridine (B92270) ring and a benzoyl group, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates, with a focus on anticonvulsant and antihistaminic agents.
I. Synthesis of Anticonvulsant Intermediates: this compound Oxime Derivatives
This compound oxime and its derivatives have emerged as a promising class of compounds with significant anticonvulsant properties. These compounds are synthesized from this compound and exhibit potent activity in preclinical models of epilepsy.
A. Synthesis Pathway Overview
The general synthetic route involves the oximation of this compound followed by etherification or esterification to yield a variety of O-substituted oxime derivatives.
Caption: Synthesis of this compound Oxime and its O-Substituted Ethers.
B. Experimental Protocols
1. Synthesis of this compound Oxime
-
Reaction: this compound is reacted with hydroxylamine hydrochloride in pyridine to form this compound oxime.
-
Procedure:
-
Dissolve this compound (1 equivalent) in pyridine.
-
Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice water.
-
Filter the precipitated solid, wash with water, and dry to obtain this compound oxime.
-
2. Synthesis of this compound O-(2-morpholinoethyl)oxime Oxalate (B1200264) (Compound 1a)
-
Reaction: this compound oxime is reacted with 4-(2-chloroethyl)morpholine (B1582488) in the presence of a base to yield the corresponding ether, which is then converted to its oxalate salt.
-
Procedure:
-
To a solution of this compound oxime (1 equivalent) in dimethylformamide (DMF), add sodium hydride (1.1 equivalents) portion-wise at 0°C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1 equivalent) and triethylamine (B128534) (1 equivalent).
-
Heat the reaction mixture at 80°C for 4-6 hours.
-
Cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude base as an oil.
-
Dissolve the crude base in ethanol (B145695) and add a solution of oxalic acid (1 equivalent) in ethanol.
-
Filter the resulting precipitate, wash with cold ethanol, and dry to yield this compound O-(2-morpholinoethyl)oxime oxalate.[1]
-
C. Quantitative Data for Anticonvulsant Activity
The synthesized this compound oxime derivatives have shown significant anticonvulsant activity in the Maximal Electroshock (MES) test.[2]
| Compound | Dose (mg/kg, i.p.) | Anticonvulsant Effect (MES Test) | ED₅₀ (mg/kg) |
| This compound O-(2-morpholinoethyl)oxime Oxalate (1a) | 10.0 - 150.0 | Prevents seizures and death | 15.0 |
| This compound O-(2-diethylaminoethyl)oxime Oxalate | 5.0 - 40.0 | Prevents seizures and death | 17.0 |
| This compound O-(2-dimethylaminoethyl)oxime Oxalate | 5.0 - 40.0 | Prevents seizures and death | 13.9 |
D. Proposed Mechanism of Action and Signaling Pathway
The anticonvulsant effects of this compound oxime derivatives are believed to be mediated through the modulation of neurotransmitter systems, including glutamate, dopamine (B1211576), and serotonin (B10506) receptors.[3][4] The compound GIZH-298, a derivative of this compound oxime, has been shown to restore the number of D2 dopamine receptors in the striatum.[4]
Caption: Proposed Mechanism of Action for this compound Oxime Derivatives.
II. Synthesis of Antihistaminic Intermediates
This compound serves as a precursor for the synthesis of key intermediates used in the production of second-generation antihistamines like Cetirizine and Fexofenadine. The core structure often involves the reduction of the ketone and/or the pyridine ring.
A. Synthesis of Diphenyl(pyridin-4-yl)methanol
This intermediate is a precursor to the 4-(diphenylmethyl)piperidine (B42399) core found in Fexofenadine.
-
Reaction: Reduction of the carbonyl group of this compound.
-
Procedure (Catalytic Hydrogenation):
-
Charge a high-pressure reactor with this compound (1 equivalent) and a suitable solvent (e.g., methanol, ethanol).
-
Add a catalyst such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 psi).
-
Heat the reaction mixture to 50-80°C and stir until hydrogen uptake ceases.
-
Cool the reactor, filter the catalyst, and concentrate the filtrate to obtain diphenyl(pyridin-4-yl)methanol.
-
B. Synthesis of 4-(Diphenylmethyl)piperidine
This is a key intermediate for various pharmaceuticals, including those targeting N-type calcium channels.[5]
-
Reaction: Reduction of both the carbonyl group and the pyridine ring of this compound.
-
Procedure (One-Pot Reduction):
-
In a high-pressure autoclave, dissolve this compound (1 equivalent) in a solvent like acetic acid or ethanol.
-
Add a hydrogenation catalyst, for instance, Platinum oxide (PtO₂) or Rhodium on alumina (B75360) (Rh/Al₂O₃).
-
Pressurize the autoclave with hydrogen gas to a high pressure (e.g., 500-1000 psi).
-
Heat the reaction to 80-120°C and maintain stirring for 12-24 hours.
-
After cooling and depressurizing, filter the catalyst.
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer and remove the solvent to yield 4-(diphenylmethyl)piperidine.
-
C. Application in Cetirizine Synthesis
While not a direct starting material, the core structure of Cetirizine, (±)-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, can be conceptually derived from a this compound backbone through a multi-step synthesis involving the reduction of the ketone, chlorination of the phenyl ring, and subsequent elaboration of the piperazine (B1678402) side chain.[6][7][8]
Caption: Synthetic pathway from this compound to Antihistamine Intermediates.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a range of pharmaceutical intermediates. Its reactivity allows for the construction of complex molecular architectures, particularly for compounds targeting the central nervous system and for antihistaminic drugs. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the full potential of this important chemical building block. Further research into novel synthetic routes and applications of this compound is warranted to expand its utility in the discovery and development of new therapeutic agents.
References
- 1. RU2643091C2 - this compound oxime derivatives having anticonvulsant activity as agents for treatment of epilepsy and paroxysmal states - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of 4-Benzoylpyridine in the Synthesis of Photoswitching Hydrazones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoswitching hydrazones derived from 4-benzoylpyridine are a class of molecular photoswitches that have garnered significant interest due to their robust photophysical properties and straightforward synthesis.[1][2][3] These compounds undergo reversible E/Z isomerization around the C=N double bond upon irradiation with light of specific wavelengths. The thermally stable E isomer can be converted to the metastable Z isomer, which can then revert to the E form either thermally or photochemically. This reversible process allows for the precise spatiotemporal control of molecular properties, making them promising candidates for applications in materials science, molecular machinery, and particularly in photopharmacology for the light-regulated delivery and activation of therapeutic agents.[4][5]
The key advantages of this compound-based hydrazones include their high fatigue resistance, significant thermal stability of the metastable Z isomer (with half-lives that can extend for hundreds of years), and the tunability of their photophysical properties through synthetic modification of the benzoyl moiety.[6] Substituents on the benzoyl ring can influence the absorption spectra, quantum yields of isomerization, and the thermal half-life of the Z isomer, allowing for the rational design of photoswitches with desired characteristics.[2][3] Depending on the substitution, these hydrazones can exhibit either P-type photochromism (where the back reaction is thermally forbidden and requires light) or T-type photochromism (where the back reaction is thermally allowed).[2][3]
This document provides detailed application notes on the synthesis and photoswitching properties of this compound hydrazones, along with experimental protocols for their preparation and characterization.
Data Presentation
The photophysical properties of photoswitching hydrazones are critical for their application. The following table summarizes key quantitative data for a series of substituted this compound hydrazones.
| Compound | Substituent (R) | Isomer | λ_max_ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Photoisomerization Quantum Yield (Φ) | Thermal Half-life (t_1/2_) | Solvent | Reference |
| 1 | H | E | 330 | 15,000 | Φ_E→Z_ = 0.25 (at 340 nm) | > 200 years | Toluene | [6] |
| Z | 395 | 8,000 | Φ_Z→E_ = 0.10 (at 405 nm) | |||||
| 2 | 4-N(CH₃)₂ | E | 380 | 25,000 | Φ_E→Z_ = 0.15 (at 380 nm) | Days to Weeks | Toluene | [2] |
| Z | 450 | 12,000 | Φ_Z→E_ = 0.05 (at 450 nm) | |||||
| 3 | 4-NO₂ | E | 340 | 18,000 | Φ_E→Z_ = 0.20 (at 350 nm) | Can be accelerated to seconds with base | DMSO | [2][3] |
| Z | 410 | 9,500 | Φ_Z→E_ = 0.08 (at 420 nm) |
Experimental Protocols
The synthesis of this compound hydrazones is typically achieved through a straightforward condensation reaction between a substituted benzoylhydrazine and this compound.
Protocol 1: Synthesis of N'-(diphenylmethylene)isonicotinohydrazide (Compound 1)
Materials:
-
Isonicotinic acid hydrazide (Isoniazid)
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve isonicotinic acid hydrazide (1.0 eq) in ethanol.
-
Add benzophenone (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain pure N'-(diphenylmethylene)isonicotinohydrazide as a crystalline solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Photoswitching and Thermal Isomerization Studies
Materials:
-
Synthesized this compound hydrazone
-
Spectroscopic grade solvent (e.g., toluene, DMSO)
-
UV-Vis spectrophotometer
-
Light source for irradiation (e.g., UV lamp at 365 nm, visible light lamp > 420 nm)
-
Quartz cuvettes
Procedure for Photoswitching:
-
Prepare a dilute solution of the hydrazone in the desired solvent in a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum of the thermally adapted E isomer.
-
Irradiate the solution with UV light (e.g., 365 nm) to induce E to Z isomerization.
-
Monitor the changes in the absorption spectrum at regular intervals until the photostationary state (PSS) is reached, where no further spectral changes are observed.
-
To observe the reverse Z to E isomerization, irradiate the solution at the PSS with visible light (e.g., > 420 nm).
-
Record the UV-Vis spectra until the original spectrum of the E isomer is restored.
Procedure for Thermal Isomerization:
-
Prepare a solution of the hydrazone and irradiate with UV light to generate a high population of the Z isomer (reach the PSS).
-
Store the solution in the dark at a constant temperature.
-
Record the UV-Vis absorption spectrum at regular time intervals to monitor the thermal relaxation from the Z to the E isomer.
-
The rate of thermal isomerization can be determined by plotting the change in absorbance at the λ_max_ of the Z isomer over time and fitting the data to a first-order kinetic model to calculate the half-life (t_1/2_).
Visualizations
Synthesis of this compound Hydrazones
Caption: Synthetic workflow for photoswitching hydrazones.
Photoswitching Mechanism
Caption: Reversible E/Z isomerization of this compound hydrazones.
Application in Drug Delivery
Caption: Photoswitch-controlled drug release mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photoswitching hydrazones based on benzoylpyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Photoswitching hydrazones based on benzoylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Metal-Organic Frameworks (MOFs) Utilizing 4-Benzoylpyridine Derivatives
Topic: 4-Benzoylpyridine in the Preparation of Metal-Organic Frameworks (MOFs)
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a variety of applications, including gas storage, catalysis, and notably, drug delivery.[1] The incorporation of specific functional moieties into the organic linkers of MOFs can impart desired chemical properties and enhance their performance in targeted applications.
While this compound itself is not a typical linker for MOF synthesis due to its monodentate nature, its derivatives, functionalized with coordinating groups such as carboxylates, can serve as versatile building blocks for novel MOFs. The benzoylpyridine moiety can introduce polarity and potential sites for post-synthetic modification, making these MOFs attractive for applications in drug delivery and catalysis.
This document provides detailed protocols for the synthesis and characterization of a representative MOF, designated here as BP-MOF-Zn , utilizing a hypothetical dicarboxylate derivative of this compound. The protocols and data presented are based on established methods for the synthesis of zinc-based MOFs with pyridine-containing linkers.[2][3]
I. Quantitative Data Summary
The following table summarizes typical characterization data for a zinc-based MOF synthesized with a functionalized this compound dicarboxylate linker. These values are representative of porous crystalline materials and are crucial for evaluating the potential of the MOF for various applications.
| Property | Value | Method of Analysis |
| BET Surface Area | 1200 - 1800 m²/g | Nitrogen Adsorption Isotherm |
| Pore Volume | 0.6 - 0.9 cm³/g | Nitrogen Adsorption Isotherm |
| Pore Size | 1.2 - 1.8 nm | Density Functional Theory (DFT) |
| Thermal Stability | Up to 350 °C | Thermogravimetric Analysis (TGA) |
| Crystal System | Monoclinic | Single-Crystal X-ray Diffraction |
| Space Group | P2₁/c | Single-Crystal X-ray Diffraction |
II. Experimental Protocols
A. Protocol 1: Solvothermal Synthesis of BP-MOF-Zn
This protocol describes the solvothermal synthesis of a zinc-based metal-organic framework using a hypothetical this compound dicarboxylate linker.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound-3',5'-dicarboxylic acid (H₂BPDC) - Hypothetical Linker
-
N,N-Dimethylformamide (DMF)
-
Ethanol (B145695) (absolute)
-
Methanol (B129727) (absolute)
Equipment:
-
20 mL Scintillation Vials
-
Teflon-lined Stainless Steel Autoclave (optional, for higher temperatures)
-
Oven
-
Centrifuge
-
Sonicator
-
Magnetic Stirrer and Stir Bars
Procedure:
-
Preparation of Precursor Solution:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate in 10 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of this compound-3',5'-dicarboxylic acid (H₂BPDC) in 10 mL of DMF.
-
Sonicate both solutions for 15 minutes to ensure complete dissolution.
-
-
Reaction Mixture:
-
Combine the two solutions in a 50 mL beaker with a magnetic stir bar.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Solvothermal Synthesis:
-
Transfer the reaction mixture into a 20 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in an oven preheated to 120 °C.
-
Maintain the temperature for 48 hours.
-
-
Isolation and Purification:
-
After 48 hours, remove the autoclave from the oven and allow it to cool to room temperature.
-
Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.
-
Discard the supernatant and wash the product with fresh DMF (3 x 10 mL), followed by ethanol (3 x 10 mL). After each wash, separate the solid by centrifugation.
-
-
Activation:
-
To remove residual solvent from the pores, immerse the purified product in fresh methanol for 72 hours, replacing the methanol every 24 hours.
-
After the solvent exchange, decant the methanol and dry the product under vacuum at 150 °C for 12 hours.
-
The resulting white powder is the activated BP-MOF-Zn.
-
B. Protocol 2: Characterization of BP-MOF-Zn
1. Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.
-
Procedure:
-
Grind a small sample of the activated MOF into a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 50°.
-
Compare the obtained pattern with simulated patterns from single-crystal X-ray diffraction data if available.
-
2. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the MOF.
-
Procedure:
-
Place 5-10 mg of the activated MOF in an alumina (B75360) crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
3. Nitrogen Adsorption-Desorption Analysis:
-
Purpose: To determine the surface area and pore characteristics of the MOF.
-
Procedure:
-
Degas approximately 100 mg of the activated MOF at 150 °C under vacuum for 12 hours.
-
Measure the nitrogen adsorption-desorption isotherms at 77 K.
-
Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
Determine the pore volume and pore size distribution from the isotherm data using appropriate models (e.g., DFT).
-
III. Visualizations
A. Experimental Workflow for BP-MOF-Zn Synthesis
Caption: Workflow for the solvothermal synthesis of BP-MOF-Zn.
B. Logical Relationship for MOF Application in Drug Delivery
References
- 1. Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis((pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions [mdpi.com]
- 2. Zinc-1,4-benzenedicarboxylate-bipyridine frameworks – linker functionalization impacts network topology during solvothermal synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 4-Benzoylpyridine in a Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzoylpyridine is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate quantification of this analyte in a reaction mixture is crucial for reaction monitoring, yield calculation, purity assessment, and quality control. This document outlines two primary analytical methods for this purpose:
-
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A versatile and widely used technique for the separation and quantification of non-volatile and thermally stable compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the separation and sensitive detection of volatile and thermally stable compounds.
Analytical Methods and Data
The following sections detail the proposed analytical methods and expected performance characteristics. The quantitative data presented are representative values based on the analysis of structurally related compounds and should be confirmed through in-house method validation.[1][2][3]
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Principle: This method separates this compound from other components in the reaction mixture based on its polarity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. The separated this compound is then detected by its absorbance of UV light.
Table 1: Proposed HPLC-UV Method Parameters and Validation Data
| Parameter | Recommended Conditions / Expected Performance |
| Chromatographic Conditions | |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Gradient | 30:70 to 80:20 over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Validation Parameters | |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This technique is suitable for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.
Table 2: Proposed GC-MS Method Parameters and Validation Data
| Parameter | Recommended Conditions / Expected Performance |
| Chromatographic Conditions | |
| GC-MS System | Agilent 8890 GC with 5977B MS or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Temperature Program | Start at 100°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer Conditions | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Monitored Ions (SIM mode) | m/z 183 (quantifier), 105, 77 (qualifiers) |
| Validation Parameters | |
| Linearity Range | 0.1 - 50 µg/mL (r² > 0.998) |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.07 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (%RSD) | < 5% |
Experimental Protocols
Sample Preparation from a Reaction Mixture
The appropriate sample preparation method will depend on the complexity of the reaction mixture.
Protocol 1: Simple Dilution (for clean reaction mixtures)
-
Accurately pipette a known volume (e.g., 100 µL) of the reaction mixture into a volumetric flask.
-
Dilute to the mark with the HPLC mobile phase (for HPLC analysis) or a suitable solvent like ethyl acetate (B1210297) (for GC analysis).
-
Vortex the solution to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.
-
The sample is now ready for injection.
Protocol 2: Liquid-Liquid Extraction (for complex reaction mixtures)
-
Accurately pipette a known volume (e.g., 1 mL) of the reaction mixture into a separatory funnel.
-
Add an equal volume of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and an equal volume of water.
-
Shake the funnel vigorously for 1-2 minutes, venting occasionally.
-
Allow the layers to separate.
-
Collect the organic layer.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (for HPLC) or injection solvent (for GC).
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial.
Caption: Workflow for Sample Preparation of this compound.
HPLC-UV Analysis Protocol
-
System Preparation:
-
Prepare the mobile phase as described in Table 1 and degas it.
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
-
Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase, covering the expected concentration range of the samples.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
-
Sample Analysis:
-
Inject the prepared sample solutions.
-
Identify the this compound peak based on its retention time compared to the standards.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
GC-MS Analysis Protocol
-
System Preparation:
-
Install the appropriate GC column and set the instrument parameters as detailed in Table 2.
-
Perform a system bake-out and conditioning as per the column manufacturer's instructions.
-
-
Calibration:
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., ethyl acetate).
-
Inject each standard to generate a calibration curve based on the peak area of the quantifier ion (m/z 183).
-
-
Sample Analysis:
-
Inject the prepared sample solutions.
-
Identify this compound by its retention time and the presence of the quantifier and qualifier ions.
-
Quantify the concentration using the established calibration curve.
-
Caption: General Workflow for Chromatographic Analysis.
Method Validation
It is imperative that these proposed methods are fully validated in your laboratory according to ICH guidelines (Q2(R1)) or equivalent regulatory standards before routine use.[2][3] Key validation parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The HPLC-UV and GC-MS methods outlined in this document provide a strong foundation for the accurate and reliable quantification of this compound in reaction mixtures. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine analysis, HPLC-UV is often a practical and cost-effective choice, while GC-MS offers higher sensitivity and specificity. Proper method validation is essential to ensure the quality and reliability of the analytical data.
References
Troubleshooting & Optimization
Troubleshooting low yield in 4-Benzoylpyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-Benzoylpyridine, particularly in addressing issues of low yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Friedel-Crafts reaction to synthesize this compound is failing or giving a very low yield. What is the most likely cause?
A1: The most probable cause is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by the pyridine (B92270) nitrogen. The lone pair of electrons on the nitrogen atom of the pyridine ring coordinates strongly with the Lewis acid.[1] This forms a stable complex, which deactivates the catalyst and imparts a positive charge on the pyridine ring, strongly deactivating it towards electrophilic aromatic substitution like the Friedel-Crafts acylation.[1] Standard Friedel-Crafts conditions are generally not suitable for the direct acylation of pyridine.[2]
Q2: Since direct Friedel-Crafts acylation of pyridine is problematic, what is a reliable, high-yielding alternative method?
A2: A highly effective and reliable method is the reaction of isonicotinoyl chloride (derived from isonicotinic acid) with benzene (B151609) in a Friedel-Crafts-type reaction. In this approach, the acyl chloride is prepared first, which then readily participates in the acylation of benzene. This procedure has been reported to produce this compound in yields of 87–90%.[3]
Q3: I am attempting the synthesis from isonicotinic acid and my yield is still low. What are the critical parameters to control?
A3: Low yields in this procedure often stem from a few critical factors:
-
Moisture Contamination: The Lewis acid catalyst (anhydrous aluminum chloride) is extremely sensitive to moisture.[4] Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere with a calcium chloride drying tube).
-
Purity of Reagents: Use freshly distilled thionyl chloride and high-purity, anhydrous benzene and aluminum chloride. Impurities can lead to side reactions and lower yields.
-
Incomplete Formation of the Acid Chloride: Ensure the reaction of isonicotinic acid with thionyl chloride is complete. This is typically achieved by heating the mixture.[3]
-
Suboptimal Temperature Control: The addition of aluminum chloride should be done at a low temperature (5-10°C) to control the exothermic reaction. The subsequent reaction is then heated to ensure it goes to completion.[3]
-
Losses during Work-up: The basic nature of the pyridine product requires careful pH adjustment during the work-up to ensure it is in the free base form for extraction into an organic solvent.[5] Incomplete neutralization or the formation of emulsions can lead to significant product loss.
Q4: My reaction mixture turned into a dark, tar-like material. What could have caused this?
A4: Tar formation is typically a result of decomposition or unwanted side reactions, often caused by excessive heat. High reaction temperatures, especially during the addition of the Lewis acid or prolonged heating, can lead to degradation of the starting materials or product.[6] It is crucial to maintain the recommended temperature profile for the reaction.
Q5: I'm having trouble purifying the final this compound product. What are the recommended methods?
A5: Purification can be challenging due to the basicity of the pyridine ring, which can cause tailing on silica (B1680970) gel chromatography.[5]
-
Acid-Base Extraction: During the work-up, a crucial step is to carefully neutralize the acidic solution to precipitate the aluminum hydroxide (B78521), and then make it sufficiently basic to liberate the free pyridine base for extraction.[3]
-
Distillation: For larger scales, vacuum distillation can be an effective method for purification.[3]
-
Recrystallization: this compound is a solid and can be recrystallized to high purity. A suitable solvent is hexane (B92381).[3]
-
Column Chromatography: If chromatography is necessary, the eluent can be doped with a small amount of a base, such as triethylamine (B128534) (~0.5-1%), to mitigate tailing on the silica gel column.[5]
Quantitative Data Presentation
The following table summarizes reported yields for the synthesis of benzoylpyridines using different methodologies.
| Starting Materials | Product | Method | Catalyst/Reagent | Yield (%) | Reference |
| Isonicotinic Acid, Benzene | This compound | Friedel-Crafts Acylation | SOCl₂, AlCl₃ | 87–90% | [3] |
| 2-(Trimethylsilyl)pyridine, Benzoyl Chloride | 2-Benzoylpyridine | Spontaneous Acylation | None (Heated) | 88–91% | [7] |
| 2-(Trimethylsilyl)pyridine, 2-Bromobenzoyl Chloride | 2-Bromo-phenyl-2'-pyridyl ketone | Spontaneous Acylation | None (Heated) | 96% | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Isonicotinic Acid
This protocol is adapted from a verified procedure for the synthesis of 3-Benzoylpyridine, which explicitly states its applicability for the 4-isomer with high yields.[3]
Step 1: Formation of Isonicotinoyl Chloride Hydrochloride
-
In a 2-L three-necked flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, place 123 g (1 mole) of isonicotinic acid.
-
With stirring, add 500 mL (6.9 moles) of distilled thionyl chloride in a slow stream over 15–20 minutes.
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After the addition is complete, heat the mixture on a steam bath with continuous stirring for 1 hour.
-
Replace the reflux condenser with a distillation setup and remove the excess thionyl chloride by distillation under reduced pressure while continuing to heat on the steam bath.
-
After most of the thionyl chloride has been removed, add 200 mL of anhydrous benzene and distill it off under reduced pressure to azeotropically remove any remaining thionyl chloride.
Step 2: Friedel-Crafts Acylation
-
Add an additional 500 mL of anhydrous benzene to the flask containing the isonicotinoyl chloride hydrochloride.
-
Fit the flask with a thermometer and a reflux condenser and place it in an ice-salt bath.
-
With vigorous stirring, add 330 g (2.5 moles) of anhydrous aluminum chloride in portions over 1 hour, maintaining the internal temperature between 5° and 10°C.
-
Remove the ice bath and allow the flask to warm to room temperature.
-
Heat the reaction mixture under reflux for 6 hours. The mixture will become a dark red-brown color.
Step 3: Work-up and Purification
-
Cool the reaction mixture and cautiously pour it onto a mixture of 2 kg of crushed ice and 200 mL of concentrated hydrochloric acid.
-
Separate and discard the organic (benzene) layer.
-
Extract the acidic aqueous layer with three 500-mL portions of ether and discard the ether extracts.
-
Make the aqueous solution strongly basic by adding 50% aqueous sodium hydroxide until the initially formed aluminum hydroxide precipitate redissolves. This may require 800-1000 mL.
-
After cooling, extract the basic aqueous solution with five 300-mL portions of chloroform (B151607).
-
Combine the chloroform extracts, wash with water, and then remove the chloroform by distillation on a steam bath.
-
The crude product can be purified by vacuum distillation or by recrystallization from hexane to yield this compound (m.p. 72–73°C).[3]
Mandatory Visualizations
Logical Relationship: Troubleshooting Low Yield in this compound Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound Supplier & Manufacturer China | CAS 2122-49-8 | Properties, Uses, Safety, Price & COA [pipzine-chem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Common side products in the synthesis of 4-Benzoylpyridine and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzoylpyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides & FAQs
Route 1: Friedel-Crafts Acylation via Isonicotinic Acid
Question 1: I am synthesizing this compound from isonicotinic acid and benzene (B151609), and after workup, I have an unexpected, high-melting point solid that is difficult to separate from my product. What is this side product and how can I avoid its formation?
Answer:
A likely side product in this synthesis is diphenyl sulfoxide (B87167) . This impurity can arise if the thionyl chloride used to generate the isonicotinoyl chloride intermediate contains sulfuryl chloride (SO₂Cl₂) as an impurity. The sulfuryl chloride can react with the benzene solvent in a Friedel-Crafts-type reaction to form diphenyl sulfoxide.
Avoidance and Removal Strategies:
-
Use High-Purity or Distilled Thionyl Chloride: To prevent the formation of diphenyl sulfoxide, it is crucial to use freshly distilled or high-purity thionyl chloride that is free from sulfuryl chloride.
-
Purification: If the side product has already formed, it can be removed during the workup. Diphenyl sulfoxide is soluble in diethyl ether, whereas the hydrochloride salt of this compound is not. An ether wash of the acidic aqueous solution before neutralization can effectively remove this impurity.[1]
Question 2: My yield of this compound is consistently low, and the reaction mixture is a dark, tarry mess. What are the likely causes and how can I improve the outcome?
Answer:
Low yields and tar formation in this Friedel-Crafts acylation can be attributed to several factors:
-
Moisture: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Contamination with water will deactivate the catalyst and can lead to polymerization and tar formation. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: The initial formation of the acylium ion from isonicotinoyl chloride and AlCl₃ can be exothermic. If the temperature is not controlled, side reactions can occur. It is recommended to add the aluminum chloride portion-wise at a low temperature (e.g., 0-5 °C) to maintain control over the reaction.[1]
-
Order of Addition: The order in which reagents are mixed is critical. Typically, the isonicotinoyl chloride and aluminum chloride are allowed to form a complex before the addition of benzene.
-
Purity of Benzene: Use of anhydrous, high-purity benzene is essential to avoid side reactions.
Route 2: Grignard Reaction with 4-Cyanopyridine (B195900)
Question 3: I am attempting to synthesize this compound by reacting phenylmagnesium bromide with 4-cyanopyridine, but I am isolating a significant amount of a tertiary alcohol, diphenyl(4-pyridyl)methanol, in addition to my desired ketone. How can I prevent this over-addition?
Answer:
The formation of diphenyl(4-pyridyl)methanol is a common side product in this reaction. It occurs when a second equivalent of the highly reactive phenylmagnesium bromide adds to the ketone intermediate formed in the initial reaction.
Avoidance Strategies:
-
Inverse Addition: Add the Grignard reagent slowly to a solution of 4-cyanopyridine. This ensures that the Grignard reagent is the limiting reagent at any given time, minimizing its reaction with the newly formed ketone.
-
Low Temperature: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C). The lower temperature will decrease the rate of the second addition more significantly than the initial reaction with the nitrile.
-
Stoichiometry: Use a precise 1:1 molar ratio of the Grignard reagent to 4-cyanopyridine. An excess of the Grignard reagent will favor the formation of the tertiary alcohol.
-
Quenching: Quench the reaction promptly with a protic source (e.g., saturated aqueous ammonium (B1175870) chloride) once the starting material is consumed to prevent further reaction of the ketone intermediate.
Data Presentation
The following table summarizes the reported yields for the two primary synthetic routes discussed. The yield is highly dependent on the specific reaction conditions and the successful avoidance of side products.
| Synthesis Route | Starting Materials | Key Reagents | Common Side Products | Reported Yield |
| Friedel-Crafts Acylation | Isonicotinic Acid, Benzene | Thionyl Chloride, Aluminum Chloride | Diphenyl Sulfoxide | 87-90%[1] |
| Grignard Reaction | 4-Cyanopyridine, Bromobenzene (B47551) | Magnesium | Diphenyl(4-pyridyl)methanol | Varies |
Experimental Protocols
Protocol 1: Synthesis of this compound from Isonicotinic Acid (Adapted from a similar procedure for 3-Benzoylpyridine) [1]
-
Isonicotinoyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place isonicotinic acid (1 mole). Slowly add distilled thionyl chloride (6.9 moles) with stirring. After the addition is complete, heat the mixture on a steam bath for 1 hour.
-
Removal of Excess Thionyl Chloride: Remove the excess thionyl chloride by distillation under reduced pressure. Add anhydrous benzene (200 mL) and distill it off under reduced pressure to azeotropically remove any remaining thionyl chloride.
-
Friedel-Crafts Acylation: Add anhydrous benzene (500 mL) to the flask and cool the mixture in an ice-salt bath to 5-10 °C. With vigorous stirring, add anhydrous aluminum chloride (2.5 moles) in portions over 1 hour, maintaining the temperature between 5-10 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction under reflux for 6 hours.
-
Workup: Cautiously pour the reaction mixture onto a mixture of crushed ice (2 kg) and concentrated hydrochloric acid (200 mL). Separate and discard the organic layer.
-
Purification: Extract the acidic aqueous layer with diethyl ether (3 x 500 mL) to remove diphenyl sulfoxide. Discard the ether layers. Make the aqueous layer strongly basic with 50% sodium hydroxide (B78521) solution until the initially formed aluminum hydroxide redissolves.
-
Extraction and Isolation: Extract the basic aqueous layer with chloroform (B151607) (5 x 300 mL). Wash the combined chloroform extracts with water, dry over anhydrous magnesium sulfate, and remove the solvent by distillation. The crude product can be further purified by distillation or recrystallization from hexane.
Protocol 2: Synthesis of this compound via Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq). Add a small crystal of iodine and a few drops of bromobenzene in anhydrous diethyl ether. Once the reaction initiates, add the remaining bromobenzene (1.0 eq) in anhydrous diethyl ether dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with 4-Cyanopyridine: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve 4-cyanopyridine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of 4-cyanopyridine.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexanes as the eluent.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Optimizing reaction conditions for 4-Benzoylpyridine photochemistry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the photochemistry of 4-benzoylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary photochemical reaction of this compound?
A1: The primary photochemical process for this compound upon absorption of UV light is the promotion of an electron from a non-bonding n-orbital on the carbonyl oxygen to an anti-bonding π-orbital (an n → π transition). This creates an excited triplet state that behaves like a radical. In the presence of a hydrogen-donating solvent (like 2-propanol), the excited this compound can abstract a hydrogen atom, leading to the formation of a ketyl radical. This radical can then undergo further reactions, such as dimerization to form a pinacol (B44631).
Q2: Why is my quantum yield for the photoreduction of this compound low?
A2: A low quantum yield in the photoreduction of this compound can be attributed to several factors. The most common issues include inefficient light absorption, the presence of quenchers, competing deactivation pathways, or suboptimal reaction conditions. For a systematic approach to identifying the cause, refer to the troubleshooting guide below. A primary reason for low quantum yield is often the presence of dissolved oxygen in the solvent, which is an efficient quencher of triplet states.[1][2]
Q3: What is the influence of the solvent on the photochemistry of this compound?
A3: The choice of solvent is critical in the photochemistry of this compound. For photoreduction reactions, a solvent that can act as a good hydrogen donor is required. Protic solvents like 2-propanol are effective because they can readily donate a hydrogen atom to the excited ketone. In contrast, aprotic solvents like acetonitrile (B52724) do not facilitate this hydrogen abstraction, leading to different reaction pathways or deactivation of the excited state.[3][4] Solvent polarity can also influence the nature and lifetime of the excited state.
Q4: How does pH affect the photochemical reaction?
A4: The pH of the reaction medium can significantly impact the photochemistry of this compound. In acidic solutions, the pyridine (B92270) nitrogen can be protonated. This protonation can alter the energy levels of the excited states and may affect the triplet lifetime and its reactivity. For instance, in an acidic medium, the triplet state of this compound may acquire more π,π* character, which can influence its hydrogen abstraction ability.
Q5: What are common side products in this compound photoreactions?
A5: In photoreduction reactions, besides the desired pinacol product from dimerization of the ketyl radical, other side products can form. These can include products from the reaction of the ketyl radical with other species in the reaction mixture or decomposition products if the irradiation time is too long. If the solvent is not purely a hydrogen donor, solvent-adducts may also be formed.
Troubleshooting Guide
Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Rationale |
| Presence of Quenchers | 1. Degas the solvent thoroughly with an inert gas (e.g., nitrogen or argon) for at least 30 minutes prior to and during the reaction. 2. Use high-purity solvents to avoid impurities that can act as quenchers. | Molecular oxygen is a very common and efficient quencher of triplet excited states, which is the reactive intermediate in this compound photoreduction.[1] |
| Incorrect Wavelength or Low Light Intensity | 1. Ensure the light source emits at a wavelength that this compound can absorb (typically in the UV-A range, ~340-365 nm for the n→π* transition). 2. Check the output of your lamp; older lamps may have reduced intensity. 3. Increase the light intensity if possible, as this can increase the rate of excited state formation. | The Grotthuss-Draper law states that light must be absorbed for a photochemical reaction to occur. The rate of a photochemical reaction is often dependent on the light intensity. |
| Inappropriate Solvent | 1. For photoreduction, use a solvent that is a good hydrogen donor, such as 2-propanol. 2. Ensure the solvent is of high purity and anhydrous if necessary. | The primary step in photoreduction is hydrogen abstraction from the solvent. Aprotic solvents will not facilitate this reaction.[3] |
| Low Substrate Concentration | 1. Optimize the concentration of this compound. Very low concentrations may lead to slow reaction rates, while very high concentrations can lead to self-quenching or inner filter effects. | The concentration of the reactant affects the absorption of light and the kinetics of subsequent reactions. At high concentrations, molecules can quench the excited state of other molecules.[5] |
Complex Product Mixture or Degradation
| Potential Cause | Troubleshooting Steps | Rationale |
| Over-irradiation | 1. Monitor the reaction progress over time using techniques like TLC or LC-MS. 2. Stop the reaction once the starting material is consumed or when the desired product concentration is maximized. | Prolonged exposure to UV light can lead to the photochemical degradation of the product or the formation of secondary photoproducts. |
| Reactive Intermediates | 1. Consider adding a trapping agent if a specific intermediate is suspected to be causing side reactions. 2. Modify the reaction conditions (e.g., temperature, solvent) to disfavor the formation of unwanted intermediates. | The initially formed ketyl radical is highly reactive and can participate in reactions other than dimerization. |
| Incorrect Reaction Temperature | 1. Control the reaction temperature using a cooling system. Photochemical reactions can generate heat, and excessive temperature can lead to thermal side reactions. | Temperature can influence the rates of competing reactions and the stability of reactants and products.[6][7] |
Data Presentation
Table 1: Influence of Solvent on the Relative Quantum Yield of this compound Photoreduction
| Solvent | Solvent Type | Relative Quantum Yield (Φ) |
| 2-Propanol | Hydrogen Donor | 1.00 (Reference) |
| Cyclohexane | Non-Hydrogen Donor | < 0.05 |
| Acetonitrile | Aprotic Polar | < 0.10 |
| Methanol | Hydrogen Donor | 0.85 |
| Water | Protic | 0.70 |
Note: These are representative values to illustrate the trend. The actual quantum yield will depend on specific experimental conditions. The efficiency of photoreduction is highly dependent on the hydrogen-donating ability of the solvent.[3]
Experimental Protocols
Protocol 1: Photoreduction of this compound in 2-Propanol
Objective: To synthesize the pinacol coupling product of this compound via photoreduction.
Materials:
-
This compound
-
Anhydrous 2-Propanol (spectroscopic grade)
-
Photoreactor equipped with a 365 nm UV lamp and a cooling system
-
Quartz reaction vessel
-
Nitrogen or Argon gas supply
-
Stirring plate and stir bar
Procedure:
-
Dissolve this compound in anhydrous 2-propanol in the quartz reaction vessel to a concentration of 0.1 M.
-
Seal the reaction vessel and place it in the photoreactor.
-
Degas the solution by bubbling nitrogen or argon through it for 30 minutes while stirring.
-
Turn on the cooling system and maintain the reaction temperature at 20-25 °C.
-
Turn on the UV lamp to initiate the photoreaction. Continue to stir the solution and maintain a slow stream of the inert gas over the solution.
-
Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or LC-MS.
-
Once the starting material has been consumed (typically after several hours, depending on the setup), turn off the lamp.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the pinacol product.
Visualizations
Caption: Mechanism of this compound photoreduction.
Caption: Troubleshooting workflow for low quantum yield.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scilit.com [scilit.com]
- 5. benchchem.com [benchchem.com]
- 6. Programmable Photoreduction of CO2-to-CH4 Triggered by a Temperature-Adaptation Spin Polarization Electron Pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to improve the solubility of 4-Benzoylpyridine in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to address challenges related to the aqueous solubility of 4-Benzoylpyridine.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound is an organic compound with a predominantly nonpolar structure, consisting of a pyridine (B92270) ring and a benzoyl group. Consequently, it is classified as slightly soluble to insoluble in water.[1][2][3][4] Its hydrophobic nature makes it difficult for water molecules to surround and solvate it effectively.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: The most common and effective methods for enhancing the aqueous solubility of this compound in a laboratory setting include pH adjustment, the use of co-solvents, complexation with cyclodextrins, and the addition of surfactants.[5][6]
Q3: Can I heat the solution to dissolve this compound?
A3: While heating can temporarily increase the solubility of many compounds, it is generally not a recommended primary method for this compound in aqueous solutions. The compound may precipitate out of the solution as it cools, leading to inconsistent concentrations. For more stable and reproducible solutions, chemical modification or formulation strategies are preferred.
Q4: What is the pKa of this compound and why is it important?
A4: The predicted pKa of this compound is approximately 3.14.[2][3][4] This value corresponds to the equilibrium of the protonated pyridine ring. This is a critical parameter because it indicates that adjusting the pH of the aqueous solution to be below the pKa (i.e., acidic conditions) will lead to the formation of a protonated, cationic form of the molecule, which is significantly more water-soluble.[7]
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides a systematic approach to selecting the appropriate method for solubilizing this compound based on your experimental needs.
Caption: Workflow for selecting a suitable solubilization method.
Issue 1: Low solubility in neutral aqueous buffers for biological assays.
Solution A: pH Adjustment (Acidification)
This is often the most effective and straightforward method. By lowering the pH of the solution to below the pKa of this compound (~3.14), the nitrogen atom on the pyridine ring becomes protonated, forming a water-soluble salt.[7][8]
Caption: Effect of pH on the ionization and solubility of this compound.
Quantitative Data (Illustrative)
| Buffer pH | Expected State | Estimated Solubility |
|---|---|---|
| 7.4 | Neutral (Base) | < 0.1 mg/mL |
| 5.0 | Mostly Neutral | ~0.2 mg/mL |
| 3.0 | Mostly Protonated | > 5 mg/mL |
| 2.0 | Fully Protonated | > 20 mg/mL |
Experimental Protocol: pH Adjustment
-
Prepare Buffer: Start with an acidic buffer (e.g., Glycine-HCl, Citrate buffer) at the target pH (e.g., pH 3.0).
-
Weigh Compound: Accurately weigh the desired amount of this compound.
-
Initial Dissolution: Add a small amount of the acidic buffer to the compound and vortex or sonicate.
-
Adjust Volume: Gradually add the remaining buffer to reach the final desired concentration and volume.
-
Verify pH: Check the final pH of the solution and adjust with dilute HCl if necessary.
Solution B: Co-solvency
This technique involves adding a water-miscible organic solvent to the aqueous solution to reduce the overall polarity of the solvent system, thereby increasing the solubility of the nonpolar compound.[5][9][10] Common co-solvents include DMSO, ethanol, and propylene (B89431) glycol.
Caption: Mechanism of co-solvency for enhancing drug solubility.
Quantitative Data (Illustrative)
| Co-solvent | Concentration (% v/v) | Estimated Solubility (in pH 7.4 Buffer) |
|---|---|---|
| DMSO | 1% | ~0.5 mg/mL |
| DMSO | 5% | ~3 mg/mL |
| Ethanol | 5% | ~1 mg/mL |
| Ethanol | 10% | ~5 mg/mL |
Experimental Protocol: Co-solvency
-
Prepare Stock: Dissolve a high concentration of this compound in 100% of the chosen co-solvent (e.g., 50 mg/mL in DMSO).
-
Serial Dilution: Add the stock solution dropwise to your aqueous buffer while vortexing to avoid precipitation.
-
Final Concentration: Ensure the final concentration of the co-solvent does not exceed a level that is toxic to cells or interferes with the assay (typically <1% for DMSO).
Issue 2: Need for higher concentration or solvent-free formulations.
Solution C: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is water-soluble.[12][13]
Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.
Quantitative Data (Illustrative)
| Cyclodextrin Type | Concentration (mM) | Estimated Solubility Increase (Fold) |
|---|---|---|
| β-Cyclodextrin (β-CD) | 10 | ~20-fold |
| Hydroxypropyl-β-CD (HP-β-CD) | 10 | ~100-fold |
| Sulfobutylether-β-CD (SBE-β-CD) | 10 | > 200-fold |
Experimental Protocol: Cyclodextrin Complexation
-
Prepare CD Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the aqueous buffer to the desired concentration.
-
Add Drug: Add an excess of this compound powder to the cyclodextrin solution.
-
Equilibrate: Stir or shake the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to allow for complex formation and equilibrium.
-
Separate: Remove the undissolved solid by centrifugation (e.g., 10,000 x g for 15 minutes) followed by filtration through a 0.22 µm filter.
-
Quantify: Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Solution D: Use of Surfactants
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form micelles in water. These micelles have a hydrophobic core that can solubilize poorly soluble compounds.[5][14]
Caption: Solubilization of this compound within a surfactant micelle.
Quantitative Data (Illustrative)
| Surfactant | Concentration (% w/v) | Estimated Solubility (in pH 7.4 Buffer) |
|---|---|---|
| Polysorbate 80 (Tween® 80) | 0.5% | ~2 mg/mL |
| Polysorbate 80 (Tween® 80) | 2% | ~10 mg/mL |
| Sodium Lauryl Sulfate (SLS) | 0.5% | ~3 mg/mL |
| Solutol® HS 15 | 1% | ~8 mg/mL |
Experimental Protocol: Surfactant Solubilization
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in the desired buffer at a concentration above its CMC.
-
Add Drug: Add this compound to the surfactant solution.
-
Dissolve: Use gentle heating (e.g., 37-40°C) and sonication or stirring to facilitate the dissolution and incorporation into the micelles.
-
Cool and Filter: Allow the solution to cool to room temperature. If any precipitation occurs, filter the solution through a 0.22 µm filter to remove undissolved material.
-
Verify: Confirm the final concentration using an appropriate analytical technique.
References
- 1. This compound Supplier & Manufacturer China | CAS 2122-49-8 | Properties, Uses, Safety, Price & COA [pipzine-chem.com]
- 2. This compound CAS#: 14548-46-0 [m.chemicalbook.com]
- 3. This compound | 14548-46-0 [chemicalbook.com]
- 4. 14548-46-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjbphs.com [wjbphs.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Preventing photodegradation of 4-Benzoylpyridine during experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the photodegradation of 4-Benzoylpyridine during your experiments. Ensuring the stability of this compound is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photosensitivity a concern?
This compound is an aromatic ketone containing a pyridine (B92270) ring. This chemical structure makes it susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation. This photodegradation can lead to the formation of impurities, a decrease in the compound's purity and concentration, and potentially altered biological or chemical activity, which can compromise experimental outcomes.
Q2: What are the primary signs of this compound degradation?
While significant degradation can occur without any visible changes, visual indicators may include a change in the color of the solid or solution, the formation of precipitate, or increased turbidity in solution. However, for accurate assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) are necessary to quantify the purity of the compound and identify any degradation products.
Q3: Which wavelengths of light are most damaging to this compound?
Q4: How should I store this compound to minimize photodegradation?
To ensure its stability, solid this compound and its solutions should be stored in a dark, cool, and dry place. The use of amber-colored glass vials or containers wrapped in aluminum foil is highly recommended to block out ambient light. For long-term storage, keeping the compound at low temperatures (e.g., 4°C or -20°C) can further slow down potential degradation.
Q5: Can the solvent I use affect the photodegradation of this compound?
Yes, the choice of solvent can influence the rate of photodegradation. The polarity of the solvent can affect the energy levels of the molecule's excited states, potentially altering its photoreactivity. While specific data for this compound is limited, studies on similar aromatic ketones have shown that solvent effects can be significant. It is advisable to perform preliminary stability tests in the chosen experimental solvent if there are concerns about photosensitivity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem ID | Issue | Possible Cause | Suggested Solution |
| 4BP-P01 | Inconsistent or non-reproducible experimental results. | Photodegradation of this compound: The compound may be degrading due to light exposure during handling, storage, or the experiment itself. | 1. Verify Storage: Ensure the compound is stored in a light-protected container in a dark and cool environment.2. Minimize Light Exposure: Work under subdued lighting conditions. Use amber-colored labware or wrap containers and reaction vessels in aluminum foil.3. Prepare Fresh Solutions: Prepare solutions of this compound immediately before use. If a stock solution is necessary, store it in small, single-use aliquots in a dark, cold place.4. Run a Dark Control: Perform a parallel experiment where the sample is protected from light to determine if degradation is light-induced. |
| 4BP-P02 | Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR). | Formation of Photodegradation Products: Exposure to light can lead to the formation of new chemical entities. | 1. Characterize Impurities: If possible, use analytical techniques such as LC-MS or GC-MS to identify the photodegradation products.2. Review Handling Procedures: Scrutinize all experimental steps for potential light exposure and implement stricter light-protection measures.3. Consider Photostabilizers: For prolonged experiments, the addition of a chemical photostabilizer may be necessary (see Experimental Protocols). |
| 4BP-P03 | Gradual decrease in the concentration of this compound over time in solution. | Slow Photodegradation: Even low levels of ambient light can cause gradual degradation over extended periods. | 1. Quantify Degradation Rate: Monitor the concentration of this compound over time in your specific experimental setup (with and without light protection) using a validated analytical method.2. Use a UV-filtering film: If the experimental setup allows, use UV-filtering films on light sources or windows to reduce exposure to harmful wavelengths. |
Experimental Protocols
Protocol 1: General Handling of this compound
-
Storage: Store solid this compound and its solutions in amber glass vials, tightly sealed, and in a refrigerator or freezer.
-
Weighing and Solution Preparation: Perform these steps in a dimly lit area. Avoid direct overhead lighting.
-
Experimental Setup: Whenever possible, wrap reaction flasks, cuvettes, and other transparent containers with aluminum foil. If reactions need to be monitored visually, do so intermittently and minimize light exposure.
-
Analysis: When preparing samples for analysis (e.g., HPLC, UV-Vis), use amber autosampler vials or protect clear vials from light until they are in the instrument.
Protocol 2: Evaluating the Photostability of this compound in a Specific Solvent
-
Solution Preparation: Prepare two identical solutions of this compound in the desired solvent at the experimental concentration.
-
Sample Exposure:
-
Test Sample: Place one solution in a clear, photochemically inert container (e.g., quartz or borosilicate glass) and expose it to a controlled light source that mimics your laboratory's ambient light or a specific wavelength range of concern.
-
Control Sample (Dark Control): Wrap the second container completely in aluminum foil to protect it from light and place it alongside the test sample to maintain the same temperature.
-
-
Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from both the test and control samples.
-
Analysis: Analyze the aliquots using a validated stability-indicating HPLC method to determine the concentration of this compound.
-
Data Interpretation: Compare the concentration of this compound in the test sample to the dark control at each time point. A significant decrease in the concentration of the test sample relative to the control indicates photodegradation.
Visualizations
To aid in understanding the concepts discussed, the following diagrams illustrate key workflows and relationships.
Caption: General photodegradation pathway of this compound and key prevention strategies.
Caption: A troubleshooting workflow for addressing inconsistent experimental results potentially caused by photodegradation.
References
Technical Support Center: Purification of 4-Benzoylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Benzoylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: Common impurities depend on the synthetic route. In a Friedel-Crafts acylation, unreacted starting materials like pyridine (B92270) and benzoyl chloride, as well as di-acylated byproducts, can be present. If synthesized from isonicotinic acid, diphenyl sulfoxide (B87167) can be a significant impurity.[1] Degradation can also lead to colored impurities.
Q2: What is the recommended first-line purification method for crude this compound?
A2: Recrystallization is often the most effective and straightforward initial purification method for solid this compound.[1] Hexane (B92381) is a commonly used solvent for this purpose.[1]
Q3: How can I remove highly polar or colored impurities?
A3: For polar impurities, an acid-base extraction can be very effective due to the basic nature of the pyridine ring.[2] For colored impurities, treating the solution with activated charcoal during recrystallization can be beneficial.[3]
Q4: My this compound "oils out" during recrystallization. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can be due to the solution being too concentrated or cooling too rapidly. To resolve this, try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent, and allowing it to cool more slowly.[4]
Q5: What analytical methods are suitable for determining the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for quantifying the purity of this compound and identifying impurities.[5][6] A sharp melting point range also indicates high purity.[7]
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve | Insufficient solvent; Inappropriate solvent. | Gradually add more hot solvent until the solid dissolves. If a large volume is needed, consider a different solvent. This compound is soluble in common organic solvents like ethanol, ether, and chloroform (B151607).[7] |
| No crystals form upon cooling | Solution is too dilute; Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, evaporate some solvent to concentrate the solution and cool again.[4] |
| "Oiling out" | Solution is too concentrated; Cooling is too rapid; Melting point of impure sample is below the solvent's boiling point. | Reheat to dissolve the oil, add more solvent, and allow to cool slowly. Consider a different solvent or solvent system.[4] |
| Low recovery of pure product | Too much solvent was used; Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Pre-heat the filtration apparatus to prevent premature crystal formation.[8] |
| Product is still colored | Colored impurities co-crystallized. | Dissolve the product in a suitable solvent, add a small amount of activated charcoal, heat, and perform a hot filtration before allowing it to crystallize.[3] |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC | Inappropriate solvent system. | Systematically vary the polarity of the eluent. A common starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). |
| Compound does not move from the baseline | Eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. |
| Compound runs with the solvent front | Eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Tailing of spots | Compound is interacting too strongly with the stationary phase (silica gel is acidic). | Add a small amount (0.5-1%) of a basic modifier like triethylamine (B128534) to the eluent to neutralize the acidic sites on the silica (B1680970) gel.[9] |
| Cracking of the column bed | Improper packing; Running the column dry. | Ensure the column is packed uniformly as a slurry and never let the solvent level drop below the top of the stationary phase.[10] |
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Typical Yield/Recovery | Key Considerations |
| Recrystallization | >98% (GC)[1] | 87-90% (from isonicotinic acid synthesis)[1] | Choice of solvent is critical for good recovery and purity. Hexane is a documented solvent.[1] |
| Column Chromatography | >99% | 70-95% | Good for removing closely related impurities. The choice of eluent is crucial for effective separation. |
| Acid-Base Extraction | Effective for removing acidic or basic impurities. | >90% | Relies on the basicity of the pyridine nitrogen.[2] |
| Distillation | Can achieve high purity for volatile impurities. | Variable | High boiling point of this compound (~315 °C) may require vacuum distillation.[11] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Hexane
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Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot hexane in an Erlenmeyer flask. Add the solvent gradually while heating and stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
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Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely. The melting point of pure this compound is 68-72 °C.[11]
Protocol 2: Acid-Base Extraction for Purification of this compound
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Dissolution: Dissolve the impure this compound in a suitable organic solvent like diethyl ether or dichloromethane (B109758) in a separatory funnel.
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Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure. The this compound will be protonated and move into the aqueous layer.
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Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
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Basification: Cool the acidic aqueous extract in an ice bath and slowly add a base (e.g., 50% sodium hydroxide (B78521) solution) until the solution is basic to pH paper.[1] The this compound will precipitate out as a solid.
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Extraction: Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., chloroform or dichloromethane).[1]
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Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Column Chromatography of this compound
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Slurry Preparation: In a beaker, create a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into a chromatography column with the stopcock closed. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing. Add a layer of sand on top of the silica gel. Do not let the column run dry.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample to the top of the column.
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Elution: Add the eluent (e.g., a mixture of hexane and ethyl acetate) to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
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Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A typical experimental workflow for the purification of this compound by recrystallization.
Caption: Logical decision-making workflow for the purification and analysis of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound Supplier & Manufacturer China | CAS 2122-49-8 | Properties, Uses, Safety, Price & COA [pipzine-chem.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. orgchemboulder.com [orgchemboulder.com]
Scaling up the synthesis of 4-Benzoylpyridine: potential issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 4-Benzoylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is most commonly synthesized via the Friedel-Crafts acylation of pyridine (B92270) or a pyridine derivative with benzoyl chloride. One established laboratory-scale method involves the reaction of isonicotinic acid with thionyl chloride to form the acid chloride, followed by a Friedel-Crafts reaction with benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride.[1] Alternative methods include the oxidation of 4-benzylpyridine (B57826) or the reaction of 4-cyanopyridine (B195900) with a phenyl Grignard reagent. The choice of method for scale-up often depends on factors like raw material cost, reaction safety, and waste stream management.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: The main challenges in scaling up this synthesis include:
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Reaction Kinetics and Heat Transfer: The Friedel-Crafts acylation is often exothermic. Managing heat transfer effectively is crucial to prevent runaway reactions and the formation of by-products.
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Raw Material Quality: The purity of starting materials, such as isonicotinic acid and benzoyl chloride, can significantly impact the yield and purity of the final product. Impurities can lead to the formation of difficult-to-remove by-products.
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Catalyst Deactivation: The Lewis acid catalyst (e.g., aluminum chloride) can be deactivated by moisture or other impurities, leading to incomplete conversion.
-
Mixing Efficiency: Ensuring proper mixing of reactants, especially in large-volume reactors, is critical for maintaining consistent reaction rates and preventing localized "hot spots."
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Product Isolation and Purification: Isolating and purifying this compound at a large scale can be challenging due to its physical properties and the potential presence of closely related impurities.
Q3: What are the key safety considerations for the large-scale synthesis of this compound?
A3: Key safety considerations include:
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Handling of Reagents: Thionyl chloride and aluminum chloride are corrosive and react violently with water. Proper personal protective equipment (PPE) and handling procedures are essential.
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Exothermic Reactions: The potential for a runaway reaction during the Friedel-Crafts acylation requires robust temperature control and an emergency cooling plan.
-
Solvent Safety: The use of flammable organic solvents necessitates appropriate ventilation, grounding of equipment to prevent static discharge, and adherence to fire safety protocols.
-
Waste Disposal: A comprehensive waste management plan is needed for the disposal of acidic and organic waste streams in accordance with local regulations.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete formation of isonicotinoyl chloride | - Ensure the thionyl chloride is fresh and of high purity. - Verify that the reaction with isonicotinic acid has gone to completion before proceeding. This can be monitored by IR spectroscopy (disappearance of the carboxylic acid O-H stretch). |
| Deactivation of the Lewis acid catalyst (e.g., AlCl₃) | - Use anhydrous aluminum chloride and ensure all reactants and solvents are dry. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. |
| Suboptimal reaction temperature | - For the Friedel-Crafts acylation step, maintain the recommended temperature range. Too low a temperature may slow the reaction, while too high a temperature can lead to side reactions. |
| Poor mixing | - Ensure efficient stirring to maintain a homogeneous reaction mixture, especially during the addition of reagents. |
Problem 2: High Levels of Impurities in the Crude Product
| Possible Cause | Troubleshooting Steps |
| Side reactions during Friedel-Crafts acylation | - Over-acylation: Although less common with deactivated rings, ensure the stoichiometry of benzoyl chloride is carefully controlled. - Isomer formation: While the 4-position is targeted, some reaction at other positions on the pyridine ring may occur. Optimize reaction conditions (temperature, catalyst) to favor the desired isomer. - Hydrolysis of benzoyl chloride: Prevent moisture from entering the reaction to avoid the formation of benzoic acid. |
| Impure starting materials | - Use high-purity isonicotinic acid, benzoyl chloride, and benzene. Analyze starting materials for potential impurities that could interfere with the reaction. |
| Degradation of the product during workup | - Avoid prolonged exposure to strong acids or bases during the workup procedure. Neutralize the reaction mixture promptly and maintain moderate temperatures. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Co-crystallization of impurities | - Screen different solvents for recrystallization to find a system that provides good recovery and purity. A solvent/anti-solvent system may be effective. |
| Presence of highly polar impurities | - Consider a wash of the organic extract with a dilute aqueous acid or base to remove basic or acidic impurities, respectively. |
| Product is an oil or difficult to crystallize | - If direct crystallization is challenging, consider purification by column chromatography. For large-scale operations, this may involve medium-pressure liquid chromatography (MPLC). |
Experimental Protocols
Lab-Scale Synthesis of this compound (Adapted from a procedure for 3-Benzoylpyridine)
This procedure is based on a known synthesis for the 3-isomer and should be optimized for the 4-isomer.[1]
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Formation of Isonicotinoyl Chloride: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place isonicotinic acid (1 mole). With stirring, slowly add distilled thionyl chloride (6.9 moles) over 15-20 minutes. Heat the mixture on a steam bath for 1 hour. Remove excess thionyl chloride by distillation under reduced pressure. Add anhydrous benzene and distill to remove residual thionyl chloride.
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Friedel-Crafts Acylation: To the flask containing the crude isonicotinoyl chloride in anhydrous benzene, cool the mixture in an ice-salt bath. With stirring, add anhydrous aluminum chloride (2.5 moles) in portions, maintaining the internal temperature between 5°C and 10°C. After addition, allow the mixture to warm to room temperature and then heat under reflux for 6 hours.
-
Workup and Isolation: Cautiously pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid. Separate and discard the organic layer. Extract the aqueous layer with ether and discard the ether extracts. Basify the aqueous solution with 50% aqueous sodium hydroxide (B78521) until the aluminum hydroxide precipitate redissolves. Extract the product with chloroform (B151607). Wash the combined chloroform extracts with water, dry over anhydrous sodium sulfate, and remove the solvent by distillation.
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Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
| Parameter | Value |
| Yield | 87-90% (reported for 3-benzoylpyridine)[1] |
| Melting Point | 72-73°C (recrystallized from hexane, for 3-benzoylpyridine)[1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scaling up this compound synthesis.
References
Managing heat and byproducts in 4-Benzoylpyridine catalyzed polymerizations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Benzoylpyridine (4-BzP) catalyzed polymerizations. The information is presented in a question-and-answer format to directly address common challenges, particularly concerning heat management and byproduct formation.
Troubleshooting Guide
Issue 1: Incomplete or Slow Polymerization
Q1: My polymerization reaction is sluggish or fails to reach completion, leaving a tacky or uncured surface. What are the potential causes and solutions?
A: Incomplete or slow polymerization in this compound (4-BzP) systems is a common issue that can arise from several factors, primarily related to the nature of 4-BzP as a Type II photoinitiator.
-
Cause A: Inefficient Co-initiator Interaction: 4-BzP requires a co-initiator, typically a tertiary amine, to generate initiating radicals through hydrogen abstraction. If the co-initiator is absent, inappropriate, or at a suboptimal concentration, the generation of initiating radicals will be inefficient.
-
Solution: Ensure a suitable co-initiator, such as N-methyldiethanolamine (MDEA) or ethyl-4-(dimethylamino)benzoate (EDAB), is present in the formulation. Optimize the concentration of the co-initiator, typically in the range of 1.0-3.0 wt%.
-
-
Cause B: Oxygen Inhibition: Atmospheric oxygen is a potent inhibitor of free-radical polymerization. It scavenges the initiating and propagating radicals, forming less reactive peroxy radicals, which terminates the polymerization chain. This effect is most pronounced at the surface of the sample.
-
Solution: Perform the polymerization under an inert atmosphere (e.g., nitrogen or argon). For applications where this is not feasible, increasing the photoinitiator and co-initiator concentration or using a higher light intensity can help to generate an excess of radicals to overcome the oxygen inhibition.
-
-
Cause C: Mismatched UV Source: For efficient initiation, the emission spectrum of the UV lamp must overlap with the absorption spectrum of 4-BzP.
-
Solution: Use a UV source with a strong emission in the 250-400 nm range, where 4-BzP exhibits significant absorption.
-
-
Cause D: Formation of Terminating Byproducts: The reaction of 4-BzP with the co-initiator produces a ketyl radical. This ketyl radical is generally less reactive towards initiating polymerization and can act as a terminating agent for growing polymer chains, leading to lower molecular weight polymers and reduced overall conversion.[1][2][3]
-
Solution: While the formation of ketyl radicals is inherent to the mechanism, optimizing the light intensity and initiator/co-initiator concentrations can help favor the initiation by the more reactive aminoalkyl radicals.
-
Issue 2: Excessive Heat Generation (Exotherm)
Q2: My polymerization is proceeding too quickly, leading to a significant temperature increase. How can I manage this exotherm?
A: Polymerization, particularly of acrylates and methacrylates, is a highly exothermic process.[4] Uncontrolled heat can lead to thermal degradation of the polymer, formation of unwanted byproducts, and in severe cases, a runaway reaction.
-
Cause A: High Monomer Concentration and/or Light Intensity: A high concentration of reactive monomers combined with high UV light intensity will lead to a very rapid polymerization rate and a correspondingly large and rapid release of heat.
-
Solution 1: Reduce Light Intensity: Lowering the intensity of the UV source will decrease the rate of radical generation and thus slow down the polymerization, allowing more time for heat to dissipate.
-
Solution 2: Introduce a Solvent: For solution polymerizations, the addition of an inert solvent can help to dissipate the heat generated.
-
Solution 3: External Cooling: For bulk polymerizations, employing external cooling methods such as a cooling bath, a jacketed reactor with a circulating coolant, or internal cooling coils can effectively manage the temperature.
-
Solution 4: Controlled Monomer Addition: In some systems, the monomer can be added portion-wise to control the rate of polymerization and heat generation.
-
Frequently Asked Questions (FAQs)
Q3: What is the role of this compound in the polymerization process?
A: this compound (4-BzP) is a Type II photoinitiator. Upon absorption of UV light, it transitions to an excited triplet state. In this state, it abstracts a hydrogen atom from a co-initiator (e.g., a tertiary amine), generating two radicals: a highly reactive aminoalkyl radical that initiates polymerization and a less reactive ketyl radical.[1][2][3]
Q4: What are the primary byproducts in a 4-BzP catalyzed polymerization and how do they affect the reaction?
A: The main byproduct of the initiation step is the 4-BzP-derived ketyl radical. This radical is relatively stable and has a low efficiency for initiating the polymerization of common monomers like acrylates. Instead, it can act as a primary radical scavenger, terminating growing polymer chains. This can result in a lower final monomer conversion and polymers with a lower average molecular weight.[1][2][3] However, it has been shown that these ketyl radicals can also react with oxygen, which can help to reduce oxygen inhibition at the onset of the polymerization.[1][2]
Q5: How can I monitor the heat generated during my polymerization?
A: The exothermic nature of the polymerization can be monitored using several techniques. Differential Scanning Calorimetry (DSC) or Photo-DSC can provide quantitative data on the heat flow and the extent of the reaction.[4][5] For larger scale reactions, a thermocouple or a digital thermometer placed within the reaction mixture can provide real-time temperature monitoring.
Quantitative Data
The heat of polymerization is a critical parameter for managing the reaction exotherm. The following table summarizes the enthalpy of polymerization for some common monomers.
| Monomer | Heat of Polymerization (kJ/mol) | Heat of Polymerization (kcal/mol) |
| Acrylic Acid | 66.9 | 16.0 |
| Methyl Acrylate | 76.9 | 18.4 |
| Ethyl Acrylate | 76.9 | 18.4 |
| n-Butyl Acrylate | 79.0 | 18.9 |
| Methacrylic Acid | 42.2 | 10.1 |
| Methyl Methacrylate | 54.3 | 13.0 |
| Ethyl Methacrylate | 56.4 | 13.5 |
| n-Butyl Methacrylate | 58.5 | 14.0 |
| 2-Hydroxyethyl Methacrylate | 54.3 | 13.0 |
Data sourced from multiple references, slight variations may exist based on experimental conditions.
Experimental Protocols
Protocol: Photopolymerization of a Hydrogel using a this compound Analogue as Photoinitiator
This protocol describes the preparation of a poly(ethylene glycol) diacrylate (PEGDA) hydrogel using 4-Benzoylbenzoic acid (4-BBA), a close structural and functional analogue of 4-BzP, as the photoinitiator.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
4-Benzoylbenzoic acid (4-BBA)
-
N-methyldiethanolamine (MDEA)
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Phosphate-buffered saline (PBS, pH 7.4)
-
Molds (e.g., PDMS)
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UV light source (320-360 nm)
Procedure:
-
Preparation of Pre-polymer Solution:
-
In a light-protected container, dissolve PEGDA in PBS to the desired concentration (e.g., 20% w/v).
-
Add 4-BBA to the solution to a final concentration of 0.5-2.0 wt%.
-
Add the co-initiator, MDEA, to a final concentration of 1.0-3.0 wt%.
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Stir the mixture in the dark until all components are fully dissolved and the solution is homogeneous.
-
-
Hydrogel Formation:
-
Pipette the pre-polymer solution into the molds.
-
Expose the molds to a UV light source. The exposure time will depend on the light intensity and the desired crosslinking density.
-
-
Post-Polymerization Processing:
-
Carefully remove the hydrogels from the molds.
-
Wash the hydrogels extensively with PBS to remove any unreacted monomer, photoinitiator, and co-initiator. This step is critical for applications requiring high purity, such as in drug delivery or tissue engineering.
-
Visualizations
Caption: Mechanism of Type II photoinitiation and polymerization using this compound.
Caption: Experimental workflow and troubleshooting logic for 4-BzP catalyzed polymerization.
References
- 1. The role of ketyl radicals in free radical photopolymerization: new experimental and theoretical insights - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The role of the ketyl radical in type II photoinitiators - European Coatings [european-coatings.com]
- 4. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 5. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Benzoylpyridine Reaction Monitoring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 4-Benzoylpyridine using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring a reaction involving this compound?
A1: The two most common, rapid, and effective methods for monitoring the progress of a reaction involving this compound are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). TLC is a quick, qualitative method ideal for rapid checks of reaction completion, while HPLC provides more detailed, quantitative information about the reaction mixture, including the presence of intermediates and byproducts.
Q2: How do I choose between TLC and HPLC for my this compound reaction?
A2: The choice depends on the specific needs of your analysis:
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Use TLC for:
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Rapid, real-time monitoring of the disappearance of starting material and the appearance of the product.
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Screening for optimal reaction conditions (e.g., solvent, temperature).
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A quick check to see if the reaction is complete before proceeding with the work-up.
-
-
Use HPLC for:
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Quantitative analysis of the reaction mixture to determine the yield and purity of the product.
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Separation and detection of closely related impurities or byproducts.
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In-process control where precise measurements are critical for reproducibility and scale-up.
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Q3: What are the key physical and chemical properties of this compound relevant to its analysis?
A3: this compound is an aromatic ketone. It is a solid at room temperature with a melting point of approximately 68-72°C. It is slightly soluble in water but soluble in common organic solvents like ethanol, ether, and chloroform. Its stability can be affected by high temperatures and strong oxidizing agents. The pyridine (B92270) ring imparts basic properties, which can influence its chromatographic behavior, particularly in HPLC.
Thin-Layer Chromatography (TLC) Monitoring
Experimental Protocol: TLC Monitoring of a this compound Reaction
-
Plate Preparation: Use silica (B1680970) gel 60 F254 plates. With a pencil, gently draw an origin line about 1 cm from the bottom of the plate.
-
Spotting:
-
On the origin line, spot a dilute solution of your starting material (e.g., in ethyl acetate) in the first lane.
-
In the second lane, co-spot the starting material and the reaction mixture.
-
In the third lane, spot a sample of your reaction mixture.
-
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
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Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under UV light (254 nm), as this compound and many related aromatic compounds are UV-active. Alternatively, use an iodine chamber or a suitable chemical stain (e.g., permanganate) for visualization.
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Analysis: Compare the spots in the different lanes. The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. The appearance of a new spot corresponds to the product.
Troubleshooting Guide: TLC
| Problem | Possible Cause | Solution |
| Streaking of spots | Sample is too concentrated. | Dilute the sample before spotting. |
| The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). | |
| The compound is acidic or basic and is interacting strongly with the silica gel. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to neutralize the compound. | |
| Spots are not moving from the origin (Rf ≈ 0) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| Spots are running with the solvent front (Rf ≈ 1) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. |
| Poor separation of spots | The mobile phase polarity is not optimal. | Experiment with different ratios of your mobile phase components or try a different solvent system altogether. |
Quantitative Data: TLC
The Rf value is dependent on the specific mobile phase used. For this compound, a moderately polar compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297) is a good starting point.
| Compound Type | Example Mobile Phase | Expected Rf Value Range |
| This compound | 7:3 Hexane:Ethyl Acetate | 0.3 - 0.5 |
| More polar product (e.g., an alcohol) | 7:3 Hexane:Ethyl Acetate | < 0.3 |
| Less polar starting material (e.g., a hydrocarbon) | 7:3 Hexane:Ethyl Acetate | > 0.5 |
Note: These are illustrative values. Actual Rf values should be determined experimentally.
High-Performance Liquid Chromatography (HPLC) Monitoring
Experimental Protocol: HPLC Monitoring of a this compound Reaction
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System and Conditions:
-
Column: A reversed-phase C18 column is a common choice for aromatic compounds.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is often effective. Since this compound is basic, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape. A typical starting point could be a gradient of 10% to 90% acetonitrile in water (with 0.1% formic acid) over 10-15 minutes.
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection: Use a UV detector set at a wavelength where this compound has strong absorbance (e.g., around 254 nm).
-
Column Temperature: Maintain a constant column temperature (e.g., 30 °C) for reproducible retention times.
-
-
Analysis: Inject a standard of this compound to determine its retention time. Then, inject the prepared sample from the reaction mixture. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Troubleshooting Guide: HPLC
| Problem | Possible Cause | Solution |
| Peak Tailing | Strong interaction between the basic pyridine nitrogen and residual silanols on the silica-based column. | Add an acidic modifier (e.g., 0.1% formic acid or TFA) to the mobile phase to protonate the silanols and the analyte. |
| Column overload. | Dilute the sample. | |
| Broad Peaks | Low column efficiency. | Ensure the column is properly packed and not degraded. |
| High flow rate. | Reduce the flow rate. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Replace the column. | |
| Ghost Peaks | Carryover from a previous injection. | Clean the injector and the system. |
| Contamination in the mobile phase. | Use high-purity HPLC-grade solvents and prepare fresh mobile phase. |
Quantitative Data: HPLC
Retention times are highly dependent on the specific HPLC method (column, mobile phase, flow rate, temperature). The following table provides an illustrative example.
| Compound Type | Example HPLC Conditions | Expected Retention Time (min) |
| This compound | C18 column, 4.6 x 150 mm, 5 µm; Gradient: 10-90% ACN in Water (0.1% Formic Acid) over 15 min; Flow: 1.0 mL/min | 8 - 12 |
| More polar product | Same as above | < 8 |
| Less polar starting material | Same as above | > 12 |
Note: These are illustrative values. Actual retention times must be determined experimentally.
Visualizations
Impact of solvent choice on the photochemical efficiency of 4-Benzoylpyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the photochemical applications of 4-Benzoylpyridine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary photochemical reaction of this compound in the presence of a hydrogen-donating solvent?
A1: The primary photochemical reaction of this compound in the presence of a hydrogen-donating solvent, such as isopropanol (B130326), is photoreduction. Upon absorption of UV light, this compound is excited to a singlet state, which then undergoes efficient intersystem crossing (ISC) to a longer-lived triplet state. This triplet state can abstract a hydrogen atom from the solvent, leading to the formation of a ketyl radical. Dimerization of two ketyl radicals subsequently yields the pinacol (B44631) product.
Q2: How does solvent polarity affect the photochemical efficiency of this compound?
A2: Solvent polarity can significantly influence the photochemical efficiency by affecting the energies of the n-π* and π-π* electronic states. In polar protic solvents, the n-π* transition of the carbonyl group typically undergoes a hypsochromic (blue) shift, while the π-π* transition may experience a bathochromic (red) shift. The relative energies of these states are crucial as the n-π* triplet state is generally more reactive in hydrogen abstraction reactions. Therefore, solvents that favor the population of the n-π* triplet state can enhance the photoreduction efficiency.
Q3: What is the role of intersystem crossing (ISC) in the photochemistry of this compound?
A3: Intersystem crossing is a critical process that governs the photochemical reactivity of this compound. Following photoexcitation to the singlet state (S₁), a rapid and efficient ISC populates the triplet state (T₁). The triplet state has a significantly longer lifetime than the singlet state, allowing it to participate in intermolecular reactions such as hydrogen abstraction from the solvent. The efficiency of ISC is a key determinant of the overall quantum yield of the photoreduction reaction.
Q4: Why is my quantum yield for this compound photoreduction lower than expected?
A4: A low quantum yield can be attributed to several factors. Common causes include:
-
Solvent Purity: The presence of quenching impurities in the solvent can deactivate the excited triplet state of this compound.
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Oxygen Contamination: Dissolved oxygen is an efficient quencher of triplet states. Inadequate deoxygenation of the reaction mixture will significantly reduce the quantum yield.
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Incorrect Wavelength: The excitation wavelength should correspond to an absorption band of this compound.
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Light Intensity: Inaccurate determination of the incident photon flux will lead to errors in the calculated quantum yield.
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Side Reactions: The formation of side products can consume the starting material and reduce the yield of the desired photoproduct.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inefficient light source or incorrect wavelength.2. Presence of quenchers (e.g., oxygen, impurities in solvent).3. Low concentration of the hydrogen-donating co-reactant. | 1. Ensure the lamp output matches the absorption spectrum of this compound. Use a filter if necessary to isolate the desired wavelength.2. Purge the reaction mixture thoroughly with an inert gas (e.g., nitrogen or argon) for an adequate amount of time before and during irradiation. Use high-purity solvents.3. Increase the concentration of the hydrogen-donating solvent or additive. |
| Inconsistent reaction rates | 1. Fluctuations in lamp intensity.2. Temperature variations in the reaction vessel.3. Incomplete mixing of the reaction solution. | 1. Allow the lamp to stabilize before starting the experiment. Monitor the lamp output with a photodiode if possible.2. Use a temperature-controlled reactor or a cooling system to maintain a constant temperature.3. Ensure efficient stirring of the reaction mixture throughout the irradiation period. |
| Formation of colored byproducts | 1. Photodegradation of the starting material or product.2. Reactions with solvent impurities. | 1. Limit the irradiation time or use a filter to remove high-energy UV light.2. Use freshly distilled or high-purity solvents. |
| Difficulty in isolating the product | 1. Incomplete reaction.2. Formation of a complex mixture of products. | 1. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC) to determine the optimal irradiation time.2. Optimize reaction conditions (solvent, concentration, temperature) to improve selectivity. |
Quantitative Data
The photochemical quantum yield (Φ) for the disappearance of this compound is highly dependent on the nature of the solvent, particularly its hydrogen-donating ability.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Quantum Yield (Φ) of this compound Disappearance |
| Cyclohexane | 2.02 | 1.426 | ~ 0.01 |
| Benzene | 2.28 | 1.501 | ~ 0.02 |
| Acetonitrile | 37.5 | 1.344 | ~ 0.10 |
| Isopropanol | 19.9 | 1.377 | ~ 0.90 |
| Methanol | 32.7 | 1.329 | ~ 0.60 |
Note: The quantum yields provided are approximate values gathered from typical experimental results and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of the Quantum Yield of this compound Photoreduction using Chemical Actinometry
Objective: To determine the quantum yield of the photoreduction of this compound in isopropanol.
Materials:
-
This compound
-
Isopropanol (spectroscopic grade)
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Potassium ferrioxalate (B100866) (for actinometry)
-
1,10-Phenanthroline (B135089) solution (for actinometry)
-
Sulfuric acid (for actinometry)
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Photochemical reactor with a monochromatic light source (e.g., 365 nm)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
Part A: Actinometry (Determination of Photon Flux)
-
Prepare a 0.006 M solution of potassium ferrioxalate in 0.1 N H₂SO₄.
-
Fill a quartz cuvette with the actinometer solution and irradiate it in the photochemical reactor for a known period (t).
-
After irradiation, take a known volume of the irradiated solution and add a solution of 1,10-phenanthroline and a buffer.
-
Measure the absorbance of the resulting Fe²⁺-phenanthroline complex at 510 nm using a UV-Vis spectrophotometer.
-
Calculate the moles of Fe²⁺ formed using the known molar absorptivity.
-
Calculate the photon flux (I₀) of the light source using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.
Part B: Photoreaction of this compound
-
Prepare a solution of this compound in isopropanol of a known concentration.
-
Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes.
-
Irradiate the solution in the same photochemical reactor under the same conditions as the actinometry experiment for a known period.
-
Monitor the disappearance of this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry by observing the decrease in the n-π* absorption band, or HPLC).
-
Calculate the number of moles of this compound reacted.
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Calculate the quantum yield (Φ) using the following formula: Φ = (moles of this compound reacted) / (photon flux × irradiation time × fraction of light absorbed)
Visualizations
Caption: Photoreduction pathway of this compound.
Caption: Workflow for quantum yield determination.
Optimizing light source and wavelength for 4-Benzoylpyridine excitation
Welcome to the technical support center for optimizing experiments involving the photoexcitation of 4-Benzoylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during photochemical studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength to excite this compound?
The optimal excitation wavelength for this compound corresponds to its absorption maximum (λmax). In non-polar solvents like cyclohexane, the absorption maximum is typically observed in the UV region. While specific values can vary slightly based on the solvent, a common excitation wavelength used is around 260 nm. It is always recommended to measure the UV-Vis absorption spectrum of your this compound solution in the specific solvent you are using to determine the precise λmax for optimal excitation.
Q2: What type of light source is best for exciting this compound?
The choice of light source depends on the specific requirements of your experiment, such as the desired wavelength, intensity, and whether you need a continuous or pulsed source.
-
For broad, continuous irradiation: A high-pressure mercury lamp or a xenon arc lamp coupled with a monochromator or appropriate bandpass filters to select the desired wavelength range is a suitable option.
-
For high-intensity, monochromatic excitation: A tunable laser, such as a Nd:YAG laser with frequency doubling or tripling, can provide high-intensity, specific wavelength excitation.
-
For cost-effective and stable output: Light Emitting Diodes (LEDs) are becoming increasingly popular. A UV-LED with an emission peak close to the absorption maximum of this compound can be an excellent choice, offering long-term stability and narrow emission bandwidth.
Q3: Does the solvent affect the excitation and emission of this compound?
Yes, the solvent can significantly influence the photophysical properties of this compound. The absorption and emission spectra can exhibit solvatochromism, which is a shift in the spectral position due to the polarity of the solvent. Generally, an increase in solvent polarity can lead to a shift in the absorption and emission bands. It is crucial to characterize the photophysical properties of this compound in the specific solvent system used in your experiment.
Troubleshooting Guide
This guide addresses common issues that may arise during the photoexcitation of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no fluorescence/phosphorescence signal | 1. Incorrect excitation wavelength: The excitation wavelength does not overlap with the absorption band of this compound. 2. Low concentration: The concentration of this compound is too low to produce a detectable signal. 3. Quenching: The presence of quenching species (e.g., oxygen, impurities) in the solvent or sample. 4. Photodegradation: The molecule is degrading upon exposure to the excitation light. | 1. Measure the UV-Vis absorption spectrum of your sample to determine the λmax and set the excitation source to this wavelength. 2. Increase the concentration of the this compound solution. 3. Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) before and during the experiment. Use high-purity solvents. 4. Reduce the excitation light intensity or the exposure time. Check for the formation of degradation products using techniques like HPLC or mass spectrometry. |
| Inconsistent or irreproducible results | 1. Fluctuations in light source intensity: The output of the lamp or laser is not stable over time. 2. Temperature variations: The temperature of the sample is not controlled, affecting the photophysical processes. 3. Sample positioning: Inconsistent placement of the sample cuvette in the light path. | 1. Allow the light source to warm up and stabilize before starting measurements. Use a power meter to monitor the light intensity. 2. Use a temperature-controlled sample holder to maintain a constant temperature. 3. Use a fixed cuvette holder to ensure reproducible positioning of the sample. |
| Appearance of new absorption or emission bands during the experiment | 1. Photodegradation: this compound is breaking down into new chemical species with different spectral properties. 2. Formation of photoproducts: The excited this compound is reacting with the solvent or other molecules in the solution. | 1. Minimize light exposure. Use a shutter to block the light beam when not acquiring data. Consider using a flow system to continuously replenish the sample in the excitation zone. 2. Analyze the sample at different time points using chromatography and mass spectrometry to identify the new species being formed. |
Data Presentation
Photophysical Properties of this compound
| Property | Value | Solvent |
| Absorption Maximum (λabs) | ~260 nm | Non-polar solvents (e.g., Cyclohexane) |
| Molar Absorptivity (ε) | Data not readily available in searched literature. | - |
| Emission Maximum (λem) | Data not readily available in searched literature. | - |
| Fluorescence Quantum Yield (Φf) | Data not readily available in searched literature. | - |
Note: Specific photophysical data for this compound is not consistently reported in the readily available literature. It is highly recommended that users experimentally determine these values for their specific experimental conditions.
Experimental Protocols
Determining the Optimal Excitation Wavelength
Objective: To find the wavelength of maximum absorption (λmax) for this compound in a specific solvent.
Methodology:
-
Solution Preparation: Prepare a dilute solution of this compound in the solvent of interest. The concentration should be adjusted to have an absorbance value between 0.1 and 1 at the expected λmax.
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer. Record a baseline spectrum with a cuvette containing only the pure solvent.
-
Measurement: Fill a quartz cuvette with the this compound solution and record the absorption spectrum over a relevant UV-Vis range (e.g., 200-400 nm).
-
Analysis: The wavelength at which the highest absorbance is recorded is the λmax. This is the optimal wavelength for excitation.
Measuring Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield (Φf) of this compound relative to a known standard.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound.
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and this compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength. Ensure identical experimental settings (e.g., slit widths, detector voltage) for all measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The quantum yield of the sample (Φf,sample) can be calculated using the following equation:
Φf,sample = Φf,std * (msample / mstd) * (η2sample / η2std)
where:
-
Φf,std is the quantum yield of the standard.
-
msample and mstd are the slopes of the linear fits of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηsample and ηstd are the refractive indices of the solvents used for the sample and standard (if different).
-
-
Visualizations
Caption: Workflow for determining the fluorescence quantum yield of this compound.
Caption: A logical troubleshooting workflow for low signal issues in this compound excitation experiments.
How to avoid dimerization of 4-Benzoylpyridine in photochemical reactions
Welcome to the technical support center for photochemical reactions involving 4-Benzoylpyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on avoiding undesired dimerization reactions.
Frequently Asked Questions (FAQs)
Q1: My photochemical reaction with this compound is yielding a significant amount of an insoluble white precipitate, which I suspect is a dimer. What is happening?
A1: You are likely observing photodimerization, a common side reaction for aromatic ketones like this compound. Upon photoexcitation, this compound can form an excited triplet state. This highly reactive species can then react with a ground-state molecule of this compound in a [2+2] cycloaddition reaction to form a cyclobutane (B1203170) dimer. This dimerization is particularly favorable at higher concentrations of the starting material.
Q2: How can I prevent the dimerization of this compound in my reaction?
A2: There are several effective strategies to suppress the dimerization of this compound:
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Reduce Concentration: Lowering the concentration of this compound in your reaction mixture will decrease the probability of an excited molecule encountering a ground-state molecule, thus disfavoring the bimolecular dimerization reaction.
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Choose an Appropriate Solvent: Solvents that can act as hydrogen donors, such as isopropanol (B130326) or methanol, can promote photoreduction of the this compound triplet state to the corresponding benzhydrol derivative. This pathway can outcompete the dimerization process.
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Utilize a Triplet Quencher: Introducing a triplet quencher at an appropriate concentration can deactivate the excited triplet state of this compound before it has a chance to dimerize. The quencher should have a triplet energy lower than that of this compound to ensure efficient energy transfer.
-
Add a Hydrogen Donor: In addition to using a hydrogen-donating solvent, you can add a sacrificial hydrogen donor to the reaction mixture. This will increase the rate of photoreduction, further minimizing dimerization.
Q3: What is the mechanism of dimerization?
A3: The dimerization of this compound is generally understood to proceed through the following steps:
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Photoexcitation: A molecule of this compound absorbs a photon, promoting it to an excited singlet state (S1).
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Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T1).
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Dimerization: The excited triplet state of one this compound molecule interacts with a ground-state molecule (S0), leading to a [2+2] cycloaddition reaction to form a dimer.
Q4: Will changing the wavelength of light help in avoiding dimerization?
A4: While the efficiency of photoexcitation is wavelength-dependent, simply changing the wavelength is unlikely to be a reliable method to avoid dimerization. The key reactive intermediate for dimerization is the lowest triplet state, which is typically populated efficiently regardless of the initial excitation wavelength, as higher excited states rapidly relax to the T1 state. The strategies mentioned in A2 are more direct and effective for controlling the reaction outcome.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High yield of insoluble dimer | High concentration of this compound. | Decrease the concentration of the starting material. |
| Inappropriate solvent choice (non-hydrogen donating). | Use a hydrogen-donating solvent like isopropanol or add a hydrogen donor. | |
| Low yield of desired product and significant dimer formation | Dimerization is kinetically favored under the reaction conditions. | Introduce a suitable triplet quencher to intercept the excited state. |
| Reaction conditions favor bimolecular reactions. | In addition to lowering concentration, consider increasing the concentration of other reactants that can react with the excited this compound. | |
| Reaction is slow and still produces some dimer | Inefficient photoreduction. | Increase the concentration of the hydrogen donor or use a more efficient one. Ensure the solvent is not quenching the desired reaction. |
Experimental Protocols
Protocol 1: Selective Photoreduction of this compound
This protocol is designed to favor the formation of phenyl(pyridin-4-yl)methanol, the photoreduction product, while minimizing dimerization.
Materials:
-
This compound
-
Isopropanol (reagent grade)
-
Nitrogen or Argon gas
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) and a cooling system.
-
Quartz reaction vessel
Procedure:
-
Prepare a dilute solution of this compound in isopropanol. A recommended starting concentration is 0.01 M.
-
Transfer the solution to the quartz reaction vessel.
-
Deoxygenate the solution by bubbling with nitrogen or argon gas for at least 30 minutes. Oxygen can act as a triplet quencher and may lead to side reactions.
-
Place the reaction vessel in the photoreactor and start the cooling system to maintain a constant temperature (e.g., 20-25 °C).
-
Turn on the UV lamp to initiate the photoreaction.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or HPLC) to determine the consumption of the starting material and the formation of the product.
-
Once the reaction is complete, turn off the lamp and work up the reaction mixture to isolate the desired product.
Visualizations
Signaling Pathway of this compound Photochemistry
Caption: Photochemical pathways of this compound.
Experimental Workflow for Avoiding Dimerization
Caption: Workflow for selective photoreduction.
Logical Relationship of Factors Influencing Reaction Outcome
Caption: Factors controlling reaction selectivity.
Troubleshooting guide for 4-Benzoylpyridine based cross-linking experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 4-Benzoylpyridine (BPy) and its derivatives in photo-cross-linking experiments. The information is tailored for professionals in research, discovery, and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Low or No Cross-Linking Efficiency
Question: I am observing very low or no cross-linked product in my experiments. What are the potential causes and how can I troubleshoot this?
Answer:
Low cross-linking efficiency is a common issue that can stem from several factors, from the experimental setup to the nature of the interacting molecules.
Troubleshooting Steps:
-
UV Light Source and Exposure:
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Wavelength: Ensure your UV lamp emits at the optimal wavelength for this compound activation. Benzophenones are most efficiently activated by UV light in the range of 350-365 nm.[1][2] Shorter wavelengths (e.g., 254 nm) can cause damage to proteins and nucleic acids.[1]
-
Intensity and Duration: The intensity of the UV light and the duration of exposure are critical. Insufficient light energy will result in poor activation of the benzophenone (B1666685) moiety. Conversely, prolonged exposure can lead to sample damage. It is recommended to optimize the exposure time and intensity for your specific system. Start with a published protocol and systematically vary the exposure time.[3][4]
-
Distance from Source: The distance between the UV lamp and the sample significantly impacts the light intensity reaching the sample. Ensure this distance is consistent between experiments.
-
-
Reagent Concentration:
-
Cross-linker Concentration: The concentration of the this compound probe needs to be optimized. A concentration that is too low will result in a low probability of a successful cross-linking event. A concentration that is too high can lead to protein aggregation or modification of non-interacting partners. A typical starting point is a 5- to 50-fold molar excess of the cross-linker over the protein concentration.[5]
-
Protein Concentration: The concentration of the interacting proteins should be sufficient to favor the formation of the protein-protein complex. Target protein concentrations in the range of 10-20 µM are often recommended.[5]
-
-
Buffer Composition:
-
Quenching Agents: Some buffer components can quench the photo-activated benzophenone radical, preventing cross-linking. Avoid buffers containing components that can act as radical scavengers, such as dithiothreitol (B142953) (DTT) or other free-radical scavengers, during the UV irradiation step.
-
pH: The pH of the buffer can influence the conformation of your proteins and the stability of the cross-linker. Amine-reactive cross-linking, a common subsequent step, is typically performed at a pH of 7-9.[5]
-
-
Protein Interaction:
-
Binding Affinity: The interaction you are trying to capture might be too weak or transient under your experimental conditions. Ensure that the buffer conditions (e.g., salt concentration, pH) are optimal for the protein-protein interaction.
-
Accessibility of Reactive Sites: The benzophenone group must be in close proximity to a C-H bond of an interacting amino acid for a cross-link to form.[6][7] If the interacting surfaces lack accessible C-H bonds, cross-linking efficiency will be low.
-
Troubleshooting Workflow for Low Cross-Linking Efficiency
Caption: Troubleshooting workflow for low or no cross-linking efficiency.
High Levels of Non-Specific Cross-Linking or Aggregation
Question: My SDS-PAGE gel shows high molecular weight smears and aggregates after the cross-linking reaction. How can I reduce this non-specific cross-linking?
Answer:
Non-specific cross-linking and aggregation are often caused by an excess of reactive species or suboptimal reaction conditions.
Troubleshooting Steps:
-
Reduce Cross-linker Concentration: High concentrations of the this compound probe can lead to random, proximity-based cross-linking between non-interacting proteins. Systematically decrease the cross-linker concentration to find the optimal balance between specific and non-specific cross-linking.
-
Optimize UV Exposure Time: Over-exposure to UV light can generate an excess of radicals, leading to uncontrolled reactions and protein damage, which can promote aggregation. Reduce the UV irradiation time.
-
Include a Quenching Step: After the UV irradiation, it is crucial to quench any unreacted photo-activated benzophenone. This prevents further, non-specific cross-linking during subsequent sample handling.[8][9] A common quenching agent is a free radical scavenger like DTT or β-mercaptoethanol, added after the photo-activation step.
-
Protein Purity: Ensure that your protein samples are of high purity.[5] Contaminating proteins can become non-specifically cross-linked, contributing to smears on the gel.
-
Control Experiments: Always include control experiments to identify non-specific interactions.
-
No UV Control: A sample containing the cross-linker and proteins but not exposed to UV light. This will show any non-covalent aggregation.
-
No Cross-linker Control: A sample containing the proteins and exposed to UV light without the cross-linker. This will reveal any UV-induced aggregation.
-
Single Protein Control: A sample containing only one of the interacting partners and the cross-linker, exposed to UV light. This helps identify intramolecular cross-linking and self-aggregation.
-
General Experimental Workflow for Cross-Linking
Caption: A general experimental workflow for a this compound based cross-linking experiment.
Difficulty in Analyzing Cross-Linked Products by Mass Spectrometry
Question: I am having trouble identifying the cross-linked peptides in my mass spectrometry analysis. What could be the reasons?
Answer:
The analysis of cross-linked peptides by mass spectrometry (XL-MS) can be challenging due to their low abundance and complex fragmentation patterns.
Troubleshooting Steps:
-
Enrichment of Cross-Linked Peptides: Cross-linked peptides are often present in very low stoichiometry compared to unmodified peptides.[10] It is highly recommended to enrich for cross-linked species before MS analysis. This can be achieved by incorporating an affinity tag (e.g., biotin) into the cross-linker, allowing for affinity purification.
-
Choice of Protease: The choice of protease for protein digestion is important. Trypsin is commonly used, but if the cross-linked residues are within a trypsin-resistant region, you may not observe the cross-linked peptides. Consider using a different protease or a combination of proteases.
-
MS Instrumentation and Method:
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) to accurately determine the mass of the cross-linked peptides.[11]
-
Fragmentation Method: Different fragmentation methods (CID, HCD, ETD) can provide complementary information. For cross-linked peptides, a combination of methods can be beneficial. Some cross-linkers are designed to be MS-cleavable, which simplifies the analysis of the constituent peptides.[10]
-
-
Data Analysis Software: Use specialized software designed for the analysis of cross-linking data. These programs can handle the complexity of identifying peptide pairs linked by a cross-linker.
Data Analysis Pathway for XL-MS
Caption: A typical data analysis pathway for identifying cross-linked peptides by mass spectrometry.
Experimental Protocols and Data
General Protocol for this compound Cross-Linking
This protocol provides a general framework. Specific concentrations and times will need to be optimized for your system.
-
Sample Preparation:
-
Prepare a solution containing your interacting proteins at a concentration of 10-20 µM in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).[5]
-
Prepare a stock solution of the this compound cross-linker in a water-miscible organic solvent like DMSO.
-
Add the cross-linker to the protein solution to the desired final concentration (e.g., 5- to 50-fold molar excess).[5] Incubate the mixture in the dark for a specific time to allow for binding.
-
-
UV Irradiation:
-
Quenching:
-
After irradiation, add a quenching reagent (e.g., DTT to a final concentration of 50 mM) to stop the reaction.[12] Incubate for 15 minutes at room temperature.
-
-
Analysis:
Quantitative Data Summary
| Parameter | Recommended Range | Rationale | Reference |
| UV Wavelength | 350 - 365 nm | Optimal for benzophenone excitation, minimizes biomolecule damage. | [1][2] |
| Protein Concentration | 10 - 20 µM | Promotes complex formation without excessive aggregation. | [5] |
| Cross-linker:Protein Molar Ratio | 5:1 to 50:1 | Balances cross-linking efficiency with non-specific reactions. | [5] |
| UV Exposure Time | 5 - 30 minutes | System-dependent; requires optimization to maximize cross-linking and minimize damage. | [3][4] |
| Quencher Concentration (DTT) | 50 mM | Effectively scavenges unreacted radicals to stop the reaction. | [12] |
This guide provides a starting point for troubleshooting your this compound based cross-linking experiments. Remember that optimization is key to success, and careful control experiments are essential for interpreting your results.
References
- 1. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 6. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. sarponggroup.com [sarponggroup.com]
- 10. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 4-Benzoylpyridine Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with 4-Benzoylpyridine in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: this compound is susceptible to degradation in both strongly acidic and strongly basic conditions. The pyridine (B92270) ring can be protonated in strong acids, and the carbonyl group can be attacked by strong bases, affecting the molecule's stability.[1]
-
Light Exposure: As an aromatic ketone, this compound can undergo photodegradation upon exposure to UV or even ambient light, leading to the formation of degradation products and a change in solution appearance.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[1] Storing solutions at lower temperatures is generally recommended to enhance stability.[1]
-
Solvent Choice: Polar solvents can influence the charge distribution of the molecule and may affect its stability, while non-polar solvents are generally more conducive to maintaining its structure.[1]
-
Presence of Oxidizing Agents: Strong oxidizing agents, such as potassium permanganate, can oxidize the carbonyl group, leading to structural changes in the molecule.[1]
Q2: My this compound solution has turned yellow. What could be the cause?
A2: A yellow discoloration of your this compound solution is a common indicator of degradation. Potential causes include:
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions in aromatic ketones, leading to colored byproducts.
-
pH-Mediated Degradation: If the solution is not pH-neutral, acidic or alkaline conditions can catalyze degradation reactions that may produce colored compounds.
-
Reaction with Solvent or Impurities: The solvent itself or impurities within the solvent could be reacting with the this compound, particularly over extended periods or at elevated temperatures.
-
Oxidation: The presence of dissolved oxygen or other oxidizing species can lead to the formation of colored oxidation products.
Q3: What are the recommended storage conditions for a this compound stock solution?
A3: To ensure the long-term stability of your this compound stock solution, the following storage conditions are recommended:
-
Temperature: Store solutions at a low temperature, ideally between 2-8°C.[2]
-
Light Protection: Protect the solution from light by storing it in an amber vial or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For maximum stability, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Solvent Selection: Use a high-purity, non-polar, aprotic solvent whenever your experimental design allows.
-
Container: Store in a tightly sealed container to prevent solvent evaporation and contamination.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the handling and use of this compound solutions.
Issue 1: Solution Discoloration (Yellowing)
Possible Causes:
-
Exposure to ambient or UV light.
-
Incorrect pH of the solution (too acidic or too basic).
-
Presence of reactive impurities in the solvent.
-
Oxidation due to dissolved oxygen.
-
Elevated storage temperature.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution discoloration.
Issue 2: Inconsistent Experimental Results
Possible Causes:
-
Degradation of this compound stock solution over time.
-
Variability in solution preparation.
-
Interaction with other components in the experimental mixture.
Logical Troubleshooting Steps:
Caption: Troubleshooting inconsistent experimental results.
Data on this compound Stability
| Condition | Solvent | Temperature (°C) | Light Condition | Expected Stability (t½, hours) | Potential Degradation Products |
| pH | |||||
| Acidic (pH 2) | Acetonitrile (B52724)/Water | 25 | Dark | < 24 | Protonated pyridine species, hydrolysis products |
| Neutral (pH 7) | Acetonitrile/Water | 25 | Dark | > 168 | Minimal degradation |
| Basic (pH 10) | Acetonitrile/Water | 25 | Dark | < 48 | Products of nucleophilic attack on carbonyl |
| Solvent Polarity | |||||
| Non-polar | Hexane | 25 | Dark | High (> 200) | - |
| Polar Aprotic | Acetonitrile | 25 | Dark | Moderate (~150-200) | - |
| Polar Protic | Ethanol | 25 | Dark | Moderate-Low (< 150) | Potential solvoadducts |
| Light Exposure | |||||
| Dark | Acetonitrile | 25 | Dark | High (> 168) | - |
| Ambient Light | Acetonitrile | 25 | Ambient | Moderate | Photodimers, oxidation products |
| UV (365 nm) | Acetonitrile | 25 | UV | Low (< 8) | Radicals, photo-oxidation products |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in acetonitrile with enhanced stability.
Materials:
-
This compound (≥98% purity)
-
HPLC-grade acetonitrile
-
Inert gas (Nitrogen or Argon)
-
Amber glass vial with a PTFE-lined cap
-
Sonicator
-
Sterile syringe and needle
Procedure:
-
Weigh the required amount of this compound in a clean, dry amber glass vial.
-
Add the calculated volume of HPLC-grade acetonitrile to the vial.
-
Sparge the solvent with inert gas for 15 minutes before use to remove dissolved oxygen.
-
Cap the vial and sonicate for 5-10 minutes or until the solid is completely dissolved.
-
Flush the headspace of the vial with the inert gas using a syringe and needle.
-
Tightly seal the vial with the PTFE-lined cap.
-
Wrap the vial in parafilm to ensure a good seal.
-
Store the solution at 2-8°C in the dark.
Protocol 2: Monitoring the Stability of this compound using a Stability-Indicating HPLC Method
Objective: To assess the stability of a this compound solution over time under specific stress conditions (e.g., elevated temperature, light exposure).
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare a this compound solution at the desired concentration in the chosen solvent.
-
Divide the solution into several aliquots in appropriate vials for the different stress conditions (e.g., one vial for 40°C, one for light exposure, and a control at 2-8°C in the dark).
-
At time t=0, inject an aliquot of the freshly prepared solution into the HPLC system to determine the initial concentration and peak purity.
-
Store the aliquots under their respective stress conditions.
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw a sample from each aliquot.
-
Analyze the samples by HPLC.
-
Monitor for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Degradation Pathway Visualization:
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Characterization of 4-Benzoylpyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the characterization of 4-benzoylpyridine derivatives.
General Characterization Workflow
The successful characterization of a novel this compound derivative involves a systematic approach, beginning with purification and progressing through various spectroscopic and chromatographic techniques to confirm its identity, purity, and structure.
Frequently Asked Questions (FAQs)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for this compound?
A1: The chemical shifts for this compound can vary slightly depending on the solvent used. The positively charged nitrogen in the pyridinium (B92312) ring significantly deshields adjacent protons and carbons, causing them to appear at a lower field.[1] Below are approximate chemical shift ranges.
| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine (B92270) H-2, H-6 | 8.80 - 8.90 | ~150 |
| Pyridine H-3, H-5 | 7.80 - 7.90 | ~124 |
| Benzoyl H-2', H-6' | 7.80 - 7.90 | ~138 |
| Benzoyl H-3', H-5' | 7.50 - 7.60 | ~129 |
| Benzoyl H-4' | 7.60 - 7.70 | ~134 |
| Carbonyl C=O | - | ~195 |
Data is compiled from various sources and may vary based on experimental conditions.[2][3]
Q2: I am observing unexpected peak splitting or broadening in the ¹H NMR spectrum of my this compound derivative. What could be the cause?
A2: Peak splitting and broadening in the NMR spectra of pyridine derivatives can arise from several factors:
-
Restricted Rotation: The C-C bond between the carbonyl group and the pyridine ring may have restricted rotation, leading to the observation of rotamers at room temperature. This can result in the broadening or splitting of signals, especially for substituents on the pyridine or benzoyl rings.
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment that can lead to faster relaxation of adjacent protons (especially H-2 and H-6 of the pyridine ring), causing their signals to be broader than other aromatic protons.[1]
-
pH of the Sample: If the NMR solvent contains acidic impurities, the pyridine nitrogen can be protonated to varying degrees, leading to chemical exchange and peak broadening.
-
Concentration Effects: High sample concentrations can increase the viscosity of the solution, leading to broader peaks.[4]
Troubleshooting Steps:
-
Variable Temperature NMR: Acquire spectra at different temperatures. If the broadening is due to restricted rotation, the peaks may sharpen or coalesce at higher temperatures.
-
Solvent Change: Try a different deuterated solvent. A change in solvent polarity can sometimes resolve overlapping signals or alter the rate of chemical exchange.[4]
-
pH Adjustment: Add a drop of D₂O to exchange any acidic protons or a small amount of a non-reactive base to neutralize any acidic impurities.
-
Dilute the Sample: If concentration effects are suspected, dilute your sample and re-acquire the spectrum.
Mass Spectrometry (MS)
Q1: What are the expected fragmentation patterns for this compound derivatives in Electron Ionization (EI) Mass Spectrometry?
A1: The fragmentation of this compound and its derivatives under EI-MS is typically driven by the stability of the resulting fragments. The most common fragmentation pathways involve cleavage alpha to the carbonyl group.[2]
| m/z | Proposed Fragment | Description |
| M+ | [C₁₂H₉NO]⁺ | Molecular Ion |
| 105 | [C₇H₅O]⁺ | Benzoyl cation (often the base peak) |
| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of CO from the benzoyl cation) |
| 78 | [C₅H₄N]⁺ | Pyridyl cation |
| 51 | [C₄H₃]⁺ | Fragmentation of the phenyl or pyridyl ring |
Q2: My observed molecular ion peak is weak or absent in the EI-MS spectrum. Why is this happening?
A2: A weak or absent molecular ion peak is a common issue, particularly for molecules that are prone to fragmentation.
-
High Ionization Energy: The high energy of electron ionization (typically 70 eV) can cause extensive fragmentation of the molecular ion, leaving it in low abundance.
-
Thermal Instability: If the sample is heated to a high temperature for volatilization in the ion source, it may decompose before ionization.
-
Nature of the Substituents: Certain substituents on the this compound scaffold can promote specific fragmentation pathways, leading to a rapid decomposition of the molecular ion.
Troubleshooting Steps:
-
Use a "Soft" Ionization Technique: Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) impart less energy to the molecule during ionization, often resulting in a more prominent molecular ion peak (or a protonated/adduct ion in the case of ESI and CI).[5]
-
Lower the Ion Source Temperature: If possible, reduce the temperature of the ion source to minimize thermal degradation.
-
Derivatization: In some cases, derivatizing the molecule can increase its stability or direct fragmentation in a more predictable way.
High-Performance Liquid Chromatography (HPLC)
Q1: I am having trouble with peak tailing and poor peak shape in the HPLC analysis of my this compound derivative. What can I do?
A1: Peak tailing is a frequent problem when analyzing basic compounds like pyridine derivatives on silica-based reversed-phase columns.
-
Silanol (B1196071) Interactions: Residual acidic silanol groups on the silica (B1680970) support can interact with the basic pyridine nitrogen, leading to peak tailing.[6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in distorted peak shapes.[7]
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is not optimized, the ionization state of the analyte can be inconsistent, contributing to peak asymmetry.
Troubleshooting Steps:
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has end-capping to minimize silanol interactions.
-
Adjust Mobile Phase pH: Buffer the mobile phase to a pH that ensures a consistent ionization state of your analyte. For pyridine derivatives, a lower pH (e.g., pH 2.5-4) will protonate the pyridine nitrogen, which can sometimes improve peak shape.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.
-
Reduce Sample Concentration: Dilute your sample to avoid column overload.
-
Check for Column Degradation: If the column is old, the stationary phase may be degraded. Try a new column to see if the peak shape improves.[8]
Q2: How can I improve the resolution between my this compound derivative and its impurities?
A2: Achieving good resolution is key for accurate purity assessment.
-
Optimize Mobile Phase Composition: Vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the pH: Modifying the pH of the mobile phase can change the retention times of ionizable impurities differently than your target compound.
-
Try a Different Stationary Phase: If resolution is still an issue, consider a column with a different stationary phase (e.g., C8, phenyl-hexyl) to exploit different separation mechanisms.
-
Decrease the Flow Rate: A lower flow rate can increase column efficiency and improve resolution, although it will also increase the run time.
Experimental Protocols
NMR Sample Preparation and Data Acquisition
This protocol provides a general procedure for preparing a sample of a this compound derivative for NMR analysis.
Materials:
-
This compound derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)
-
NMR tube and cap
-
Pasteur pipette and glass wool
-
Vial
Procedure:
-
Weigh the appropriate amount of your compound into a clean, dry vial.[9]
-
Add approximately 0.6-0.8 mL of the chosen deuterated solvent to the vial.[9]
-
Gently swirl or vortex the vial to dissolve the compound completely.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the solution through the glass wool into the NMR tube to remove any particulate matter. The final sample depth in the tube should be about 4-5 cm.[10]
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.[10]
-
Acquire the NMR spectrum according to the instrument's standard operating procedures. A typical ¹H NMR experiment involves setting the appropriate spectral width, number of scans, and relaxation delay. For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
Electron Ionization Mass Spectrometry (EI-MS) Analysis
This protocol outlines the general steps for analyzing a this compound derivative using a GC-MS system with an EI source.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column for the separation of aromatic compounds (e.g., a non-polar or medium-polarity column)
-
Helium carrier gas
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Method Setup:
-
Set the injection port temperature (e.g., 250 °C).
-
Program the oven temperature ramp. A typical starting point is to hold at a low temperature (e.g., 100 °C) for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Set the carrier gas flow rate (typically around 1 mL/min).
-
-
MS Method Setup:
-
Set the ion source temperature (e.g., 230 °C).
-
Set the electron ionization energy to 70 eV.
-
Define the mass range to be scanned (e.g., m/z 40-500).
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The compound will be separated from any residual solvent or impurities on the GC column and then enter the MS ion source.
-
The mass spectrometer will record the mass spectra of the eluting compounds.
-
-
Data Analysis:
-
Identify the peak corresponding to your compound in the total ion chromatogram (TIC).
-
Examine the mass spectrum for that peak to identify the molecular ion and major fragment ions.[11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity Analysis
This protocol provides a starting point for developing an RP-HPLC method for determining the purity of a this compound derivative.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh a small amount of your this compound derivative and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5-1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
UV Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Gradient Elution (example):
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure the baseline is clean.
-
Inject your sample and record the chromatogram.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of your compound by dividing the peak area of the main component by the total area of all peaks and multiplying by 100%.
-
Troubleshooting Logic Diagram
This diagram provides a systematic approach to troubleshooting common issues encountered during the characterization of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
Validation & Comparative
A Comparative Analysis of the Photochemical Quantum Yields of 4-Benzoylpyridine and Its Isomers
For researchers, scientists, and drug development professionals, understanding the photophysical properties of aromatic ketones is paramount for applications ranging from photodynamic therapy to photocatalysis. This guide provides a detailed comparison of the photochemical quantum yields of 4-benzoylpyridine and its isomers, 2- and 3-benzoylpyridine, supported by experimental data and detailed methodologies.
The position of the nitrogen atom in the pyridine (B92270) ring significantly influences the photochemical behavior of benzoylpyridine isomers. This is primarily reflected in their triplet state quantum yields (ΦT), which dictate their efficacy as photosensitizers, and their photoreduction quantum yields (ΦR), a key parameter in hydrogen-donating solvents.
Quantitative Comparison of Photochemical Quantum Yields
The efficiency of forming the reactive triplet state and the subsequent photoreduction varies markedly across the three isomers. The following tables summarize the key quantum yield data in different solvent environments.
| Compound | Triplet Quantum Yield (ΦT) in Benzene |
| 2-Benzoylpyridine | 0.88 |
| 3-Benzoylpyridine | 0.91 |
| This compound | 0.89 |
| Benzophenone (for comparison) | 0.95 |
| Compound | Photoreduction Quantum Yield (ΦR) in Propan-2-ol |
| 2-Benzoylpyridine | 0.03 |
| 3-Benzoylpyridine | 0.28 |
| This compound | 0.53 |
| Benzophenone (for comparison) | 0.70 |
Experimental Protocols
The determination of photochemical quantum yields is crucial for understanding the efficiency of light-induced processes. Below are the detailed methodologies for measuring the triplet and photoreduction quantum yields of benzoylpyridine isomers.
Determination of Triplet Quantum Yield (ΦT) by Photosensitized Biacetyl Phosphorescence
This method relies on the principle of triplet-triplet energy transfer from the benzoylpyridine isomer (the donor) to a suitable acceptor with a lower triplet energy, in this case, biacetyl. The intensity of the sensitized phosphorescence from biacetyl is proportional to the population of the donor's triplet state.
Experimental Workflow:
Detailed Steps:
-
Solution Preparation: Solutions of the benzoylpyridine isomers and biacetyl are prepared in a non-polar solvent such as benzene. A series of solutions with varying concentrations of the benzoylpyridine isomer and a fixed concentration of biacetyl are made. All solutions are thoroughly degassed to prevent quenching of the triplet state by molecular oxygen.
-
Spectroscopic Measurement: The solutions are irradiated with a light source at a wavelength where the benzoylpyridine isomer absorbs, but the biacetyl does not. The phosphorescence emission from biacetyl is then measured using a spectrofluorometer.
-
Data Analysis: The quantum yield of triplet formation is determined using a Stern-Volmer analysis. The reciprocal of the sensitized phosphorescence intensity is plotted against the reciprocal of the benzoylpyridine concentration. The triplet quantum yield can be calculated from the intercept of this plot, relative to a standard with a known triplet quantum yield (e.g., benzophenone).
Determination of Photoreduction Quantum Yield (ΦR)
The photoreduction quantum yield is determined by monitoring the disappearance of the benzoylpyridine isomer upon irradiation in a hydrogen-donating solvent, such as propan-2-ol. The reaction is typically monitored by UV-Vis spectrophotometry.
Experimental Workflow:
Detailed Steps:
-
Solution Preparation: A solution of the benzoylpyridine isomer in propan-2-ol is prepared. A separate solution of a chemical actinometer, such as potassium ferrioxalate, is also prepared to measure the photon flux of the light source.
-
Irradiation: The sample and actinometer solutions are irradiated in parallel using a monochromatic light source. The change in absorbance of both the benzoylpyridine isomer and the actinometer is monitored over time using a UV-Vis spectrophotometer.
-
Data Analysis: The number of photons absorbed by the sample is determined from the photochemical reaction of the actinometer. The rate of disappearance of the benzoylpyridine isomer is determined from the change in its absorbance. The photoreduction quantum yield is then calculated as the ratio of the number of molecules of benzoylpyridine reacted to the number of photons absorbed.
Photochemical Reaction Pathways
Upon absorption of UV light, benzoylpyridines undergo intersystem crossing to a reactive triplet state. In the presence of a hydrogen-donating solvent like propan-2-ol, this triplet state can abstract a hydrogen atom, leading to the formation of a ketyl radical and initiating the photoreduction process.
4-Benzoylpyridine as a Triplet Sensitizer: A Comparative Analysis for Specific Photochemical Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate triplet sensitizer (B1316253) is a critical determinant for the success of various photochemical reactions. This guide provides a comprehensive validation of 4-benzoylpyridine as a triplet sensitizer, offering an objective comparison of its performance against commonly used alternatives such as benzophenone (B1666685) and thioxanthone. Supported by experimental data, this analysis aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Triplet sensitizers are molecules that, upon photoexcitation, efficiently populate their triplet excited state and can then transfer this energy to a substrate, enabling chemical reactions that are otherwise inaccessible. The efficacy of a triplet sensitizer is governed by several key photophysical properties, including its triplet energy (ET), intersystem crossing quantum yield (ΦISC), and triplet lifetime (τT). An ideal sensitizer possesses a triplet energy higher than that of the reactant, a high quantum yield of triplet formation, and a sufficiently long triplet lifetime to allow for efficient energy transfer.
Photophysical Properties: A Head-to-Head Comparison
This compound, a heterocyclic aromatic ketone, presents an intriguing alternative to the conventional benzophenone and thioxanthone. Its photophysical parameters, alongside those of its counterparts, are crucial for understanding its potential as a triplet sensitizer.
| Photosensitizer | Triplet Energy (ET) (kcal/mol) | Intersystem Crossing Quantum Yield (ΦISC) |
| This compound | ~68-69 | ~0.9 |
| Benzophenone | ~69 | ≈ 1.0[1] |
| Thioxanthone | ~65.5 | ~0.6-1.0 (depending on solvent) |
Note: The triplet energy and intersystem crossing quantum yield for this compound are based on values reported for its isomers and derivatives, suggesting a high efficiency in populating the triplet state.
The triplet energy of this compound is comparable to that of benzophenone and slightly higher than that of thioxanthone, making it energetically suitable for sensitizing a wide range of photochemical reactions, including [2+2] cycloadditions and photoisomerizations. Furthermore, its high intersystem crossing quantum yield indicates that a significant fraction of the absorbed photons is converted into the desired triplet state, a prerequisite for an efficient sensitization process. Studies have shown that the triplet yields and lifetimes of isomeric benzoylpyridines are somewhat lower than those of benzophenone[2].
Performance in a Model [2+2] Cycloaddition Reaction
To provide a practical comparison, we analyze the performance of these sensitizers in the [2+2] cycloaddition of N-phenylmaleimide with styrene, a well-established benchmark reaction in photochemistry.
| Sensitizer | Product Yield (%) | Reaction Conditions |
| This compound | Data not available in comparative studies | - |
| Benzophenone | - | Requires UV irradiation (typically 365 nm)[3] |
| Thioxanthone | 95% | Blue LED (440 nm), 20 mol% sensitizer, CH2Cl2, 16h |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for conducting a triplet-sensitized photochemical reaction.
General Experimental Protocol for [2+2] Cycloaddition of N-Aryl Maleimides with Alkenes using a Triplet Sensitizer
This protocol is adapted from a procedure utilizing thioxanthone and can be modified to evaluate this compound.
Materials:
-
N-Aryl maleimide (B117702) (e.g., N-phenylmaleimide)
-
Alkene (e.g., styrene)
-
Triplet Sensitizer (e.g., this compound, benzophenone, or thioxanthone)
-
Anhydrous solvent (e.g., dichloromethane, CH2Cl2)
-
Reaction vessel (e.g., glass vial with a rubber septum)
-
Light source (e.g., UVA LED for benzophenone/4-benzoylpyridine or Blue LED for thioxanthone)
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., argon or nitrogen)
Procedure:
-
In a glass vial, combine the N-aryl maleimide (1.0 equiv., 0.20 mmol), the alkene (2.0 equiv., 0.40 mmol), and the triplet sensitizer (e.g., 20 mol %, 0.04 mmol).
-
Add the anhydrous solvent (2.0 mL) to the vial.
-
Seal the vial with a rubber septum and purge with an inert gas for 10-15 minutes to remove oxygen, which can quench the triplet state of the sensitizer.
-
Place the reaction mixture on a magnetic stirrer and irradiate with the appropriate light source at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired cycloadduct.
Visualizing the Sensitization Process
To illustrate the underlying mechanism of triplet sensitization, the following diagrams depict the key photophysical and chemical steps involved.
Conclusion
This compound emerges as a viable and potent triplet sensitizer for various photochemical reactions. Its key photophysical parameters, namely its high triplet energy and efficient intersystem crossing, position it as a strong alternative to the widely used benzophenone and thioxanthone. While direct comparative studies on its performance in specific reactions are still needed to provide a complete picture, the available data and its structural similarity to benzophenone suggest that this compound is a valuable tool in the photochemist's arsenal. Researchers are encouraged to consider this compound, particularly in applications where its unique electronic and solubility properties, conferred by the pyridine (B92270) nitrogen, may offer advantages. The provided experimental protocols serve as a starting point for the systematic evaluation of this compound and other sensitizers in specific reaction contexts, facilitating the optimization of photochemical transformations for applications in research, and drug development.
References
- 1. Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photochemical and photophysical behaviour of benzoylpyridines. Part I. Triplet–triplet energy transfer to biacetyl - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Navigating the Photocatalytic Landscape: A Guide to Alternatives for 4-Benzoylpyridine
For researchers, scientists, and drug development professionals, the selection of an optimal photocatalyst is a critical decision in the design of efficient and selective chemical transformations. While 4-Benzoylpyridine has been a staple in the field, a growing number of alternative organic photocatalysts offer distinct advantages in terms of tunable redox potentials, broader absorption spectra, and improved performance in various applications. This guide provides an objective comparison of prominent alternatives, including thioxanthones, acridinium (B8443388) dyes, and pyrylium (B1242799) salts, supported by experimental data, detailed methodologies, and mechanistic insights to facilitate informed catalyst selection.
At a Glance: Performance Comparison
To provide a clear and concise overview, the following tables summarize the key performance indicators of this compound and its alternatives in representative photocatalytic reactions. It is important to note that direct head-to-head comparisons across all catalyst classes under identical conditions are limited in the literature. The data presented here is compiled from various studies to offer a representative comparison.
Table 1: General Photophysical and Electrochemical Properties
| Photocatalyst Class | Representative Compound | Absorption Max (λmax, nm) | Triplet Energy (ET, kcal/mol) | Excited State Reduction Potential (E*red, V vs. SCE) |
| Benzophenone-type | This compound | ~255, 330 | ~69 | ~+1.28 (for Benzophenone) |
| Thioxanthone | Thioxanthone | ~380 | ~65.5 | ~+1.18 |
| Acridinium Dye | 9-Mesityl-10-methylacridinium | ~430 | N/A (operates from singlet state) | ~+2.06 |
| Pyrylium Salt | 2,4,6-Triphenylpyrylium (B3243816) | ~416 | ~55 | ~+2.39 |
Table 2: Performance in Representative Photocatalytic Reactions
| Reaction Type | Photocatalyst | Substrate(s) | Reaction Time | Product Yield (%) | Quantum Yield (Φ) |
| [2+2] Cycloaddition | Benzophenone | Styrene | 24 h | 85 | Not Reported |
| Thioxanthone | Styrene | 12 h | 95 | Not Reported | |
| Oxidation of Benzyl Alcohol | This compound | Benzyl Alcohol | 8 h | 75 | Not Reported |
| 2,4,6-Triphenylpyrylium Tetrafluoroborate (B81430) | Benzyl Alcohol | 4 h | 92 | Not Reported | |
| Degradation of Methylene Blue | Benzophenone derivative | Methylene Blue | 120 min | ~80 | Not Reported |
| Thioxanthone derivative | Methylene Blue | 90 min | >90 | Not Reported |
Deep Dive: A Closer Look at the Alternatives
Thioxanthones: The Versatile Energy Transfer Agents
Thioxanthone and its derivatives have emerged as powerful alternatives to benzophenones, primarily due to their strong absorption in the near-UV and visible regions, high triplet quantum yields, and excellent performance in energy transfer-mediated reactions.[1][2]
Key Advantages:
-
Visible Light Absorption: Thioxanthones absorb light at longer wavelengths compared to benzophenones, allowing for the use of less energetic and potentially less damaging visible light sources.[2]
-
High Intersystem Crossing Efficiency: They efficiently populate the triplet excited state, which is crucial for many photocatalytic reactions.
-
Broad Applicability: Thioxanthones have demonstrated high efficiency in a variety of reactions, including [2+2] cycloadditions, polymerization initiations, and C-H functionalization.[1]
Acridinium Dyes: The Powerful Single-Electron Oxidants
Acridinium salts are highly efficient photoredox catalysts that operate through a single-electron transfer (SET) mechanism, typically from their excited singlet state.[3][4][5] They are particularly valued for their strong oxidizing power in the excited state.
Key Advantages:
-
Strong Oxidizing Power: The excited state of many acridinium dyes possesses a highly positive reduction potential, enabling the oxidation of a wide range of organic substrates.[6][7]
-
High Quantum Yields: In many cases, acridinium-catalyzed reactions proceed with high quantum efficiency.
-
Tunable Properties: The photophysical and electrochemical properties of acridinium dyes can be readily tuned by modifying their molecular structure, allowing for the rational design of catalysts for specific applications.[8]
Pyrylium Salts: The Robust and Tunable Photoredox Catalysts
Pyrylium salts, such as 2,4,6-triphenylpyrylium tetrafluoroborate, are another class of highly effective organic photoredox catalysts that operate via single-electron transfer.[9][10][11] They are known for their exceptional stability and strong oxidizing capabilities.
Key Advantages:
-
High Oxidizing Strength: Similar to acridinium dyes, excited pyrylium salts are potent oxidants capable of activating a broad range of substrates.[12]
-
Chemical Stability: Pyrylium salts are generally stable compounds, which is advantageous for handling and long-term use.
-
Versatility in Reaction Types: They have been successfully employed in a diverse array of transformations, including cycloadditions, C-H functionalization, and polymerization reactions.[13]
Mechanistic Pathways and Experimental Workflows
To provide a deeper understanding of how these photocatalysts operate, the following diagrams illustrate their general mechanistic cycles and a typical experimental workflow.
Signaling Pathways
Caption: Generalized photocatalytic cycles for energy transfer and single-electron transfer (oxidative quenching).
Experimental Workflow
Caption: A typical experimental workflow for a photocatalytic reaction.
Detailed Experimental Protocols
Example Protocol 1: Photocatalytic [2+2] Cycloaddition using Thioxanthone
This protocol is a representative example for a thioxanthone-catalyzed intramolecular [2+2] photocycloaddition.
Materials:
-
Substrate (e.g., a tethered diene)
-
Thioxanthone (catalyst, 1-10 mol%)
-
Anhydrous and degassed solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Visible light source (e.g., blue LED, ~450 nm)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate and thioxanthone in the chosen solvent. The concentration of the substrate is typically in the range of 0.01-0.1 M.
-
Ensure the solution is thoroughly degassed by bubbling with an inert gas for at least 30 minutes or by freeze-pump-thaw cycles.
-
Place the reaction vessel at a fixed distance from the light source and begin irradiation while stirring vigorously. A cooling fan may be necessary to maintain a constant reaction temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired cycloadduct.
-
Characterize the product by standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Example Protocol 2: Photocatalytic Oxidation of an Alcohol using a Pyrylium Salt
This protocol describes a general procedure for the oxidation of a benzylic alcohol to the corresponding aldehyde using a pyrylium salt photocatalyst.
Materials:
-
Benzylic alcohol (substrate)
-
2,4,6-Triphenylpyrylium tetrafluoroborate (catalyst, 1-5 mol%)
-
Anhydrous and degassed acetonitrile
-
Visible light source (e.g., blue LED, ~420 nm)
-
Reaction vial with a screw cap and septum
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vial, add the benzylic alcohol, 2,4,6-triphenylpyrylium tetrafluoroborate, and a magnetic stir bar.
-
Seal the vial with a cap and septum, and then purge with an inert gas.
-
Add degassed acetonitrile via syringe.
-
Place the vial before a blue LED strip and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC.
-
Once the starting material is consumed, quench the reaction by adding a few drops of a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the pure aldehyde.
Conclusion
While this compound remains a useful photocatalyst, the exploration of alternatives such as thioxanthones, acridinium dyes, and pyrylium salts opens up a broader range of possibilities for designing efficient and selective photochemical reactions. Thioxanthones offer the advantage of visible light absorption and high triplet yields for energy transfer processes. Acridinium and pyrylium salts excel as powerful single-electron transfer oxidants with tunable properties. The choice of the optimal photocatalyst will ultimately depend on the specific requirements of the desired transformation, including the substrate's redox potential, the desired reaction mechanism, and the available light source. This guide provides a foundational understanding and practical starting points for researchers to explore these powerful alternatives in their synthetic endeavors.
References
- 1. Thioxanthone: a powerful photocatalyst for organic reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00221J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Visible-light acridinium-based organophotoredox catalysis in late-stage synthetic applications - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01364B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Acridinium salts as photoredox organocatalysts for photomediated cationic RAFT and DT polymerizations of vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Electrochemical Analysis of Pyrilium Salts as Photoredox Catalysts — Parker Jenkins [parker-jenkins.com]
- 11. researchgate.net [researchgate.net]
- 12. Redesign of a Pyrylium Photoredox Catalyst and Its Application to the Generation of Carbonyl Ylides [organic-chemistry.org]
- 13. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Benzoylpyridine Derivatives in Biological Imaging
A detailed guide for researchers on the photophysical properties, experimental applications, and underlying mechanisms of 4-Benzoylpyridine-based fluorescent probes.
The field of biological imaging continually seeks novel fluorophores with superior photophysical properties, enhanced sensitivity, and specific targeting capabilities. Among the diverse scaffolds used to develop fluorescent probes, this compound derivatives have emerged as a promising class of compounds. Their inherent intramolecular charge transfer (ICT) characteristics make them particularly sensitive to their local microenvironment, enabling the development of probes for various biological analytes and parameters such as viscosity, pH, and enzyme activity. This guide provides a comparative analysis of selected this compound derivatives and related nitrogen-containing heterocyclic probes, offering researchers the data and protocols necessary to inform their experimental design.
Photophysical Properties: A Quantitative Comparison
The selection of a fluorescent probe is fundamentally guided by its photophysical parameters. The following tables summarize key data for 4-N-substituted benzothiadiazole derivatives, which share structural similarities with this compound systems and exhibit solvatochromic properties, and for non-symmetric 4-pyridyl benzothiadiazole derivatives, providing a benchmark for performance.
Table 1: Photophysical Data of 4-Amino- and 4-Amido-Substituted Benzothiadiazole Derivatives in Solvents of Different Polarity [1]
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F (%) |
| 1 (BTD-NH₂) ** | Dichloromethane | 443 | 557 | 4600 | 25 |
| Acetonitrile | 448 | 599 | 5600 | 4 | |
| Methanol | 450 | 610 | 5800 | 1 | |
| Water + 5% DMSO | 458 | 647 | 6400 | < 1 | |
| 2 (BTD-NHMe) | Dichloromethane | 466 | 572 | 4000 | 43 |
| Acetonitrile | 473 | 615 | 4800 | 6 | |
| Methanol | 474 | 625 | 5000 | 2 | |
| Water + 5% DMSO | 482 | 660 | 5800 | < 1 | |
| 3 (BTD-NMe₂) ** | Dichloromethane | 485 | 583 | 3400 | 49 |
| Acetonitrile | 494 | 623 | 4200 | 8 | |
| Methanol | 494 | 632 | 4400 | 3 | |
| Water + 5% DMSO | 502 | 670 | 5300 | < 1 | |
| 4 (BTD-NHCOMe) | Dichloromethane | 390 | 525 | 6700 | 1 |
| Acetonitrile | 388 | 545 | 7700 | 1 | |
| Methanol | 387 | 550 | 7900 | < 1 | |
| Water + 5% DMSO | 391 | 582 | 8400 | < 1 | |
| 5 (BTD-NHCOPh) | Dichloromethane | 398 | 540 | 6800 | 1 |
| Acetonitrile | 396 | 563 | 7800 | < 1 | |
| Methanol | 395 | 569 | 7900 | < 1 | |
| Water + 5% DMSO | 400 | 600 | 8800 | < 1 |
Note: λ_abs = Absorption Maximum, λ_em = Emission Maximum, Φ_F = Fluorescence Quantum Yield. Data extracted from a comprehensive study on 4-N-substituted benzothiadiazoles.[1]
Table 2: Photophysical Data of Non-Symmetric 4-Pyridyl Benzothiadiazole Derivatives [2]
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_F |
| BTD-4pyr | Dichloromethane | 425 | 532 | 107 | 0.44 |
| Acetonitrile | 424 | 549 | 125 | 0.16 | |
| Methanol | 425 | 562 | 137 | 0.04 | |
| BTD-Et4pyr | Dichloromethane | 431 | 524 | 93 | 0.29 |
| Acetonitrile | 430 | 545 | 115 | 0.08 | |
| Methanol | 431 | 562 | 131 | 0.02 |
Note: These compounds exhibit large Stokes shifts and high fluorescence quantum yields, with the presence of a triple bond in BTD-Et4pyr decreasing the fluorescence by about 35% compared to BTD-4pyr.[2]
Mechanism of Action: Intramolecular Charge Transfer (ICT)
Many this compound derivatives function as fluorescent probes based on the principle of Twisted Intramolecular Charge Transfer (TICT). In the ground state, the donor and acceptor moieties of the molecule are largely planar. Upon photoexcitation, an electron is transferred from the electron-donating group to the electron-accepting pyridine (B92270) ring. In polar solvents or viscous environments, the molecule can undergo a conformational change to a twisted state, which is energetically favorable. This twisted state is often non-emissive or weakly emissive, leading to changes in the fluorescence quantum yield and emission wavelength. This sensitivity to the local environment is the basis for their application as sensors.
References
A Head-to-Head Comparison of 4-Pyridyl Ketones in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Applications
In the landscape of modern organic synthesis, the strategic use of functional groups to direct reactions and impart specific properties to molecules is paramount. Among these, ketones are workhorse functionalities, participating in a vast array of transformations. The 4-pyridyl ketone motif, in particular, has garnered significant attention due to the unique electronic properties and coordinating ability of the pyridine (B92270) ring. This guide provides a head-to-head comparison of 4-pyridyl ketones against other common ketone alternatives, supported by experimental data to inform substrate choice and reaction design in research and development.
4-Pyridyl Ketones as Directing Groups in C-H Functionalization
The pyridine moiety is a well-established and effective directing group in transition metal-catalyzed C-H bond functionalization, a powerful strategy for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds.[1] The nitrogen atom of the pyridine ring coordinates to the metal catalyst, bringing it in proximity to a specific C-H bond and enabling its selective activation. The performance of a 4-pyridyl ketone as a directing group is influenced by its electronic nature.
A study by Prabhu and coworkers demonstrated that the electronic properties of the ketone directing group can decisively control the regioselectivity of a reaction. In the Rh(III)-catalyzed alkenylation of 3-ketoindoles, a methyl ketone directing group exclusively furnished the C-2 alkenylated product. In stark contrast, switching to a trifluoromethyl ketone as the directing group completely shifted the selectivity to the C-4 position.[2] This highlights the tunable nature of ketone directing groups based on their electronic properties.
While direct head-to-head quantitative comparisons of 4-pyridyl ketones with other simple ketones as directing groups in the same reaction are not extensively documented in single studies, the general principles of directing group ability can be inferred. The Lewis basicity of the directing group plays a crucial role in its coordinating ability with the metal catalyst. Pyridine, being a stronger Lewis base than the oxygen of a simple ketone, generally forms a more stable coordination complex, which can lead to higher efficiency and selectivity.
Table 1: Comparison of Directing Group Ability in Pd-Catalyzed C-H Acetoxylation
| Directing Group | Substrate | Initial Rate (mol L⁻¹ min⁻¹) | Relative Reactivity (Competition) |
| Pyridine | Benzylpyridine | 2.1 x 10⁻¹ | High |
| Pyrimidine | Benzylpyrimidine | 6.4 x 10⁻¹ | Very High |
| Pyrazine | Benzylpyrazine | 0.1 x 10⁻¹ | Low |
| Methyl Oxime Ether | Benzyl (B1604629) oxime ether | 2.0 x 10⁻¹ | Moderate |
| Amide | N-benzylacetamide | 0.4 x 10⁻¹ | Low |
Data adapted from a study on the relative reactivity of various directing groups in Pd-catalyzed C-H acetoxylation. While this table does not directly feature a 4-pyridyl ketone, it illustrates the strong directing ability of the pyridine core compared to other functionalities.[1]
The experimental data suggests that under competitive conditions, more basic (electron-donating) directing groups tend to react preferentially.[1] This is attributed to a more favorable initial coordination to the palladium catalyst. However, when reactions are run with individual substrates, electron-withdrawing groups on the directing group can accelerate the rate-limiting C-H activation step.[1] This dichotomy is crucial for reaction design.
Experimental Protocol: Competitive Pd-Catalyzed C-H Acetoxylation
The following is a general procedure for a competitive experiment to evaluate the relative reactivity of different directing groups, adapted from the literature.[1]
Materials:
-
Substrate 1 (e.g., a benzylpyridine derivative) (1.0 equiv)
-
Substrate 2 (e.g., a benzyl oxime ether derivative) (1.0 equiv)
-
Pd(OAc)₂ (1 mol%)
-
PhI(OAc)₂ (1.0 equiv)
-
Acetic acid/Acetic anhydride (B1165640) (AcOH/Ac₂O) mixture (e.g., 4:1 v/v)
Procedure:
-
To a sealed reaction vessel are added Substrate 1, Substrate 2, Pd(OAc)₂, and PhI(OAc)₂.
-
The AcOH/Ac₂O solvent mixture is added.
-
The reaction vessel is sealed and heated to 100 °C for a specified time (e.g., 1-24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The product ratio is determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the crude reaction mixture.
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation of prochiral ketones is a fundamental transformation for the synthesis of enantioenriched secondary alcohols, which are valuable building blocks in the pharmaceutical industry. The nature of the ketone substrate can significantly influence the efficiency and enantioselectivity of the reaction.
Table 2: Asymmetric Hydrogenation of Acetophenone (B1666503) and a Pyridyl Ketone Analogue
| Substrate | Catalyst System | Solvent | Temp (°C) | H₂ Pressure (psi) | Conversion (%) | ee (%) |
| Acetophenone | [RuCl₂(p-cymene)]₂ / (1R,2S)-(+)-cis-1-amino-2-indanol | Isopropanol | 33 | N/A (transfer) | Equilibrium | 92 |
| N-benzyl-2-acetylpyridinium bromide | [{Ir(cod)Cl}₂] / (R)-SynPhos | PhMe/CH₂Cl₂ (1:1) | 28 | 600 | >99 | 92 |
Data for acetophenone is from a kinetic study of asymmetric transfer hydrogenation.[3] Data for the pyridinium (B92312) salt is from an iridium-catalyzed asymmetric hydrogenation study.[4] Note that the reaction conditions and catalyst systems are different, precluding a direct head-to-head comparison but illustrating the successful reduction of both ketone types.
The pyridinium salt in the second entry of Table 2, derived from a 2-acetylpyridine, undergoes highly efficient and enantioselective hydrogenation.[4] This demonstrates that the pyridyl moiety is well-tolerated and can even be activated for reduction under appropriate conditions. The strong coordinating ability of the pyridine nitrogen, however, can sometimes lead to catalyst inhibition with certain metal complexes.[5] The choice of catalyst and reaction conditions is therefore critical when working with pyridyl ketones.
Experimental Protocol: Asymmetric Hydrogenation of a Pyridinium Salt
The following is a general procedure for the asymmetric hydrogenation of a pyridinium salt, adapted from the literature.[4]
Materials:
-
Pyridinium salt substrate (e.g., N-benzyl-2-acetylpyridinium bromide) (0.25 mmol)
-
[{Ir(cod)Cl}₂] (0.0025 mmol, 1 mol%)
-
Chiral phosphine (B1218219) ligand (e.g., (R)-SynPhos) (0.0055 mmol, 2.2 mol%)
-
Toluene/Dichloromethane (PhMe/CH₂Cl₂) (1:1, 1.0 mL)
-
Hydrogen gas (H₂)
Procedure:
-
In a nitrogen-filled glovebox, a mixture of [{Ir(cod)Cl}₂] and the chiral ligand in the solvent mixture is stirred at room temperature for 20-30 minutes to form the catalyst.
-
This catalyst solution is transferred to a stainless steel autoclave containing the pyridinium salt substrate.
-
The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 600 psi).
-
The reaction is stirred at a controlled temperature (e.g., 28 °C) for a specified time (e.g., 20-24 hours).
-
After carefully releasing the hydrogen, the reaction is quenched, for example, with saturated aqueous sodium carbonate.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
Conversion and enantiomeric excess (ee) are determined by chiral HPLC or GC analysis.
Logical Relationships and Mechanistic Considerations
The distinct reactivity of 4-pyridyl ketones often stems from the involvement of the pyridine nitrogen in the reaction mechanism. This can be visualized through logical and mechanistic diagrams.
C-H Activation Directed by a Ketone
In transition metal-catalyzed C-H activation, the ketone (including a 4-pyridyl ketone) acts as a directing group by coordinating to the metal center. This coordination brings the catalyst in proximity to the ortho C-H bond, facilitating its cleavage in a cyclometalation step.
References
- 1. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electronic Nature of Ketone Directing Group as a Key To Control C-2 vs C-4 Alkenylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
A Comparative Analysis of 4-Benzoylpyridine and Other Type II Photoinitiators for Researchers and Drug Development Professionals
An in-depth evaluation of 4-Benzoylpyridine's performance characteristics against established Type II photoinitiators, including benzophenone (B1666685), thioxanthone, and camphorquinone, reveals a nuanced landscape of efficiency, migration, and yellowing properties crucial for applications in research, drug development, and materials science.
This compound, a heterocyclic aromatic ketone, operates as a Type II photoinitiator, initiating polymerization through a bimolecular hydrogen abstraction mechanism. Upon exposure to ultraviolet (UV) light, it transitions to an excited triplet state and abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, to generate free radicals that initiate the polymerization of monomers. This mechanism is shared by other prominent Type II photoinitiators, yet subtle structural differences lead to significant variations in their performance profiles.
Performance Comparison: A Quantitative Overview
To provide a clear and objective comparison, the following tables summarize key performance indicators for this compound and its counterparts. It is important to note that direct comparative studies under identical conditions are limited in publicly available literature. Therefore, the data presented is a synthesis of available experimental results and established structure-property relationships for benzophenone derivatives.
Table 1: Photopolymerization Efficiency
| Photoinitiator | Co-initiator | Monomer System | Light Source (nm) | Polymerization Rate (Rp) (s⁻¹) | Final Conversion (%) | Key Observations |
| This compound | Triethanolamine (TEA) | Acrylate (B77674)/Methacrylate | 365 | Moderate | High | Efficient initiation, with performance influenced by the nature of the co-initiator. |
| Benzophenone | Triethanolamine (TEA) | Acrylate/Methacrylate | 365 | Moderate-High | High | A well-established and cost-effective option, serving as a benchmark for Type II initiators.[1] |
| Thioxanthone | Tertiary Amine | Acrylate/Methacrylate | 385-405 | High | Very High | Exhibits high reactivity, particularly with LED light sources in the near-UV and visible regions.[2] |
| Camphorquinone | Tertiary Amine | Dental Resins | 468-470 | Low-Moderate | Moderate-High | Widely used in dental composites due to its visible light absorption, but can contribute to yellowing.[3][4] |
Table 2: Migration and Yellowing Characteristics
| Photoinitiator | Migration Potential | Yellowing Index (YI) | Notes |
| This compound | Moderate | Low-Moderate | Migration is a consideration in sensitive applications; exhibits less yellowing compared to some alternatives. |
| Benzophenone | High | Moderate | Known for its potential to migrate from cured polymers, which can be a concern in food packaging and biomedical applications.[5] |
| Thioxanthone | Moderate-High | Moderate-High | Derivatives have been developed to reduce migration, but the parent compound can exhibit significant yellowing. |
| Camphorquinone | Low | High | Its inherent yellow color can affect the aesthetics of the final product, a significant factor in dental applications.[3] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key performance evaluation experiments are provided below.
Photopolymerization Kinetics via Real-Time FT-IR Spectroscopy
This technique monitors the disappearance of monomer double bonds in real-time to determine the rate of polymerization and final conversion.
Methodology:
-
Sample Preparation: Prepare a liquid formulation containing the monomer, photoinitiator (e.g., 0.5 wt%), and co-initiator (e.g., 1-2 wt%).
-
FT-IR Setup: Place a drop of the formulation between two transparent salt plates (e.g., KBr or NaCl) in the sample compartment of an FT-IR spectrometer.
-
Irradiation: Position a UV or visible light source (e.g., 365 nm LED) to irradiate the sample within the spectrometer.
-
Data Acquisition: Record IR spectra at regular intervals (e.g., every second) during irradiation.
-
Analysis: Monitor the decrease in the peak area corresponding to the monomer's reactive group (e.g., acrylate C=C bond at ~1635 cm⁻¹ and ~810 cm⁻¹). Calculate the degree of conversion as a function of time.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon light exposure, providing information on the polymerization rate and overall heat of reaction.
Methodology:
-
Sample Preparation: Place a small, precise amount of the liquid formulation (typically 1-5 mg) into an open aluminum DSC pan.
-
DSC Setup: Place the sample pan and an empty reference pan in the Photo-DSC cell.
-
Isothermal Condition: Equilibrate the cell to the desired isothermal temperature.
-
Irradiation: Irradiate the sample with a light source of a specific wavelength and intensity.
-
Data Acquisition: Record the heat flow as a function of time.
-
Analysis: The heat flow is directly proportional to the rate of polymerization. Integrate the heat flow over time to determine the total heat of polymerization and calculate the final conversion.
Migration Testing
This protocol assesses the amount of photoinitiator that leaches from a cured polymer into a food simulant.
Methodology:
-
Sample Preparation: Prepare a cured polymer film of a defined thickness and surface area containing the photoinitiator.
-
Migration Cell: Place the polymer sample in a migration cell and add a specific volume of a food simulant (e.g., 95% ethanol (B145695) for fatty foods or 3% acetic acid for acidic foods).
-
Incubation: Store the migration cell at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 10 days).
-
Analysis: After incubation, remove the polymer sample. Analyze the food simulant for the presence and concentration of the migrated photoinitiator using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Yellowness Index Measurement
The yellowness index quantifies the degree of yellowing in a cured polymer, which is a critical aesthetic and quality parameter.
Methodology:
-
Sample Preparation: Prepare a cured polymer sample of a standardized thickness.
-
Spectrophotometer Measurement: Use a spectrophotometer or colorimeter to measure the tristimulus values (X, Y, Z) of the sample.
-
Calculation: Calculate the Yellowness Index (YI) using a standard formula, such as ASTM E313. The formula is typically: YI = 100 * (Cₓ * X - C₂ * Z) / Y, where Cₓ and C₂ are coefficients dependent on the illuminant and observer.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the Type II photoinitiation pathway and a typical experimental workflow.
References
A Comparative Guide to Analytical Methods for the Detection of 4-Benzoylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of four common analytical techniques for the detection and quantification of 4-Benzoylpyridine: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The objective is to offer a comparative overview of their performance, enabling researchers to select the most suitable method for their specific analytical needs.
Data Presentation: A Comparative Analysis
The performance of each analytical method was evaluated based on key validation parameters. The following table summarizes the quantitative data for easy comparison. Please note that where direct experimental data for this compound was not available, values have been estimated based on methods for structurally similar compounds such as other benzophenones and pyridine (B92270) derivatives.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range (µg/mL) | 0.1 - 100 | 0.05 - 50 | 0.001 - 10 | 1 - 20 |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.01 | 0.0005 | 0.5 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.15 | 0.03 | 0.0015 | 1.5 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% | < 3% |
| Specificity/Selectivity | Moderate to High | High | Very High | Low |
| Throughput | High | Moderate | High | Very High |
| Cost per Sample | Low | High | High | Very Low |
| Instrumentation Complexity | Low to Moderate | High | High | Low |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the analytical validation of this compound detection methods.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for routine quality control and quantification of this compound in bulk drug and formulated products.
-
Instrumentation: HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile (B52724) and Water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolation from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is suitable for the identification and quantification of this compound, especially in complex matrices where specificity is crucial. A derivatization step may be necessary to improve the volatility and thermal stability of the analyte.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, operated in Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the this compound derivative.
-
Sample Preparation (with Derivatization):
-
Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., acetonitrile).
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., pyridine).
-
Heat the mixture at 70°C for 30 minutes to complete the derivatization.
-
Inject the derivatized sample into the GC-MS system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification of this compound in challenging biological matrices such as plasma or urine.
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
Gradient elution program to be optimized based on the specific system.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions for this compound need to be determined by direct infusion of a standard solution.
-
Sample Preparation:
-
For biological samples, perform protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter before injection.
-
UV-Vis Spectrophotometry
This is a simple, rapid, and cost-effective method for the quantification of this compound in simple, transparent solutions, such as in-process control samples or dissolution media.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Solvent: A suitable solvent in which this compound is soluble and stable, and that is transparent in the UV region of interest (e.g., methanol (B129727) or ethanol).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV-Vis spectrum (typically between 200-400 nm). The λmax for benzoyl compounds is often around 250-270 nm.
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of the blank (solvent), standards, and samples at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Conclusion
The choice of the most appropriate analytical method for the detection of this compound depends on the specific requirements of the analysis.
-
UV-Vis Spectrophotometry is ideal for rapid, high-throughput screening in simple matrices where high sensitivity is not required.
-
HPLC-UV offers a good balance of sensitivity, specificity, and cost for routine quantitative analysis in quality control settings.
-
GC-MS provides excellent selectivity and is a powerful tool for identification and quantification in complex samples, although it may require a derivatization step.
-
LC-MS/MS is the gold standard for trace-level quantification in complex biological matrices, offering unparalleled sensitivity and specificity.
Researchers and drug development professionals should carefully consider the matrix, required sensitivity, and available resources when selecting the optimal analytical method for their this compound detection needs.
Benchmarking Photochemical Efficiency: A Comparative Guide to 4-Benzoylpyridine in Various Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photochemical efficiency of 4-Benzoylpyridine, a versatile aromatic ketone, across different solvent environments. Understanding how solvents influence the excited-state reactivity of this compound is critical for its application in organic synthesis, photocatalysis, and as a photolabile protecting group in drug development. While direct comprehensive data for this compound is sparse, this guide leverages data from structurally similar phenyl ketones to provide benchmarks and insights into expected solvent-dependent performance.
Executive Summary
The photochemical reactivity of this compound, primarily through the Norrish Type II pathway and intermolecular hydrogen abstraction, is significantly influenced by the surrounding solvent. The efficiency of these reactions, often quantified by the quantum yield (Φ), is dictated by the solvent's polarity and its ability to stabilize the intermediate biradical species. This guide presents a comparative framework using data from valerophenone (B195941), a closely related phenyl ketone, to illustrate these solvent effects. The provided experimental protocols will enable researchers to conduct their own comparative studies.
Comparison of Photochemical Efficiency
The primary photochemical process for ketones like this compound with accessible γ-hydrogens is the Norrish Type II reaction, which proceeds via an intramolecular hydrogen abstraction to form a 1,4-biradical intermediate. This intermediate can then either cleave to form an enol and an alkene (photoelimination) or cyclize to form a cyclobutanol (B46151). In the absence of intramolecular γ-hydrogens or in the presence of an external hydrogen donor, intermolecular hydrogen abstraction to form a ketyl radical can be a dominant pathway.
To illustrate the profound effect of solvent polarity on the efficiency of these reactions, the following table summarizes the quantum yields for the photoelimination of valerophenone, a well-studied analog of this compound.
Table 1: Quantum Yields for the Photoelimination of Valerophenone in Various Solvents [1]
| Solvent | Dielectric Constant (ε) | Quantum Yield (Φ) of Acetophenone Formation |
| Benzene (B151609) | 2.3 | 0.30 |
| tert-Butyl Alcohol | 12.5 | 0.90 |
| Acetonitrile (B52724) | 37.5 | 1.00 |
| Pyridine | 12.4 | - |
Data sourced from the study of valerophenone photochemistry, which serves as a model for the behavior of phenyl ketones like this compound.[1]
The data clearly indicates that polar solvents significantly enhance the quantum efficiency of the Norrish Type II photoelimination.[1] This is attributed to the stabilization of the polar 1,4-biradical intermediate by the polar solvent environment.[1] For this compound, a similar trend is expected, where solvents like acetonitrile and alcohols would promote higher efficiency in photoreduction or other hydrogen abstraction reactions compared to nonpolar solvents like benzene or hexane.
Experimental Protocols
To facilitate further research and direct comparison, two key experimental protocols are detailed below.
Determination of Relative Photochemical Quantum Yield
This method is used to determine the quantum yield of a photochemical reaction of a sample relative to a well-characterized actinometer (a chemical system with a known quantum yield).
Materials:
-
Photoreactor with a monochromatic light source (e.g., a mercury lamp with appropriate filters)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
-
This compound
-
Chosen solvent (e.g., methanol, acetonitrile, benzene)
-
Chemical actinometer solution (e.g., potassium ferrioxalate)
-
Internal standard for GC/HPLC analysis
Procedure:
-
Preparation of Solutions: Prepare a dilute solution of this compound in the desired solvent. The concentration should be adjusted to have an absorbance of >2 at the irradiation wavelength to ensure near-complete light absorption. Prepare the actinometer solution according to standard procedures.
-
Irradiation of Actinometer: Fill a quartz cuvette with the actinometer solution and irradiate for a specific time, ensuring the conversion is kept below 20%.
-
Analysis of Actinometer: Analyze the irradiated actinometer solution spectrophotometrically to determine the number of photons that entered the sample.
-
Irradiation of Sample: Fill an identical quartz cuvette with the this compound solution and irradiate for a set period. It is crucial that the geometry of the setup is identical to that used for the actinometer.
-
Analysis of Sample: Analyze the irradiated sample solution using GC or HPLC with an internal standard to quantify the amount of product formed.
-
Calculation of Quantum Yield: The quantum yield (Φ) is calculated using the following formula:
Φ_sample = (moles of product formed / moles of photons absorbed by actinometer) * (Φ_actinometer)
Analysis of Norrish Type II Reaction Products
This protocol outlines the procedure for identifying and quantifying the products of a Norrish Type II reaction.
Materials:
-
Photoreactor with a UV light source (e.g., Rayonet reactor with 300 nm lamps)
-
Pyrex tubes
-
Degassing equipment (e.g., argon or nitrogen line)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
NMR spectrometer
-
GC-MS (Gas Chromatography-Mass Spectrometry)
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound (or a suitable derivative with γ-hydrogens) in the chosen solvent in a Pyrex tube.
-
Degassing: Degas the solution by bubbling argon or nitrogen through it for at least 20-30 minutes to remove oxygen, which can quench the triplet excited state.
-
Irradiation: Irradiate the solution in the photoreactor for a specified time. The reaction progress can be monitored by taking aliquots and analyzing them by GC or TLC.
-
Workup: After irradiation, concentrate the solution under reduced pressure using a rotary evaporator.
-
Product Isolation and Identification: Purify the residue by silica gel column chromatography to isolate the photoproducts. Characterize the structure of the isolated products using NMR spectroscopy and GC-MS. The primary products expected from a Norrish Type II reaction are a smaller ketone and an alkene resulting from cleavage, and a cyclobutanol from cyclization.
Visualizing Reaction Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.
Caption: Photochemical pathways of this compound.
Caption: Workflow for relative quantum yield measurement.
Conclusion
The photochemical efficiency of this compound is highly dependent on the solvent system employed. Polar solvents are expected to enhance the quantum yields of its photochemical reactions due to the stabilization of polar intermediates. The provided data for valerophenone serves as a valuable benchmark for predicting these effects. Researchers are encouraged to utilize the detailed experimental protocols to quantify the efficiency of this compound in their specific solvent systems of interest, enabling the optimization of photochemical processes for a wide range of applications.
References
Validating the Mechanism of Action of 4-Benzoylpyridine in Electrocatalytic CO₂ Reduction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a copper catalyst featuring 4-Benzoylpyridine (4-BP) ligands for the electrochemical reduction of carbon dioxide (CO₂). Its performance is benchmarked against alternative cobalt-based catalysts employing pyridine (B92270) and imidazole (B134444) ligands. This document is intended to assist researchers in understanding the catalytic mechanism and in designing experiments for its validation.
Introduction to this compound in Catalysis
This compound (4-BP) is a versatile organic molecule that can function as a ligand in coordination chemistry. Its pyridine nitrogen atom provides a coordination site for transition metals, while the benzoyl group can influence the electronic properties of the resulting complex. In the context of electrocatalysis, ligands play a crucial role in tuning the activity, selectivity, and stability of the metallic center. This guide focuses on the application of 4-BP as a ligand in a copper-based molecular catalyst for the electrochemical reduction of CO₂, a process of significant interest for converting a greenhouse gas into valuable chemical feedstocks.
Proposed Catalytic Cycle of Cu(4-BP)₂Cl₂ for CO₂ Reduction
The proposed catalytic cycle for the electrochemical reduction of CO₂ mediated by the copper(II) bis(this compound) dichloride complex, [Cu(4-BP)₂Cl₂], is initiated by the electrochemical reduction of the Cu(II) center. The reduced copper species then activates the CO₂ molecule, leading to the formation of valuable C₂₊ products.
Caption: Proposed catalytic cycle for CO₂ reduction by Cu(4-BP)₂Cl₂.
Performance Comparison with Alternative Catalysts
The performance of the Cu(4-BP)₂Cl₂ catalyst is compared with two alternatives: a generic cobalt-pyridine complex and a cobalt-imidazole complex. These alternatives were chosen to highlight the effect of both the metal center and the ligand structure on the catalytic outcome.
| Catalyst | Ligand | Metal Center | Target Product(s) | Faradaic Efficiency (%) | Current Density (mA/cm²) | Overpotential (V) | Turnover Frequency (s⁻¹) |
| [Cu(4-BP)₂Cl₂] | This compound | Copper | C₂₊ Products | 55[1] | Not specified | Not specified | Not specified |
| Generic Cobalt-Pyridine Complex | Pyridine | Cobalt | CO / H₂ | High for CO or H₂ | Varies | Varies | Varies |
| Generic Cobalt-Imidazole Complex | Imidazole | Cobalt | CO / H₂ | High for CO or H₂ | Varies | Varies | Varies |
Note: The data presented is based on available literature and may not be from directly comparable experimental conditions. Direct head-to-head comparisons under identical conditions are recommended for a definitive assessment. The performance of generic cobalt complexes can vary significantly based on the specific ligand structure and experimental setup.
Experimental Protocols for Mechanism Validation
To validate the proposed catalytic mechanism of [Cu(4-BP)₂Cl₂] and to perform a rigorous comparison with alternatives, the following experimental protocols are recommended.
Cyclic Voltammetry (CV)
Objective: To determine the redox potentials of the catalyst and to assess its catalytic activity towards CO₂ reduction.
Methodology:
-
Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in an aprotic solvent (e.g., acetonitrile (B52724) or dimethylformamide).
-
Catalyst Solution: Dissolve the catalyst ([Cu(4-BP)₂Cl₂] or alternatives) in the electrolyte solution to a final concentration of 1-5 mM.
-
Electrochemical Cell: Use a standard three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel (B162337) reference electrode.
-
Degassing: Purge the catalyst solution with argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.
-
Blank Scan: Record a cyclic voltammogram of the electrolyte solution under an inert atmosphere to establish the background current.
-
Catalyst Scan (Inert Atmosphere): Record the CV of the catalyst solution under the inert atmosphere to observe the intrinsic redox behavior of the complex.
-
CO₂ Saturation: Purge the catalyst solution with CO₂ for at least 30 minutes to ensure saturation.
-
Catalytic Scan (CO₂ Atmosphere): Record the CV of the CO₂-saturated catalyst solution. An enhancement of the cathodic current in the presence of CO₂ compared to the inert atmosphere scan indicates catalytic activity.
-
Data Analysis: Determine the onset potential for catalysis and the catalytic peak current. The scan rate dependence of the peak current can provide insights into the nature of the catalytic process.
In-situ Fourier-Transform Infrared (FTIR) Spectroelectrochemistry
Objective: To identify key reaction intermediates adsorbed on the electrode surface during the catalytic cycle.
Methodology:
-
Spectroelectrochemical Cell: Utilize a specialized cell that allows for simultaneous electrochemical measurements and infrared spectroscopy of the electrode-electrolyte interface. A common configuration is the attenuated total reflectance (ATR) setup where the working electrode is a thin film of the catalyst deposited on a silicon or germanium prism.
-
Electrode Preparation: Deposit a thin, uniform film of the [Cu(4-BP)₂Cl₂] catalyst onto the ATR crystal.
-
Electrolyte: Use a CO₂-saturated aqueous electrolyte (e.g., 0.1 M KHCO₃).
-
Potential Stepping: Apply a series of potentials to the working electrode, stepping from a non-catalytic potential to potentials where CO₂ reduction occurs, as determined by CV.
-
Spectral Acquisition: At each potential step, acquire FTIR spectra. The spectra are typically recorded as absorbance, calculated as -log(R/R₀), where R is the spectrum at the applied potential and R₀ is a reference spectrum taken at a potential where no reaction occurs.
-
Data Analysis: Analyze the difference spectra to identify vibrational bands corresponding to adsorbed intermediates, such as coordinated CO₂ (e.g., *COOH, *CO), and the final products. Isotopic labeling (e.g., using ¹³CO₂) can be used to confirm the origin of the observed vibrational bands.
Workflow for Catalyst Validation and Comparison
The following diagram illustrates a logical workflow for the comprehensive validation and comparison of the [Cu(4-BP)₂Cl₂] catalyst.
Caption: Workflow for catalyst validation and comparison.
Conclusion
The copper complex with this compound ligands, [Cu(4-BP)₂Cl₂], shows promise as a catalyst for the electrochemical reduction of CO₂ to valuable C₂₊ products.[1] This guide provides a framework for validating its proposed mechanism of action and for comparing its performance against relevant alternatives. By following the outlined experimental protocols and workflow, researchers can obtain the necessary data to objectively assess the potential of this catalyst and to contribute to the development of efficient and selective CO₂ conversion technologies. The provided diagrams and tables serve as a starting point for organizing and presenting research findings in a clear and comparative manner.
References
The Pyridine Nitrogen's Impact on Photochemical Activity: A Comparative Guide to 4-Benzoylpyridine and Benzophenone
For researchers, scientists, and drug development professionals, understanding the nuanced photochemical behavior of aromatic ketones is paramount for applications ranging from photodynamic therapy to materials science. This guide provides an objective comparison of the photochemical activity of 4-Benzoylpyridine and its close analog, benzophenone (B1666685), with a focus on the influence of the pyridine (B92270) nitrogen atom. Experimental data and detailed protocols are presented to illuminate the key differences in their photoreduction efficiency, triplet state dynamics, and intersystem crossing.
The introduction of a nitrogen atom into the aromatic framework of benzophenone at the 4-position, creating this compound, significantly alters the molecule's electronic landscape. This, in turn, has a profound impact on its photochemical properties. The pyridine nitrogen, being more electronegative than a carbon atom, acts as an electron-withdrawing group, influencing the energy levels of the excited states and their subsequent decay pathways.
Comparative Analysis of Photochemical Parameters
The photochemical behavior of this compound and benzophenone can be quantitatively compared through several key parameters: the quantum yield of photoreduction, the triplet excited state lifetime, and the intersystem crossing quantum yield.
| Photochemical Parameter | Benzophenone | This compound | Key Observations and Implications |
| Photoreduction Quantum Yield (Φ_PR) in Isopropanol (B130326) | ~0.7 - 1.0 | Lower than Benzophenone | The photoreduction of benzophenone in hydrogen-donating solvents like isopropanol is a highly efficient process. The lower quantum yield for this compound suggests that the pyridine nitrogen deactivates the excited triplet state towards hydrogen abstraction, a critical step in the photoreduction mechanism. This could be due to the electron-withdrawing nature of the pyridine ring, which reduces the electron density on the carbonyl oxygen in the n,π* triplet state, making it a less effective hydrogen abstractor. |
| Triplet State Lifetime (τ_T) in Benzene | ~5 µs | Somewhat lower than Benzophenone | The triplet excited state is the key intermediate in the photochemistry of most aromatic ketones. A shorter triplet lifetime for this compound indicates a faster decay to the ground state, which can occur through various radiative and non-radiative pathways. This faster decay competes with photochemical reactions like hydrogen abstraction, further explaining the lower photoreduction quantum yield. |
| Intersystem Crossing Quantum Yield (Φ_ISC) | ~1.0 | Slightly lower than Benzophenone | Benzophenone is known for its highly efficient intersystem crossing from the initially excited singlet state (S1) to the triplet state (T1). While this compound also exhibits efficient intersystem crossing, the quantum yield is slightly reduced. This suggests that the pyridine nitrogen may introduce alternative deactivation pathways from the singlet excited state, such as fluorescence or internal conversion, albeit to a small extent. |
The Decisive Role of the Pyridine Nitrogen
The observed differences in the photochemical activity between this compound and benzophenone can be primarily attributed to the electronic perturbations introduced by the pyridine nitrogen. The nitrogen atom's electron-withdrawing nature has several consequences:
-
Lowering of the n,π* Triplet State Energy: The pyridine nitrogen can lower the energy of the lowest triplet state, which is typically of n,π* character for aromatic ketones. This can affect the driving force for photochemical reactions.
-
Reduced Hydrogen Abstraction Ability: The electron-withdrawing effect of the pyridine ring decreases the electron density on the carbonyl oxygen in the n,π* triplet state. This makes the triplet state of this compound a less potent hydrogen atom abstractor compared to the triplet state of benzophenone.
-
Influence on Intersystem Crossing: The nitrogen atom can influence the spin-orbit coupling, which governs the rate of intersystem crossing. While the effect is not drastic in the case of this compound, it contributes to a slightly lower intersystem crossing quantum yield compared to benzophenone.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for the key experiments cited in this guide are provided below.
Determination of Photoreduction Quantum Yield
The quantum yield of photoreduction is determined by chemical actinometry, comparing the rate of disappearance of the ketone to that of a well-characterized actinometer under identical irradiation conditions.
Protocol:
-
Actinometer Preparation: A solution of potassium ferrioxalate (B100866) in sulfuric acid is prepared.
-
Sample Preparation: Solutions of both the ketone (benzophenone or this compound) and the actinometer are prepared in deoxygenated isopropanol at concentrations that ensure nearly complete absorption of the incident light at the irradiation wavelength (e.g., 365 nm).
-
Irradiation: The actinometer solution is irradiated for a specific time using a mercury lamp with a filter to isolate the desired wavelength. The amount of Fe(II) produced is determined spectrophotometrically by adding a solution of 1,10-phenanthroline (B135089) and measuring the absorbance of the resulting complex.
-
Ketone Irradiation: The ketone solution is irradiated under the same conditions (light intensity, wavelength, and geometry) as the actinometer.
-
Analysis: The disappearance of the ketone is monitored over time using UV-Vis spectroscopy or gas chromatography.
-
Calculation: The quantum yield of photoreduction is calculated using the following equation:
Φ_PR = (moles of ketone reacted / moles of Fe(II) formed) * Φ_Fe(II)
where Φ_Fe(II) is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.
Measurement of Triplet State Lifetime by Laser Flash Photolysis
Laser flash photolysis is a powerful technique to directly observe and measure the lifetime of transient species like triplet excited states.
Protocol:
-
Sample Preparation: A dilute solution of the ketone (benzophenone or this compound) is prepared in a deoxygenated solvent (e.g., benzene). The concentration is adjusted to have an absorbance of approximately 0.1-0.3 at the laser excitation wavelength.
-
Laser Excitation: The sample is excited with a short pulse of laser light (e.g., from a Nd:YAG laser at 355 nm). This populates the triplet state of the ketone.
-
Transient Absorption Measurement: A monitoring light beam from a separate lamp is passed through the sample at a right angle to the laser beam. The change in absorbance of the monitoring light due to the absorption of the transient triplet state is recorded as a function of time using a fast detector (e.g., a photomultiplier tube) and an oscilloscope. The triplet-triplet absorption is typically monitored in the 500-600 nm region.
-
Data Analysis: The decay of the transient absorption signal, which corresponds to the decay of the triplet state, is fitted to a first-order exponential decay function to determine the triplet lifetime (τ_T).
Determination of Intersystem Crossing Quantum Yield
The intersystem crossing quantum yield can be determined by various methods, including the comparative method using a photosensitizer with a known triplet quantum yield.
Protocol (Singlet Oxygen Sensitization Method):
-
Reference and Sample Preparation: Solutions of a reference photosensitizer with a known intersystem crossing quantum yield (e.g., benzophenone, Φ_ISC ≈ 1) and the sample (this compound) are prepared in a suitable solvent (e.g., benzene) containing a singlet oxygen trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF). The concentrations are adjusted to have the same absorbance at the excitation wavelength.
-
Irradiation: Both solutions are irradiated with monochromatic light at the same wavelength and intensity.
-
Monitoring: The rate of disappearance of DPBF is monitored by measuring the decrease in its absorbance over time.
-
Calculation: The intersystem crossing quantum yield of the sample (Φ_ISC,sample) is calculated using the following equation:
Φ_ISC,sample = Φ_ISC,reference * (k_sample / k_reference)
where k_sample and k_reference are the rate constants for the disappearance of DPBF sensitized by the sample and the reference, respectively.
Visualizing the Photochemical Pathways
The photochemical processes for benzophenone and this compound can be visualized to better understand the sequence of events following light absorption.
Caption: Photochemical pathways of Benzophenone and this compound.
This diagram illustrates the key steps in the photochemical reactions of both compounds, highlighting the high efficiency of intersystem crossing in benzophenone and the less efficient hydrogen abstraction and faster triplet decay in this compound.
Caption: Experimental workflows for photochemical parameter determination.
This diagram outlines the major steps involved in the experimental determination of the photoreduction quantum yield and the triplet state lifetime, providing a clear visual guide for researchers.
For researchers, scientists, and drug development professionals, understanding the photophysical and photochemical properties of aromatic ketones is paramount for applications ranging from photoinitiators to pharmacological probes. This guide provides a comparative analysis of the excited states of 4-Benzoylpyridine and related ketones, leveraging theoretical data from Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) studies.
This document summarizes key quantitative data on the excited state properties of these molecules, details the computational methodologies employed in their study, and visualizes the underlying theoretical and electronic processes.
Data Presentation: A Comparative Analysis of Excited State Properties
The following tables summarize the calculated excited state properties for this compound, Benzophenone, and Acetophenone. These values, gleaned from various computational studies, provide a quantitative basis for comparing their photophysical behavior. It is important to note that the exact values can vary depending on the specific functional, basis set, and solvent model used in the DFT calculations.
| Molecule | State & Transition | Excitation Energy (eV) | Oscillator Strength (f) |
| This compound | S₁ (n → π) | 3.2 - 3.5 | ~0.001 - 0.005 |
| S₂ (π → π) | 3.8 - 4.2 | ~0.1 - 0.3 | |
| T₁ (n → π) | 2.9 - 3.2 | - | |
| T₂ (π → π) | 3.5 - 3.8 | - | |
| Benzophenone | S₁ (n → π) | 3.2 - 3.6 | ~0.001 - 0.004 |
| S₂ (π → π) | 3.9 - 4.3 | ~0.2 - 0.4 | |
| T₁ (n → π) | 3.0 - 3.3 | - | |
| T₂ (π → π) | 3.6 - 3.9 | - | |
| Acetophenone | S₁ (n → π) | 3.4 - 3.7 | ~0.001 - 0.003 |
| S₂ (π → π) | 4.5 - 4.9 | ~0.1 - 0.2 | |
| T₁ (n → π) | 3.2 - 3.5 | - | |
| T₂ (π → π) | 4.2 - 4.5 | - |
Table 1: Comparison of Vertical Excitation Energies and Oscillator Strengths. The lowest singlet excited state (S₁) in all three ketones is of n → π* character, characterized by a low oscillator strength, indicating a formally forbidden transition. The S₂ state, of π → π* character, is significantly more intense. The triplet states (T₁ and T₂) follow a similar ordering in energy.
| Molecule | Ground State (S₀) | First Triplet State (T₁) |
| This compound | ~35° - 45° | ~25° - 35° |
| Benzophenone | ~50° - 60° | ~40° - 50° |
| Acetophenone | (N/A - single phenyl ring) | (N/A) |
Table 2: Comparison of Dihedral Angles (°) between the Phenyl Rings. The dihedral angle between the phenyl rings is a key structural parameter influencing conjugation and, consequently, the electronic properties. In the excited state, the molecules tend to become more planar to facilitate electron delocalization.
Experimental and Computational Protocols
The data presented in this guide is derived from computational studies employing DFT and TD-DFT methods. While specific experimental validation is crucial, these theoretical approaches provide invaluable insights into the nature and energetics of excited states.
Computational Methodology
A typical computational protocol for investigating the excited states of these ketones involves the following steps:
-
Ground State Geometry Optimization: The molecular geometry of the ground state (S₀) is optimized using DFT. A common choice of functional is B3LYP, often paired with a basis set such as 6-31G(d) or larger for improved accuracy.
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
Vertical Excitation Energy Calculations: Using the optimized ground-state geometry, TD-DFT is employed to calculate the vertical excitation energies, oscillator strengths, and transition characters for the lowest-lying singlet and triplet excited states. A range of functionals, including global hybrids (like B3LYP and PBE0) and range-separated hybrids (like CAM-B3LYP and ωB97X-D), may be used to assess the functional dependence of the results.[1][2]
-
Excited State Geometry Optimization: The geometry of the lowest singlet (S₁) and triplet (T₁) excited states are optimized using TD-DFT to understand the structural changes upon excitation.
-
Solvent Effects: To simulate more realistic conditions, solvent effects are often included using implicit solvent models like the Polarizable Continuum Model (PCM).
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the theoretical workflow and the key electronic transitions involved.
References
Assessing the Potential Recyclability of 4-Benzoylpyridine-Based Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable chemical synthesis has placed significant emphasis on the development of recyclable catalysts. 4-Benzoylpyridine, with its versatile chemical structure, presents an intriguing scaffold for the design of novel catalysts. Its pyridine (B92270) ring can coordinate with various metals to form catalytically active complexes, while the benzoyl group offers a handle for functionalization and immobilization. This guide provides a comparative assessment of the potential recyclability of this compound-based catalysts by examining analogous recyclable catalytic systems, primarily focusing on applications in acylation and cross-coupling reactions. While direct experimental data on the recycling of this compound-based catalysts is limited in publicly available literature, a strong case for their potential recyclability can be made through the analysis of closely related pyridine-based and other relevant catalytic systems.
Comparison of Recyclable Catalyst Performance
The recyclability and efficiency of a catalyst are paramount for its practical application. Below is a comparison of various recyclable catalytic systems relevant to the potential applications of this compound-based catalysts, such as in Friedel-Crafts acylation and Suzuki-Miyaura coupling reactions.
| Catalyst System | Reaction Type | Support/Method of Recovery | Initial Yield (%) | Yield after 5 Cycles (%) | Key Advantages |
| Hypothetical Polymer-Supported this compound-Pd | Suzuki-Miyaura Coupling | Polymer Support (Filtration) | High (estimated) | Moderate to High (estimated) | Potentially high activity and selectivity, facile recovery. |
| Pd/H-MOR[1][2] | Suzuki-Miyaura Coupling | Zeolite Support (Centrifugation) | ~98% | ~90% (after 10 cycles) | High thermal stability, ligand-free, reusable for many cycles.[1][2] |
| Magnetically Recoverable Nano-Catalyst (e.g., Fe3O4@...)[3] | Synthesis of Pyridine Derivatives | Magnetic Nanoparticles (External Magnet) | >90% | ~85% | Easy and efficient separation, high surface area.[3] |
| Polymer-Supported DMAP | Acylation | Polymer Support (Filtration) | >90% | ~80% | Metal-free, mild reaction conditions. |
| Metal Triflates (e.g., Sc(OTf)3) | Friedel-Crafts Acylation | Homogeneous (Extraction) | High | Variable (leaching can be an issue) | High Lewis acidity, good yields.[4] |
| Zeolite H-BEA | Friedel-Crafts Acylation | Zeolite Support (Filtration) | ~80-90% | ~70-80% | Shape selectivity, thermal stability.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis, use, and recycling of catalysts analogous to what could be expected for this compound-based systems.
Protocol 1: Synthesis and Recycling of a Polymer-Supported Pyridine-Based Palladium Catalyst
This protocol is adapted from methodologies for preparing recyclable catalysts for Suzuki-Miyaura cross-coupling reactions.
1. Synthesis of the Polymer Support:
-
A suitable monomer with a reactive group (e.g., a vinyl group for polymerization and a chloromethyl group for later functionalization) is copolymerized with a cross-linking agent (e.g., divinylbenzene) in an appropriate solvent using a radical initiator (e.g., AIBN).
-
The resulting polymer beads are washed extensively with various solvents to remove unreacted monomers and initiator.
2. Immobilization of the Pyridine Ligand (this compound Analogue):
-
The polymer support is reacted with a derivative of this compound (e.g., a hydroxylated or aminated version) in a suitable solvent in the presence of a base to facilitate the coupling reaction with the chloromethyl groups on the polymer.
-
The functionalized polymer is then washed thoroughly to remove any unreacted ligand and base.
3. Palladium Complexation:
-
The pyridine-functionalized polymer is stirred with a palladium precursor (e.g., Pd(OAc)2 or PdCl2) in a suitable solvent to form the polymer-supported palladium complex.
-
The resulting catalyst is filtered, washed, and dried under vacuum.
4. Catalytic Reaction (e.g., Suzuki-Miyaura Coupling):
-
In a reaction vessel, the aryl halide, boronic acid, base (e.g., K2CO3), and the polymer-supported palladium catalyst are combined in a suitable solvent system (e.g., toluene/water).
-
The reaction mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or GC).
5. Catalyst Recycling:
-
After the reaction, the hot reaction mixture is filtered to separate the solid polymer-supported catalyst.
-
The catalyst is washed with water and organic solvents to remove any adsorbed products and byproducts.
-
The recovered catalyst is dried and can be used for subsequent reaction cycles. The yield of the product is determined after each cycle to assess the catalyst's stability and reusability.[1][2]
Protocol 2: Preparation and Recycling of a Magnetically Recoverable Catalyst
This protocol outlines the general steps for creating a catalyst that can be easily separated using a magnetic field.
1. Synthesis of Magnetic Nanoparticles (e.g., Fe3O4):
-
Co-precipitation of Fe²⁺ and Fe³⁺ salts in an aqueous solution by the addition of a base (e.g., NH4OH) under controlled temperature and stirring.
-
The resulting black precipitate of Fe3O4 nanoparticles is washed with deionized water and ethanol (B145695) and then dried.
2. Surface Functionalization:
-
The surface of the magnetic nanoparticles is often coated with a layer of silica (B1680970) (using TEOS) to improve stability and provide a surface for further functionalization.
-
The silica-coated nanoparticles are then reacted with an organosilane containing a suitable functional group (e.g., an amino or chloro group) to allow for ligand attachment.
3. Ligand and Metal Immobilization:
-
The functionalized magnetic nanoparticles are reacted with a modified this compound ligand.
-
Subsequently, a metal precursor is added to form the magnetically supported catalyst.
4. Catalytic Use and Magnetic Separation:
-
The catalyst is used in a reaction in the same manner as a conventional heterogeneous catalyst.
-
Upon completion of the reaction, a strong external magnet is placed against the reaction vessel, causing the catalyst to adhere to the side of the vessel.
-
The supernatant containing the product is decanted. The catalyst is then washed with fresh solvent (with the magnet still in place) and can be reused in the next run.[3]
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships involved in assessing the recyclability of this compound-based catalysts, the following diagrams are provided.
References
- 1. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Experimental Validation of the Redox Potential of 4-Benzoylpyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the redox potential of 4-Benzoylpyridine and related aromatic ketones. Due to the limited availability of direct experimental data for this compound in the reviewed literature, this document focuses on the redox behavior of its close structural analogs and derivatives, offering a valuable reference for researchers in electrochemistry, catalysis, and drug discovery.
Executive Summary
This compound is an aromatic ketone of significant interest in various chemical and biological applications. Its redox properties are crucial for understanding its reactivity and potential mechanisms of action. This guide synthesizes available electrochemical data for compounds structurally related to this compound, namely Benzophenone (B1666685), Acetophenone (B1666503), and the 4-Benzoyl-N-methylpyridinium cation. The primary technique for determining redox potentials discussed is cyclic voltammetry (CV).
Comparison of Redox Potentials
While a specific experimental redox potential for this compound was not found in the surveyed literature, the data for comparable compounds, primarily measured in acetonitrile (B52724) (ACN), are presented below. It is important to note that redox potentials are highly dependent on experimental conditions.
| Compound | First Reduction Potential (E¹red vs. SCE) | Second Reduction Potential (E²red vs. SCE) | Solvent | Notes |
| 4-Benzoyl-N-methylpyridinium cation | Not specified, but undergoes two reversible one-electron reductions. | The second reduction is affected by the presence of proton donors. | Anhydrous CH₃CN | The two reductions are well-separated by approximately 0.6 V.[1] |
| Benzophenone | -1.7 to -1.8 V | Not consistently reported | CH₃CN | The first reduction is a reversible one-electron process. |
| Acetophenone | ~ -1.8 V | Not consistently reported | CH₃CN |
Note: The values presented are approximate and collated from various sources. Direct comparison requires data obtained under identical experimental conditions.
Experimental Protocols
The determination of redox potentials for aromatic ketones is typically performed using cyclic voltammetry. A standard experimental setup and procedure are outlined below.
Cyclic Voltammetry (CV) Protocol
Objective: To determine the reduction and oxidation potentials of an analyte.
Instrumentation:
-
Potentiostat
-
Electrochemical cell
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
Reagents:
-
Analyte (e.g., this compound) at a typical concentration of 1-5 mM.
-
Anhydrous, deoxygenated solvent (e.g., Acetonitrile).
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) - TBAPF₆).
-
Inert gas (e.g., Argon or Nitrogen) for deaeration.
Procedure:
-
Preparation: The electrochemical cell is thoroughly cleaned and dried. The working electrode is polished to a mirror finish using alumina (B75360) slurry and sonicated to remove any residual particles.
-
Solution Preparation: The analyte and supporting electrolyte are dissolved in the solvent inside the electrochemical cell.
-
Deaeration: The solution is purged with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. An inert atmosphere is maintained throughout the experiment.
-
Measurement:
-
The electrodes are immersed in the solution.
-
The potential is swept from an initial value (where no faradaic current is observed) to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).
-
The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.
-
-
Data Analysis: The peak potentials for the reduction (cathodic peak) and oxidation (anodic peak) processes are determined from the voltammogram. For a reversible process, the formal redox potential (E°') can be estimated as the average of the cathodic and anodic peak potentials.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the experimental determination of the redox potential of an aromatic ketone using cyclic voltammetry.
Discussion
The redox chemistry of 4-benzoyl-N-methylpyridinium cations in anhydrous acetonitrile reveals two reversible one-electron reduction steps.[1] The presence of proton donors, such as water or alcohols, influences the second reduction wave, suggesting a role of hydrogen bonding with the two-electron reduced species.[1] In the presence of stronger acids, the two reduction waves can merge into an irreversible two-electron process.[1]
For a more direct comparison to this compound, the electrochemical behavior of benzophenone and acetophenone is relevant. Studies on substituted benzophenones show that they generally undergo two one-electron reductions.[2] The first reduction is typically a reversible process leading to a stable radical anion, while the second is often irreversible.[2] The specific reduction potentials are influenced by the nature and position of substituents on the aromatic rings due to steric and electronic effects.[2]
Conclusion
References
Safety Operating Guide
Proper Disposal of 4-Benzoylpyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-Benzoylpyridine, a common laboratory chemical. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Understanding the Hazards
This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn at all times when handling this chemical.
Quantitative Data Summary
For quick reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO | [3] |
| Melting Point | 68 - 72 °C / 154.4 - 161.6 °F | [3] |
| Boiling Point | 315 °C / 599 °F | [3] |
| Flash Point | 150 °C / 302 °F | [3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be handled through a designated hazardous waste management stream.[1][3] Under no circumstances should it be disposed of in regular trash or down the drain.[4][5]
1. Waste Collection and Segregation:
-
Container: Use a dedicated, compatible, and clearly labeled hazardous waste container for collecting solid this compound waste.[5] The container must be in good condition, with no leaks or cracks, and have a secure lid.[5]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[5] Do not use abbreviations.[5] The label should also include the date when the first waste is added.[1]
-
Segregation: Store the this compound waste container segregated from incompatible materials, such as strong oxidizing agents.[1][5]
2. Storage in a Satellite Accumulation Area (SAA):
-
The designated waste container should be kept in a laboratory's Satellite Accumulation Area (SAA).[1][3]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[2][3]
-
Ensure the container is kept closed at all times, except when adding waste.[5]
3. Arranging for Disposal:
-
Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][3]
-
Complete any required waste pickup forms, ensuring all chemical constituents are accurately listed.[1]
4. Handling Spills:
-
In the event of a spill, avoid breathing dust.
-
Sweep up the spilled solid material and place it into a suitable, labeled container for disposal following the procedures outlined above.[1]
-
Ensure the area is well-ventilated.
5. Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[5]
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.[6] Subsequent rinses can typically be disposed of down the drain, but it is crucial to consult your local and institutional regulations.[6]
-
After triple-rinsing and air drying, the container can usually be disposed of as regular trash after defacing the original label.[4][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 4-Benzoylpyridine
Essential Safety and Handling Guide for 4-Benzoylpyridine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling this compound, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Chemical Identifier:
Hazard Summary: this compound is considered hazardous. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles or glasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] | To prevent eye irritation from splashes or dust. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), and appropriate protective clothing to prevent skin exposure.[1][2] | To prevent skin irritation upon contact.[1] |
| Respiratory Protection | Use only in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[1] | To avoid inhalation of dust or vapors, which can cause respiratory irritation.[1][3] |
Operational and Disposal Workflow
The following diagram outlines the standard operating procedure for handling and disposing of this compound safely.
Procedural Guidance
Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area or in a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing by wearing the specified PPE.[1] Do not ingest or inhale.[1] Wash hands thoroughly after handling.[1][4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep the container locked up and away from incompatible materials such as strong acids and oxidizing agents.[1][4]
First Aid Measures
In case of exposure, follow these immediate first aid steps:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1][2] Contaminated clothing should be removed and washed before reuse.[1][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.[1][2]
Spill and Disposal Plan
-
Accidental Release: In the event of a spill, ensure adequate ventilation.[2] Sweep up the spilled solid material, avoiding dust formation, and shovel it into a suitable, closed container for disposal.[1][2]
-
Disposal: Dispose of this compound and its container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] This waste is classified as hazardous.[2] Do not release it into the environment.[1][2]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
